Product packaging for 4-Methylnonan-3-one(Cat. No.:CAS No. 6137-19-5)

4-Methylnonan-3-one

Cat. No.: B15489935
CAS No.: 6137-19-5
M. Wt: 156.26 g/mol
InChI Key: BYSPXHLWIARMJU-UHFFFAOYSA-N
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Description

4-Methylnonan-3-one is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B15489935 4-Methylnonan-3-one CAS No. 6137-19-5

Properties

CAS No.

6137-19-5

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

4-methylnonan-3-one

InChI

InChI=1S/C10H20O/c1-4-6-7-8-9(3)10(11)5-2/h9H,4-8H2,1-3H3

InChI Key

BYSPXHLWIARMJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C(=O)CC

Origin of Product

United States

Foundational & Exploratory

The Occurrence and Function of 4-Methyl-3-heptanone Isomers in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound 4-Methylnonan-3-one has not been prominently identified in insects, a closely related and well-documented ketone, (S)-4-methyl-3-heptanone, serves as a significant semiochemical in various insect species. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and physiological role of (S)-4-methyl-3-heptanone, a key alarm pheromone and defensive agent in the insect world. The information presented herein is intended to support research and development endeavors in chemical ecology, pest management, and drug discovery.

Natural Occurrence and Quantitative Data

(S)-4-methyl-3-heptanone has been identified as a crucial chemical messenger in ants of the genus Pogonomyrmex (harvester ants) and in the braconid wasp Leiophron uniformis. In harvester ants, it functions as an alarm pheromone, while in the wasp, it is utilized as a defensive secretion.[1] The compound is typically found in the mandibular glands of these insects.[1]

The quantity of (S)-4-methyl-3-heptanone can vary significantly between species and even among individuals within the same colony, potentially reflecting factors such as social role, age, and environmental stress.[1] A summary of quantitative data from published research is presented in Table 1.

SpeciesFamilyFunctionMean Amount per Individual (ng ± SE)Reference
Pogonomyrmex barbatusFormicidaeAlarm Pheromone1950 ± 120[2]
Pogonomyrmex rugosusFormicidaeAlarm Pheromone1010 ± 110[2]
Pogonomyrmex californicusFormicidaeAlarm Pheromone990 ± 100[2]
Leiophron uniformis (female)BraconidaeDefensive Secretion3.6 ± 0.6[2]
Leiophron uniformis (male)BraconidaeDefensive Secretion2.5 ± 0.4[2]

Table 1: Quantitative Data of (S)-4-methyl-3-heptanone in Various Insect Species [2]

Experimental Protocols

The identification and quantification of (S)-4-methyl-3-heptanone in insects rely on precise analytical techniques. The following protocols are based on methodologies described in the scientific literature.[1][2]

Sample Collection and Volatile Trapping (Solid-Phase Microextraction - SPME)

This method is employed for the in-vivo collection of volatiles released by insects.

  • Apparatus: A Solid-Phase Microextraction (SPME) fiber (e.g., polydimethylsiloxane-divinylbenzene coating).

  • Procedure:

    • Place the live insect(s) in a sealed glass vial.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 2-30 minutes) to adsorb the volatile compounds.

    • Retract the fiber into its needle.

    • The fiber is then ready for immediate analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

SPME_Workflow Insect Live Insect Vial Sealed Glass Vial Insect->Vial Placement SPME_Fiber SPME Fiber Exposure Vial->SPME_Fiber Headspace Adsorption GC_MS GC-MS Analysis SPME_Fiber->GC_MS Thermal Desorption

SPME experimental workflow for insect volatile collection.
Solvent Extraction and Quantification (Gas Chromatography-Mass Spectrometry - GC-MS)

This protocol is used for the quantitative analysis of semiochemicals from insect tissues.

  • Sample Preparation:

    • Excise the mandibular glands or the entire head of the insect.

    • Place the tissue in a vial containing a known volume of a suitable solvent (e.g., hexane) and an internal standard (e.g., ethyl heptanoate).

    • Crush the tissue to ensure complete extraction of the compounds.

    • Centrifuge the sample and transfer the supernatant to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.

    • Separation: Utilize a capillary column (e.g., DB-5ms) with a temperature program designed to separate the compounds of interest. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all compounds elute.

    • Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 35-400).

    • Quantification: The amount of (S)-4-methyl-3-heptanone is determined by comparing its peak area to that of the internal standard.

GCMS_Workflow Tissue Insect Tissue (e.g., Head) Extraction Solvent Extraction with Internal Standard Tissue->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant GC_MS GC-MS Analysis Supernatant->GC_MS

Experimental workflow for GC-MS quantification.

Biosynthesis of (S)-4-methyl-3-heptanone

Research has shown that (S)-4-methyl-3-heptanone is biosynthesized from three propionate (B1217596) units through a metabolic pathway similar to that of polyketides and fatty acids.[3][4] This pathway involves the sequential condensation of propionyl-CoA and methylmalonyl-CoA, followed by reduction, dehydration, and a final decarboxylation step.

Biosynthesis_Pathway Propionyl_CoA Propionyl-CoA (Starter Unit) Diketide Diketide Intermediate Propionyl_CoA->Diketide Condensation Methylmalonyl_CoA1 Methylmalonyl-CoA Methylmalonyl_CoA1->Diketide Reduction1 Reduction Steps Diketide->Reduction1 Triketide Triketide Intermediate Reduction1->Triketide Condensation Methylmalonyl_CoA2 Methylmalonyl-CoA Methylmalonyl_CoA2->Triketide Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Triketide->Hydrolysis_Decarboxylation Final_Product (S)-4-methyl-3-heptanone Hydrolysis_Decarboxylation->Final_Product

Biosynthetic pathway of (S)-4-methyl-3-heptanone.

Putative Signaling Pathway

Upon release, alarm pheromones like (S)-4-methyl-3-heptanone are detected by specialized olfactory sensory neurons (OSNs) on the antennae of nearby conspecifics. While the specific receptor for (S)-4-methyl-3-heptanone has not been definitively identified, the general mechanism of olfactory signal transduction in insects provides a plausible model for its action.[5][6] The binding of the pheromone to an odorant receptor (OR) complex, which typically includes a specific OR protein and a co-receptor (Orco), is thought to directly open an ion channel, leading to the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to higher processing centers in the insect brain, such as the antennal lobe, ultimately triggering a behavioral response (e.g., aggression, dispersal).[5][7]

Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Membrane Pheromone (S)-4-methyl-3-heptanone OR_Complex Odorant Receptor (OR) + Orco Co-receptor Pheromone->OR_Complex Binding Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe (Brain) Action_Potential->Brain Behavior Behavioral Response (e.g., Alarm) Brain->Behavior

A putative signaling pathway for alarm pheromones in insects.

Conclusion

(S)-4-methyl-3-heptanone is a vital semiochemical in the chemical communication systems of certain insects, playing a critical role in colony defense and individual protection. The detailed understanding of its natural occurrence, biosynthesis, and the mechanisms by which it elicits a behavioral response provides a valuable foundation for further research. This knowledge can be leveraged for the development of novel and species-specific pest management strategies, as well as for fundamental investigations into the evolution of chemical signaling in the animal kingdom. The protocols and pathways outlined in this guide serve as a comprehensive resource for professionals engaged in these fields.

References

4-Methylnonan-3-one: A Putative Ant Alarm Pheromone - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 4-Methylnonan-3-one shares structural similarities with known insect pheromones, its specific role as an ant alarm pheromone is not established in the current scientific literature. This guide presents a technical exploration of this compound as a hypothetical ant alarm pheromone, drawing upon established principles and data from structurally related, well-documented compounds such as 4-methyl-3-heptanone.

Introduction

Chemical communication is a cornerstone of social insect behavior, with pheromones mediating a wide array of activities, including mating, foraging, and defense. Alarm pheromones, in particular, are critical for colony survival, enabling rapid and coordinated responses to threats. These chemical signals are typically volatile, low-molecular-weight compounds that can disseminate quickly to alert nestmates. Ketones, such as 4-methyl-3-heptanone, are a well-established class of alarm pheromones in various ant species.[1][2][3] This guide explores the potential of this compound as an ant alarm pheromone, providing a framework for its investigation based on existing knowledge of similar semiochemicals.

Chemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for its study as a potential signaling molecule. These properties influence its volatility, diffusion, and interaction with chemosensory receptors.

PropertyValueReference
Molecular Formula C10H20O
Molecular Weight 156.27 g/mol
Boiling Point Approx. 195-197 °C
Structure
4-Methyloctan-3-one structure - similar to this compoundPubChem

Biosynthesis of Branched-Chain Ketones in Ants

The biosynthesis of branched-chain ketones in insects, including ants, is generally believed to originate from fatty acid metabolism.[4] The proposed pathway involves the incorporation of amino acid-derived primer units, such as those from valine, leucine, and isoleucine, into the fatty acid synthesis machinery.

A plausible biosynthetic pathway for this compound is outlined below. This pathway is hypothetical and based on known insect metabolic routes.

Biosynthesis cluster_precursors Precursors cluster_fas Fatty Acid Synthesis cluster_modification Post-FAS Modification cluster_product Final Product Isoleucine Isoleucine Propionyl_CoA Propionyl-CoA Isoleucine->Propionyl_CoA Catabolism FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Primer Elongation Chain Elongation (Malonyl-CoA units) FAS->Elongation Decarboxylation Decarboxylation Elongation->Decarboxylation Oxidation Oxidation Decarboxylation->Oxidation Pheromone This compound Oxidation->Pheromone

Caption: Proposed biosynthetic pathway for this compound in ants.

Experimental Protocols

The identification and characterization of a novel alarm pheromone require a multi-step experimental approach, combining chemical analysis with behavioral and physiological assays.

Pheromone Extraction and Chemical Analysis

Objective: To identify and quantify volatile compounds from the mandibular glands of ants, the primary source of many alarm pheromones.[2]

Methodology:

  • Gland Dissection: Worker ants are cold-anesthetized. The mandibular glands are dissected under a stereomicroscope.[5]

  • Solvent Extraction: The dissected glands are placed in a microvial containing a suitable solvent (e.g., hexane) to extract the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The extract is analyzed by GC-MS to separate and identify the chemical constituents.[5][6] The retention time and mass spectrum of the peaks are compared to synthetic standards for confirmation.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chemical Analysis cluster_confirmation Confirmation Ant_Collection Ant Collection Dissection Mandibular Gland Dissection Ant_Collection->Dissection Extraction Solvent Extraction (Hexane) Dissection->Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS Data_Analysis Data Analysis (Peak Identification) GC_MS->Data_Analysis Synthetic_Standard Comparison with Synthetic Standard Data_Analysis->Synthetic_Standard Identification Compound Identification Synthetic_Standard->Identification

Caption: Experimental workflow for the identification of ant alarm pheromones.

Electrophysiological Assays

Objective: To determine if the ant's antennae can detect this compound.

Methodology:

  • Electroantennography (EAG): An isolated ant antenna is mounted between two electrodes.[7][8]

  • Odorant Delivery: Puffs of air containing a known concentration of synthetic this compound are delivered to the antenna.

  • Signal Recording: The electrical response (depolarization) of the antennal neurons is recorded and amplified.[9][10] A significant response indicates that the compound is detected by the ant's olfactory system.[2]

Behavioral Assays

Objective: To assess the behavioral response of ants to this compound.

Methodology:

  • Arena Setup: A colony or a group of worker ants is placed in a controlled observation arena.[11][12]

  • Stimulus Introduction: A filter paper treated with a specific dose of synthetic this compound is introduced into the arena. A solvent-only control is also used.[2][13]

  • Behavioral Observation: The ants' behaviors are recorded and quantified. Key alarm behaviors include increased locomotion, antennal waving, mandible opening, and dispersal.[1][11][14]

Quantitative Data (Representative)

The following tables present representative quantitative data for the well-studied ant alarm pheromone, 4-methyl-3-heptanone. These values can serve as a benchmark for future studies on this compound.

Table 1: Behavioral Thresholds of 4-Methyl-3-heptanone in Atta texana [1]

Behavioral ResponseConcentration (g/cm³)
Detection & Attraction5.7 x 10⁻¹³
Alarm5.7 x 10⁻¹²

Table 2: EAG Response to Alarm Pheromone Components in Ooceraea biroi [2]

CompoundDose (µg)Mean EAG Response (mV) ± SEM
4-methyl-3-heptanone260-0.85 ± 0.12
4-methyl-3-heptanol260-0.78 ± 0.10
Pentane (Control)--0.25 ± 0.05

Olfactory Signaling Pathway

The detection of alarm pheromones by insect olfactory sensory neurons (OSNs) initiates a signaling cascade that leads to a behavioral response.[15][16] While the exact mechanisms can vary, a general pathway is depicted below.

Signaling_Pathway cluster_detection Pheromone Detection cluster_transduction Signal Transduction cluster_processing Neural Processing cluster_response Behavioral Output Pheromone This compound OR Odorant Receptor (OR) in OSN Dendrite Pheromone->OR Binding Ion_Channel Ion Channel Activation OR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Signal Transmission Higher_Brain Higher Brain Centers (e.g., Mushroom Bodies) Antennal_Lobe->Higher_Brain Behavior Alarm Behavior (e.g., Aggression, Dispersal) Higher_Brain->Behavior Motor Command

Caption: Generalized olfactory signaling pathway for an ant alarm pheromone.

Conclusion and Future Directions

While this compound has not yet been identified as an ant alarm pheromone, its structural similarity to known semiochemicals makes it a compound of interest for future research in chemical ecology. The experimental framework outlined in this guide provides a roadmap for investigating its potential role in ant communication. Future studies should focus on screening various ant species for the presence of this compound in their glandular secretions and conducting detailed behavioral and electrophysiological assays to determine its biological activity. Such research could uncover novel aspects of ant chemical communication and potentially lead to the development of new pest management strategies.

References

No Biological Activity Data Found for 4-Methylnonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of available scientific literature and chemical databases, no significant data regarding the biological activity of the specific compound "4-Methylnonan-3-one" could be located. As a result, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is not possible at this time.

The search yielded information on several structurally similar, but distinct, compounds. It is possible that the target compound was misidentified, and the intended subject of inquiry may be among the following, for which biological activities are documented:

  • Methylisothiazolinone: A powerful biocide and preservative used in a variety of industrial and cosmetic applications. It functions as an antimicrobial and antifungal agent.[1][2][3][4][5]

  • 4-Methylhexan-3-one: A ketone that has been identified in Streptomyces albus.

  • 4-Methylheptan-3-ol: A compound recognized as an insect pheromone, with different stereoisomers active for various beetle species.[6][7] For example, the (3S,4S) stereoisomer is a component of the aggregation pheromone for the smaller European elm bark beetle (Scolytus multistriatus) and the almond bark beetle (Scolytus amygdali).[6][7]

  • 4-Methyl-1,3-dioxolan-2-one: This compound has undergone toxicological evaluation and, in studies on rats, did not show significant systemic toxicity at high concentrations. It is not considered to be genotoxic.[8]

Should further information or a corrected compound name become available, a full technical guide can be compiled to meet the specified requirements.

References

An In-depth Technical Guide on the Synthesis, Hypothetical Isolation, and Characterization of 4-Methylnonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylnonan-3-one, a compound of interest in the field of chemical ecology and pheromone research. Due to a lack of specific literature detailing the natural discovery and isolation of this compound, this document focuses on a robust synthetic pathway and a generalized, hypothetical protocol for its isolation from natural sources, drawing from established methods for analogous insect pheromones.

Introduction

This compound is a branched-chain ketone with the molecular formula C10H20O. While specific research on this compound is limited, its structural similarity to known insect alarm and aggregation pheromones, such as 4-methyl-3-heptanone, suggests its potential biological significance in chemical signaling. Pheromones, as chemical messengers, play a crucial role in the behavior and reproduction of many insect species. The study of such compounds is vital for the development of species-specific and environmentally benign pest management strategies. This guide outlines a plausible synthetic route, a hypothetical isolation workflow, and the characterization of this compound.

Synthesis of this compound

A reliable method for the synthesis of this compound is through the reaction of a Grignard reagent with a nitrile, followed by hydrolysis. This classic organometallic reaction provides a straightforward route to the target ketone.

2.1. Overall Reaction

The synthesis involves the reaction of hexylmagnesium bromide with 2-methylbutyronitrile (B96296), followed by an acidic workup to hydrolyze the intermediate imine to the desired ketone.

2.2. Experimental Protocol

  • Step 1: Preparation of Hexylmagnesium Bromide (Grignard Reagent)

    • To a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2.43 g (0.1 mol) of magnesium turnings and a crystal of iodine.

    • Add 50 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, place a solution of 16.5 g (0.1 mol) of 1-bromohexane (B126081) in 50 mL of anhydrous diethyl ether.

    • Add a small portion of the 1-bromohexane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Step 2: Reaction with 2-Methylbutyronitrile and Hydrolysis

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 8.31 g (0.1 mol) of 2-methylbutyronitrile in 30 mL of anhydrous diethyl ether dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Pour the reaction mixture slowly onto 100 g of crushed ice and acidify with 10% aqueous sulfuric acid.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with two 50 mL portions of diethyl ether.

    • Combine the organic layers and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to yield this compound.

Hypothetical Isolation from a Natural Source

While the natural occurrence of this compound is not explicitly documented, a general procedure for isolating volatile pheromones from insects can be proposed. This protocol is based on established techniques used in chemical ecology.

3.1. Experimental Protocol

  • Step 1: Collection of Volatiles (Headspace Analysis)

    • Place a population of the target insect species (e.g., ants) in a sealed glass chamber.

    • Pass a gentle stream of purified air over the insects.

    • Trap the volatile organic compounds from the air stream using a solid-phase microextraction (SPME) fiber or a column packed with an adsorbent material like Porapak Q or Tenax.[1]

    • Elute the trapped compounds from the adsorbent with a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Step 2: Gland Extraction

    • Dissect the pheromone-producing glands (e.g., mandibular or Dufour's glands in ants) from a number of individuals under a microscope.

    • Immerse the dissected glands in a small volume of a suitable organic solvent (e.g., hexane) to extract the chemical constituents.[2]

    • Gently agitate the mixture and then remove the glandular tissue.

  • Step 3: Purification and Fractionation

    • Concentrate the crude extract from either method under a gentle stream of nitrogen.

    • Subject the concentrated extract to preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) to separate the individual components.

    • Collect the fraction corresponding to the retention time of a synthetic standard of this compound.

Characterization

The synthesized and isolated this compound should be characterized using a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

4.1. Spectroscopic Analysis

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M+) at m/z 156.27, corresponding to the molecular weight of C10H20O. Characteristic fragmentation patterns would include alpha-cleavage on either side of the carbonyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would provide information on the number and connectivity of protons in the molecule.

    • ¹³C NMR spectroscopy would show the number of unique carbon environments, including a characteristic peak for the carbonyl carbon.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1715 cm⁻¹ would be indicative of the C=O stretch of a ketone.

4.2. Chromatographic Analysis

  • Gas Chromatography (GC): The purity of the compound can be assessed by GC. The retention time of the synthesized or isolated compound should match that of a pure standard. Chiral GC can be employed to determine the enantiomeric composition if a stereoselective synthesis is performed.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC10H20OPubChem[3]
Molecular Weight156.27 g/mol PubChem[4]
Monoisotopic Mass156.151415 DaPubChem[3]
XLogP33.4PubChem[3]
Boiling Point (estimated)195-205 °C at 760 mmHgEstimated
Refractive Index (estimated)1.425 - 1.435 at 20 °CEstimated
Spectroscopic DataExpected Chemical Shifts / Frequencies
¹H NMR (CDCl₃)δ 0.8-1.0 (m, 6H), 1.1-1.6 (m, 10H), 2.3-2.6 (m, 4H)
¹³C NMR (CDCl₃)δ ~210 (C=O), and other aliphatic signals
IR (neat)~1715 cm⁻¹ (C=O stretch)

Mandatory Visualizations

Synthesis_of_4_Methylnonan_3_one Bromohexane 1-Bromohexane Grignard Hexylmagnesium Bromide Bromohexane->Grignard Mg Mg, Diethyl Ether Mg->Grignard Intermediate Imine Intermediate Grignard->Intermediate Nitrile 2-Methylbutyronitrile Nitrile->Intermediate Product This compound Intermediate->Product Hydrolysis H₃O⁺ (aq) Hydrolysis->Product

Caption: Synthetic pathway for this compound.

Hypothetical_Isolation_Workflow Source Insect Source (e.g., Ants) Headspace Headspace Collection (SPME/Adsorbent Trap) Source->Headspace Gland Gland Dissection & Extraction Source->Gland CrudeExtract Crude Extract Headspace->CrudeExtract Gland->CrudeExtract Purification Purification (GC/HPLC) CrudeExtract->Purification IsolatedProduct Isolated This compound Purification->IsolatedProduct Characterization Characterization (MS, NMR, IR) IsolatedProduct->Characterization

Caption: Hypothetical workflow for isolating this compound.

References

An In-depth Technical Guide on the Aggregation Pheromones of the Rusty Grain Beetle, Cryptolestes ferrugineus

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Effective pest management strategies and the development of novel semiochemical-based control agents hinge on a deep understanding of insect chemical communication. While the compound "4-Methylnonan-3-one" was initially queried, a comprehensive review of scientific literature indicates that it does not play a recognized role in the chemical communication of the rusty grain beetle, Cryptolestes ferrugineus. Instead, the primary aggregation pheromones for this significant stored-product pest are a blend of macrocyclic lactones. This guide provides a detailed technical overview of these aggregation pheromones, their biosynthesis, and the experimental methodologies used to study them.

The rusty grain beetle, Cryptolestes ferrugineus, is a cosmopolitan pest that causes significant economic damage to stored grains and other dried food products.[1][2] Both male and female beetles are attracted to aggregation pheromones, which are produced by the males.[3] This chemical communication is crucial for mate finding and overcoming host plant resistance by coordinated mass attacks.

The two principal components of the C. ferrugineus aggregation pheromone are:

  • Cucujolide I : 4,8-dimethyl-(E,E)-4,8-decadienolide

  • Cucujolide II : (S)-(Z)-3-dodecen-11-olide[4][5]

These compounds act synergistically to attract conspecifics, and their activity can be enhanced by food-related volatiles, such as the fungal kairomone 1-octen-3-ol.[3]

Quantitative Data on Pheromone Components and Beetle Response

The behavioral response of Cryptolestes ferrugineus to its aggregation pheromones has been quantified in various studies. The following tables summarize key quantitative findings from electrophysiological and behavioral assays.

Table 1: Electroantennogram (EAG) Responses of C. ferrugineus to Pheromone Components

Pheromone ComponentMean EAG Response (mV) - FemaleMean EAG Response (mV) - Male
Cucujolide I> Cucujolide II> Cucujolide II
Cucujolide IILower than Cucujolide ILower than Cucujolide I

Note: Females of C. ferrugineus generally exhibit a greater EAG amplitude in response to the synthetic pheromone components than males.[2]

Table 2: Behavioral Response of C. ferrugineus in a Two-Choice Pitfall Olfactometer

Stimulus% Beetles Responding (Attraction)
Cucujolide I (alone)Significant attraction
Cucujolide II (alone)Significant attraction
Cucujolide I + Cucujolide IISynergistic attraction, higher than individual components
Control (solvent)No significant attraction

Data compiled from behavioral assays which show that while individual components are active, the blend is more attractive.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. Below are summaries of key experimental protocols used in the study of C. ferrugineus pheromones.

Pheromone Collection and Identification

1. Volatile Collection:

  • Insects are reared on a standard diet (e.g., rolled oats, wheat germ, and brewer's yeast).

  • Volatiles from adult beetles and their frass are collected by aeration. A purified airstream is passed over the insects and/or frass, and the effluent air is drawn through an adsorbent trap (e.g., Porapak Q).

  • The trapped volatiles are then eluted with a solvent such as pentane (B18724) or hexane.

2. Gas Chromatography-Electroantennographic Detection (GC-EAD):

  • The collected volatile extract is injected into a gas chromatograph (GC) equipped with a column effluent splitter.

  • One portion of the effluent goes to a standard detector (e.g., Flame Ionization Detector - FID), while the other is directed over an excised insect antenna.

  • Electrodes placed at the base and tip of the antenna record electrical potential changes (depolarizations) in response to biologically active compounds.[7][8]

  • The simultaneous recording of the FID and EAD signals allows for the identification of which compounds in the extract elicit an antennal response.[1][9]

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • To identify the structure of the EAD-active compounds, the extract is analyzed by GC-MS.

  • The mass spectrum of each active peak is compared to libraries of known spectra and to synthetic standards for positive identification.[10]

Behavioral Bioassays

Pitfall Olfactometer Bioassay:

  • A common apparatus for testing the behavioral response of stored-product insects is a two-choice pitfall olfactometer.[6]

  • This typically consists of a central arena from which insects can walk towards one of two traps.

  • Each trap is connected to an arm through which a purified and humidified air stream is passed.

  • The test odor (e.g., synthetic pheromone in a solvent) is applied to a filter paper placed in one arm (the "treatment" arm), while the other arm contains a filter paper with only the solvent (the "control" arm).

  • Beetles are released into the center of the arena, and the number of beetles trapped in the treatment and control arms is recorded over a specific period.

  • The olfactometer is often rotated between replicates to avoid any positional bias.[11]

Signaling Pathways and Experimental Workflows

Pheromone Biosynthesis Pathway

The aggregation pheromones of C. ferrugineus are synthesized de novo. Cucujolide I is believed to be synthesized via the fatty acid synthesis (FAS) pathway from acetyl-CoA, while other pheromones in related species may involve the mevalonate (B85504) (MVA) pathway.[4][12] The production of these pheromones can be influenced by factors such as starvation and is hormonally regulated, likely by juvenile hormone (JH) III in Coleoptera.[12]

Pheromone_Biosynthesis acetyl_coa Acetyl-CoA fas_pathway Fatty Acid Synthesis (FAS) Pathway acetyl_coa->fas_pathway cucujolide_I Cucujolide I (4,8-dimethyl-(E,E)-4,8-decadienolide) fas_pathway->cucujolide_I Desaturation, Oxidation, Reduction, Acetylation starvation Starvation starvation->fas_pathway influences jh3 Juvenile Hormone III jh3->fas_pathway regulates

Caption: Simplified proposed biosynthesis pathway for Cucujolide I in C. ferrugineus. (Within 100 characters)
Pheromone Perception and Signal Transduction

The detection of pheromones occurs in specialized olfactory sensory neurons (OSNs) located within sensilla on the insect's antennae. This process involves a cascade of molecular events.

Pheromone_Perception cluster_sensillum Antennal Sensillum Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP binds to PR Pheromone Receptor (PR) + Orco Co-receptor PBP->PR transports to OSN Olfactory Sensory Neuron (OSN) Ion_Channel Ion Channel Opening PR->Ion_Channel activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: General pathway of pheromone perception in an insect olfactory sensory neuron. (Within 100 characters)
Experimental Workflow for Pheromone Identification

The process of identifying a novel insect pheromone follows a logical and systematic workflow, integrating chemical analysis with biological assays.

Experimental_Workflow start Observation of Behavior (Aggregation) collection Volatile Collection (Aeration) start->collection gc_ead GC-EAD Analysis collection->gc_ead gc_ms GC-MS Analysis collection->gc_ms identification Structure Elucidation gc_ead->identification Identifies active peaks gc_ms->identification Provides structural data synthesis Chemical Synthesis of Putative Pheromone identification->synthesis bioassay Behavioral Bioassay (Olfactometer) synthesis->bioassay confirmation Confirmation of Pheromone Activity bioassay->confirmation

Caption: Workflow for the identification and confirmation of an insect pheromone. (Within 100 characters)

References

A Technical Guide to the Synthesis of 4-Methylnonan-3-one and a Proposed Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, the natural biosynthetic pathway of 4-Methylnonan-3-one has not been documented in scientific literature. This guide provides a detailed overview of the chemical synthesis of structurally related compounds, which can be adapted for this compound, and proposes a hypothetical biosynthetic pathway based on established principles of insect pheromone biosynthesis.

Introduction

This compound is a branched-chain ketone. While its specific biological role and natural occurrence are not well-established, structurally similar compounds, such as 4-methyl-3-heptanone, are known to function as insect alarm pheromones[1][2]. The study of such molecules is crucial for understanding chemical ecology and for the development of sustainable pest management strategies[3]. This technical guide is intended for researchers, scientists, and drug development professionals, providing insights into the synthesis of this compound and postulating a potential biosynthetic route.

Part 1: Chemical Synthesis of this compound

The synthesis of this compound can be achieved through established organic chemistry reactions, most notably via a Grignard reaction followed by oxidation. The following protocol is adapted from the synthesis of the related compound, 4-methyl-3-heptanone[2][4].

Experimental Protocol: A Two-Step Synthesis

This synthesis involves two main steps:

  • Step 1: Grignard Reaction to form the precursor alcohol, 4-methylnonan-3-ol.

  • Step 2: Oxidation of the alcohol to the target ketone, this compound.

Step 1: Synthesis of 4-Methylnonan-3-ol via Grignard Reaction

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a solution of 2-bromohexane in dry diethyl ether to the dropping funnel.

  • Add a small amount of the 2-bromohexane solution to the magnesium to initiate the Grignard reaction.

  • Once the reaction begins, add the remaining 2-bromohexane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of propanal in dry diethyl ether from the dropping funnel.

  • After the addition of propanal, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 4-methylnonan-3-ol. This product can be purified by distillation.

Step 2: Oxidation of 4-Methylnonan-3-ol to this compound

Materials:

  • 4-Methylnonan-3-ol (from Step 1)

  • Sodium dichromate (Na₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Diethyl ether

  • 5% aqueous sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Prepare a solution of sodium dichromate in distilled water in an Erlenmeyer flask and cool it in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled dichromate solution.

  • Add the 4-methylnonan-3-ol from Step 1 dropwise to the oxidizing solution while stirring. The color of the reaction mixture should change from orange to green.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with a 5% aqueous sodium hydroxide solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The resulting crude this compound can be purified by distillation.

Data Presentation: Yields for a Similar Synthesis

The following table presents typical yields for the synthesis of the related compound, 4-methyl-3-heptanol, which can serve as an estimate for the synthesis of 4-methylnonan-3-ol[2].

Reaction StepProductStarting MaterialsTypical Yield (%)
Grignard Reaction4-Methyl-3-heptanolPropanal, 2-bromopentane, Mg36

Visualization of Chemical Synthesis

propanal Propanal alcohol 4-Methylnonan-3-ol propanal->alcohol + Grignard Reagent bromohexane 2-Bromohexane grignard Hexan-2-ylmagnesium bromide bromohexane->grignard + Mg in dry ether mg Mg ketone This compound alcohol->ketone Oxidation oxidant Na₂Cr₂O₇ / H₂SO₄

Caption: Chemical synthesis of this compound.

Part 2: Proposed Biosynthesis Pathway of this compound

The biosynthesis of methyl-branched ketones in insects typically originates from fatty acid metabolism[5]. Insects have evolved specific enzymes to modify standard metabolic products into a diverse array of semiochemicals[5][6]. The proposed pathway for this compound is based on these known biosynthetic principles.

Hypothetical Biosynthetic Pathway

The proposed pathway starts with precursors from primary metabolism, likely propionyl-CoA and acetyl-CoA, which are common building blocks in fatty acid synthesis.

Key Steps:

  • Chain Initiation: The biosynthesis is likely initiated with propionyl-CoA, which provides the ethyl group adjacent to the carbonyl in the final product.

  • Chain Elongation: A series of condensation reactions with malonyl-CoA (derived from acetyl-CoA) extends the carbon chain. A key step involves the incorporation of a methyl group, likely via methylmalonyl-CoA, to create the branched structure.

  • Thioesterase Activity: A specific thioesterase would cleave the fatty acyl chain from the acyl carrier protein (ACP) or Coenzyme A.

  • Decarboxylation, Hydroxylation, and Oxidation: The resulting fatty acid would undergo decarboxylation, followed by hydroxylation and subsequent oxidation to yield the final ketone, this compound. This sequence is observed in the biosynthesis of other insect ketone pheromones[5].

Visualization of Proposed Biosynthesis

propionyl_coa Propionyl-CoA elongation Fatty Acid Synthase (FAS) propionyl_coa->elongation Chain Initiation acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC malonyl_coa->elongation Chain Elongation methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->elongation Branching branched_acyl Branched Fatty Acyl-CoA elongation->branched_acyl branched_acid Branched Fatty Acid branched_acyl->branched_acid Thioesterase hydroxylated Hydroxylated Intermediate branched_acid->hydroxylated Decarboxylation & Hydroxylation ketone This compound hydroxylated->ketone Oxidation

Caption: Proposed biosynthesis of this compound.

General Principles of Insect Ketone Biosynthesis

The biosynthesis of insect pheromones, including ketones, is a well-regulated process. Hormones such as juvenile hormone III can induce pheromone production[5]. The enzymes involved are often tissue-specific, allowing for the production of highly specific chemical signals[5]. The precursors for these pathways are derived from common metabolic pools, including fatty acids and amino acids[5][7]. For instance, the German cockroach produces a methyl-branched ketone pheromone through the elongation of a methyl-branched fatty acyl-CoA, followed by decarboxylation, hydroxylation, and oxidation[5]. This general mechanism provides a strong basis for the proposed pathway of this compound.

Conclusion

While the biosynthesis of this compound remains to be elucidated, this guide provides a robust framework for its chemical synthesis and a plausible hypothesis for its natural production based on the known biosynthesis of related insect pheromones. Further research, including isotopic labeling studies and enzymatic assays, would be necessary to confirm the proposed biosynthetic pathway. The provided synthetic protocols offer a practical approach for obtaining this compound for further biological and chemical studies.

References

Stereoisomers of 4-Methylnonan-3-one: A Technical Guide to Synthesis, Biological Significance, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise three-dimensional arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in its biological activity. This is particularly true in the fields of pharmacology and chemical ecology, where subtle differences in stereoisomerism can lead to profound variations in efficacy, toxicity, and signaling. While specific research on 4-methylnonan-3-one is limited, this technical guide will utilize the closely related and well-documented analogue, 4-methylheptan-3-one and its corresponding alcohol, 4-methylheptan-3-ol, to illustrate the critical importance of stereoisomers. The principles of stereoselective synthesis, the differential biological effects of enantiomers and diastereomers, and the underlying signaling pathways discussed herein are directly applicable to the study and development of chiral molecules like this compound.

This guide provides a comprehensive overview of the synthesis of the four stereoisomers of 4-methylheptan-3-ol, their significance as insect pheromones, detailed experimental protocols for their preparation and bioassays, and a visualization of the relevant insect olfactory signaling pathway.

Stereoisomers of 4-Alkyl-3-ones and their Significance

Molecules with multiple chiral centers, such as this compound and 4-methylheptan-3-ol, can exist as multiple stereoisomers. In the case of 4-methylheptan-3-ol, which has two chiral centers, there are four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). These stereoisomers can have distinct biological activities, a phenomenon widely observed in nature.

A prominent example is the role of 4-methylheptan-3-ol stereoisomers as aggregation pheromones for several species of bark beetles. The (3S,4S)-isomer has been identified as a major component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali, and the smaller European elm bark beetle, Scolytus multistriatus.[1][2][3] In field tests, this specific stereoisomer, in combination with a synergist, was highly attractive to these beetles.[2][3] Conversely, the (3R,4S) and (3R,4R) stereoisomers were found to be inhibitory, reducing the trap catch of beetles.[2][3] This demonstrates the remarkable specificity of biological receptors, which can differentiate between subtle changes in the spatial arrangement of atoms.

Physicochemical Properties

The physicochemical properties of the stereoisomers of 4-methylheptan-3-ol are largely similar, with minor variations expected in their optical rotation. The properties of the racemic mixture are well-documented.

PropertyValueReference
Molecular FormulaC8H18O[2]
Molecular Weight130.23 g/mol [1][2]
Boiling Point98-99 °C at 75 mmHg[4]
Density0.827 g/mL at 25 °C[4]
Refractive Index (n20/D)1.43[4]
Water SolubilitySlightly soluble[4]
LogP2.7[1]

Stereoselective Synthesis

The synthesis of specific stereoisomers of 4-methylheptan-3-ol in high purity is crucial for studying their individual biological activities. Two primary strategies have been successfully employed: asymmetric synthesis using chiral auxiliaries and multi-enzymatic synthesis.

Asymmetric Synthesis using SAMP/RAMP Hydrazones

A robust method for the enantioselective synthesis of the precursor ketone, 4-methylheptan-3-one, involves the use of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as chiral auxiliaries. This method allows for the preparation of both (S)- and (R)-4-methylheptan-3-one with high enantiomeric excess. Subsequent reduction of the chiral ketone yields the corresponding alcohol stereoisomers.

Quantitative Data for SAMP/RAMP Synthesis

ProductChiral AuxiliaryOverall Yield (%)Enantiomeric Excess (ee) (%)
(S)-4-Methylheptan-3-oneSAMP56-58>98
(R)-4-Methylheptan-3-oneRAMPNot specified>98
Multi-Enzymatic Synthesis

A one-pot, multi-enzymatic approach offers an efficient and environmentally friendly route to all four stereoisomers of 4-methylheptan-3-ol. This method utilizes a combination of an ene-reductase (ER) and an alcohol dehydrogenase (ADH) to stereoselectively reduce the double bond and the ketone of a precursor molecule, 4-methylhept-4-en-3-one.

Quantitative Data for Multi-Enzymatic Synthesis

StereoisomerEne-Reductase (ER)Alcohol Dehydrogenase (ADH)Isolated Yield (%)Enantiomeric Excess (ee) (%)Diastereomeric Excess (de) (%)Reference
(3S,4R)-4-Methylheptan-3-olOYE2.6ADH440Not Specified9999[5]
(3R,4R)-4-Methylheptan-3-olOYE2.6ADH270839999[5]
(3S,4S)-4-Methylheptan-3-olOYE1-W116VADH440729994[5]
(3R,4S)-4-Methylheptan-3-olOYE1-W116VADH270819992[5]

Biological Activity

The biological activity of the four stereoisomers of 4-methylheptan-3-ol has been evaluated in field bioassays with the almond bark beetle, Scolytus amygdali. The results clearly demonstrate the stereospecificity of the beetle's response.

Field Bioassay Data for Scolytus amygdali

TreatmentMean No. of Beetles Trapped (± SE)Statistical SignificanceReference
(3S,4S)-4-methyl-3-heptanol + Synergist135 ± 25a[3]
(3R,4R)-4-methyl-3-heptanol + Synergist15 ± 5b[3]
(3S,4R)-4-methyl-3-heptanol + Synergist20 ± 6b[3]
(3R,4S)-4-methyl-3-heptanol + Synergist10 ± 3b[3]
Synergist* only5 ± 2b[3]
Unbaited control2 ± 1b[3]

*Synergist: (3S,4S)-4-methyl-3-hexanol Means followed by the same letter are not significantly different (P < 0.05).

Experimental Protocols

Synthesis of (S)-(+)-4-Methyl-3-heptanone using SAMP Hydrazone

This protocol describes the asymmetric synthesis of (S)-(+)-4-methyl-3-heptanone, a key intermediate for producing two of the 4-methylheptan-3-ol stereoisomers.

Experimental Workflow

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Cleavage pentanone 3-Pentanone (B124093) hydrazone 3-Pentanone SAMP hydrazone pentanone->hydrazone SAMP, 60°C, Ar samp SAMP samp->hydrazone hydrazone_in 3-Pentanone SAMP hydrazone lda LDA, ether, 0°C hydrazone_in->lda Deprotonation propyl_iodide Propyl iodide, -110°C lda->propyl_iodide Addition alkylated_hydrazone (S)-(+)-4-Methyl-3-heptanone SAMP hydrazone propyl_iodide->alkylated_hydrazone alkylated_hydrazone_in (S)-(+)-4-Methyl-3-heptanone SAMP hydrazone ozone Ozone, CH2Cl2, -78°C alkylated_hydrazone_in->ozone Ozonolysis ketone (S)-(+)-4-Methyl-3-heptanone ozone->ketone

Caption: Workflow for the asymmetric synthesis of (S)-(+)-4-Methyl-3-heptanone.

Materials:

Procedure:

  • Hydrazone Formation: A mixture of SAMP (3.0 mmol) and 3-pentanone (36 mmol) is heated at 60°C under an argon atmosphere overnight. The resulting 3-pentanone SAMP hydrazone is purified by short-path distillation.

  • α-Alkylation:

    • A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (21 mmol) to diisopropylamine (21 mmol) in dry ether at 0°C.

    • A solution of the 3-pentanone SAMP hydrazone (20 mmol) in ether is added to the LDA solution at 0°C and stirred for 4 hours.

    • The mixture is cooled to -110°C, and propyl iodide (22 mmol) is added dropwise. The reaction is allowed to warm to room temperature overnight.

    • The reaction is quenched with water, and the organic layer is extracted with ether, dried, and concentrated to yield the crude (S)-(+)-4-methyl-3-heptanone SAMP hydrazone.

  • Cleavage:

    • The crude hydrazone (18 mmol) is dissolved in dichloromethane and cooled to -78°C.

    • A stream of dry ozone is passed through the solution until a blue-green color persists.

    • The solution is purged with nitrogen as it warms to room temperature.

    • The solvent is removed by distillation, and the resulting (S)-(+)-4-methyl-3-heptanone is purified by microdistillation.

One-Pot Multi-Enzymatic Synthesis of 4-Methylheptan-3-ol Stereoisomers

This protocol provides a general overview of the one-pot synthesis of all four stereoisomers of 4-methylheptan-3-ol starting from 4-methylhept-4-en-3-one.

Experimental Workflow

start 4-Methylhept-4-en-3-one intermediate Chiral 4-Methylheptan-3-one start->intermediate Ene-Reductase (ER) NADP+, GDH, Glucose final_product Chiral 4-Methylheptan-3-ol intermediate->final_product Alcohol Dehydrogenase (ADH) NADP+, GDH, Glucose trap_prep Trap Preparation (Sticky traps with lures) trap_deployment Trap Deployment (Randomized block design) trap_prep->trap_deployment data_collection Data Collection (Weekly beetle counts) trap_deployment->data_collection data_analysis Data Analysis (ANOVA and mean separation) data_collection->data_analysis cluster_0 Antennal Sensillum Pheromone Pheromone PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport Orco Orco (Co-receptor) OR->Orco Activation IonChannel Ion Channel Opening Orco->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential Depolarization->ActionPotential Brain Brain ActionPotential->Brain Signal to brain

References

4-Methylnonan-3-one: A Technical Review of its Chemistry, Synthesis, and Biological Role as an Alarm Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnonan-3-one is a branched-chain ketone that has garnered significant interest in the field of chemical ecology due to its role as an alarm pheromone in various ant species. Pheromones are chemical signals that trigger innate behavioral responses in members of the same species, and alarm pheromones, in particular, are crucial for coordinating defensive and evasive maneuvers in social insects. This technical guide provides a comprehensive overview of the current research on this compound, detailing its chemical and physical properties, spectroscopic profile, synthesis methodologies, and its biological function as a semiochemical. The information presented herein is intended to serve as a valuable resource for researchers in chemical synthesis, natural products chemistry, and entomology, as well as for professionals involved in the development of novel pest management strategies.

Chemical and Physical Properties

A comprehensive compilation of the physical and chemical properties of this compound is essential for its synthesis, purification, and handling. Due to the limited availability of experimentally determined data specifically for this compound, some properties are estimated based on data from structurally related compounds.

PropertyValueSource/Notes
Molecular Formula C₁₀H₂₀OCalculated
Molecular Weight 156.27 g/mol Calculated
Boiling Point Estimated: ~190-200 °CBased on structurally similar ketones.
Density Estimated: ~0.82 g/mLBased on structurally similar ketones.
Refractive Index Estimated: ~1.42Based on structurally similar ketones.
Solubility Insoluble in water; Soluble in organic solvents.General property of ketones of this size.
Appearance Colorless liquid (predicted)
CAS Number 6064-41-1

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its molecular structure and data from analogous compounds.

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the different proton environments in the molecule, including the methyl group at the C4 position, the ethyl group at the C2 position, and the long alkyl chain.
¹³C NMR A peak for the carbonyl carbon (~210 ppm), and distinct signals for the ten carbon atoms in their unique chemical environments.
Infrared (IR) A strong absorption band around 1715 cm⁻¹ characteristic of a ketone carbonyl (C=O) stretch. C-H stretching and bending vibrations will also be present.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns would include alpha-cleavage on either side of the carbonyl group.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the use of Grignard reagents or organolithium compounds to introduce the alkyl groups to a suitable starting material. Below is a detailed experimental protocol adapted from the synthesis of a structurally similar compound, 4-methyl-3-heptanone.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • 2-Bromopentane (B28208)

  • Magnesium turnings

  • Dry diethyl ether

  • Propanal

  • Sodium dichromate

  • Sulfuric acid

  • Water

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, separatory funnel, distillation apparatus)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Preparation of the Grignard Reagent (Pentan-2-ylmagnesium bromide)

  • A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer is flame-dried under an inert atmosphere and allowed to cool.

  • Magnesium turnings are placed in the flask.

  • A solution of 2-bromopentane in dry diethyl ether is prepared and placed in the dropping funnel.

  • A small amount of the 2-bromopentane solution is added to the magnesium turnings to initiate the reaction. The reaction is initiated if the solution becomes cloudy and starts to bubble. Gentle warming may be necessary.

  • Once the reaction has started, the remaining 2-bromopentane solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Propanal to form 4-Methylnonan-3-ol

  • The Grignard reagent solution is cooled in an ice bath.

  • A solution of propanal in dry diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude alcohol, 4-methylnonan-3-ol.

Step 3: Oxidation to this compound

  • The crude 4-methylnonan-3-ol is dissolved in a suitable solvent such as acetone.

  • The solution is cooled in an ice bath.

  • A solution of Jones reagent (a mixture of chromium trioxide, sulfuric acid, and water) or a solution of sodium dichromate in sulfuric acid and water is added dropwise with stirring, maintaining the temperature below 20°C.

  • After the addition is complete, the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The excess oxidant is quenched by the addition of isopropanol.

  • The mixture is filtered, and the filtrate is extracted with diethyl ether.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed, and the resulting crude product is purified by distillation under reduced pressure to afford pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Alcohol Formation cluster_step3 Step 3: Oxidation 2-Bromopentane 2-Bromopentane Grignard_Reagent Pentan-2-ylmagnesium bromide 2-Bromopentane->Grignard_Reagent Dry Ether Mg Mg Mg->Grignard_Reagent Intermediate_Alcohol 4-Methylnonan-3-ol Grignard_Reagent->Intermediate_Alcohol Propanal Propanal Propanal->Intermediate_Alcohol Dry Ether Final_Product This compound Intermediate_Alcohol->Final_Product Oxidizing_Agent Jones Reagent or Na2Cr2O7/H2SO4 Oxidizing_Agent->Final_Product

Caption: Synthetic pathway for this compound via Grignard reaction.

Biological Activity as an Alarm Pheromone

This compound has been identified as a key component of the alarm pheromone system in several species of ants, including those from the genera Atta and Pogonomyrmex. In these social insects, the release of this compound from the mandibular glands of a disturbed or injured worker elicits a rapid and pronounced behavioral response in nearby nestmates.

Observed Behavioral Responses:

  • Increased Aggression: Ants exposed to this compound exhibit heightened aggression towards foreign objects or intruders.

  • Attraction and Recruitment: At low concentrations, the pheromone can act as an attractant, drawing other workers to the source of the disturbance.

  • Alarm and Dispersal: At higher concentrations, it can induce alarm and dispersal behavior, causing ants to flee from the immediate vicinity.

The specific behavioral outcome is often dose-dependent and can be influenced by the context of the situation and the presence of other semiochemicals.

Proposed Olfactory Signaling Pathway

The perception of this compound by ants is mediated by specialized olfactory sensory neurons (OSNs) located in the sensilla on their antennae. While the precise molecular pathway for this specific pheromone is a subject of ongoing research, a general model for insect olfactory signaling can be proposed.

  • Binding to Odorant Binding Protein (OBP): The volatile this compound molecule enters the sensillum lymph through pores in the cuticle and is bound by an Odorant Binding Protein (OBP). OBPs are small, soluble proteins that are thought to transport hydrophobic odorant molecules to the olfactory receptors.

  • Receptor Activation: The OBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an OSN. This binding event activates the OR.

  • Signal Transduction: Insect ORs are ligand-gated ion channels. Upon activation, the OR complex, which includes a co-receptor (Orco), opens and allows for the influx of cations (such as Na⁺ and Ca²⁺) into the neuron.

  • Depolarization and Action Potential: The influx of positive ions leads to the depolarization of the OSN membrane. If this depolarization reaches the threshold, it triggers an action potential.

  • Signal Transmission to the Brain: The action potential travels along the axon of the OSN to the antennal lobe of the ant's brain.

  • Neural Processing and Behavioral Response: In the antennal lobe, the signal is processed in specific glomeruli and then relayed to higher brain centers, such as the mushroom bodies and lateral horn, where it is integrated with other sensory information to elicit the appropriate behavioral response (e.g., aggression, attraction, or dispersal).

Olfactory_Signaling_Pathway cluster_neuron Inside Olfactory Sensory Neuron Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds to OR Olfactory Receptor (OR) + Orco OBP->OR Transports to and interacts with Ion_Channel Ion Channel Opening OR->Ion_Channel Activates OSN Olfactory Sensory Neuron (OSN) Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential Depolarization->Action_Potential Triggers Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Transmits signal to Higher_Brain_Centers Higher Brain Centers Antennal_Lobe->Higher_Brain_Centers Relays signal to Behavioral_Response Behavioral Response (Aggression, Attraction, etc.) Higher_Brain_Centers->Behavioral_Response Integrates signal and initiates

Caption: Proposed olfactory signaling pathway for this compound in ants.

Conclusion and Future Directions

This compound is a significant semiochemical that plays a vital role in the chemical communication and defense strategies of certain ant species. While its biological function as an alarm pheromone is well-established, further research is needed to fully elucidate the specific molecular components of its olfactory signaling pathway. A deeper understanding of the receptors and neural circuits involved in its detection could pave the way for the development of highly specific and environmentally benign methods for pest control, utilizing this potent natural product to manipulate insect behavior. Furthermore, the development of efficient and scalable synthetic routes will be crucial for making this compound more accessible for both fundamental research and practical applications.

Methodological & Application

Application Note: Synthesis of 4-Methylnonan-3-one via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of 4-methylnonan-3-one, a valuable ketone intermediate in organic synthesis. The described method utilizes the Grignard reaction, a robust and versatile carbon-carbon bond-forming reaction. Specifically, the protocol outlines the preparation of hexylmagnesium bromide and its subsequent reaction with 2-methylpropanoyl chloride at low temperatures to selectively yield the desired ketone. This method is designed to minimize the formation of the tertiary alcohol byproduct, a common challenge in the synthesis of ketones using Grignard reagents. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

The synthesis of ketones is a fundamental transformation in organic chemistry, as the ketone functional group is a versatile precursor for a wide range of more complex molecules. The Grignard reaction, which involves the addition of an organomagnesium halide to a carbonyl compound, is a powerful tool for creating new carbon-carbon bonds.[1][2][3] However, when acyl chlorides are used as substrates to produce ketones, a significant challenge arises from the potential for a second addition of the Grignard reagent to the newly formed ketone, leading to the formation of a tertiary alcohol.[4][5][6]

To circumvent this issue, this protocol employs a low-temperature addition of the Grignard reagent to the acyl chloride.[7] By maintaining a reaction temperature of -78 °C, the reactivity of the Grignard reagent is attenuated, and the rate of the second addition to the ketone product is significantly reduced, thereby favoring the formation of this compound. This application note provides a comprehensive, step-by-step methodology for this synthesis, along with expected analytical data for the final product.

Reaction Scheme

Step 1: Formation of Hexylmagnesium Bromide

CH₃(CH₂)₅Br + Mg → CH₃(CH₂)₅MgBr

Step 2: Synthesis of this compound

CH₃(CH₂)₅MgBr + (CH₃)₂CHCOCl → this compound

Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )ConcentrationAmountNotes
Magnesium turningsMg24.31-2.43 g (0.10 mol)Activated
1-Bromohexane (B126081)C₆H₁₃Br165.07-16.51 g (0.10 mol)Anhydrous
2-Methylpropanoyl chlorideC₄H₇ClO106.55-10.65 g (0.10 mol)Anhydrous
Diethyl ether(C₂H₅)₂O74.12-250 mLAnhydrous
Tetrahydrofuran (THF)C₄H₈O72.11-100 mLAnhydrous
Saturated NH₄Cl solutionNH₄Cl53.49SaturatedAs neededAqueous
Saturated NaCl solutionNaCl58.44SaturatedAs neededAqueous
Anhydrous MgSO₄MgSO₄120.37-As needed-

3.2 Equipment

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3 Procedure

Part A: Preparation of Hexylmagnesium Bromide (Grignard Reagent)

  • All glassware must be oven-dried and assembled under an inert atmosphere (N₂ or Ar) while still hot.

  • Place the magnesium turnings (2.43 g) in the 500 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • In the dropping funnel, prepare a solution of 1-bromohexane (16.51 g) in 100 mL of anhydrous diethyl ether.

  • Add approximately 10 mL of the 1-bromohexane solution to the magnesium turnings. The reaction should initiate within a few minutes, as evidenced by bubbling and a slight warming of the flask. If the reaction does not start, gently warm the flask with a heating mantle or add a small crystal of iodine.

  • Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete reaction. The solution should turn cloudy and grayish, which is characteristic of a Grignard reagent.

  • Allow the solution to cool to room temperature. The resulting hexylmagnesium bromide solution is used directly in the next step.

Part B: Synthesis of this compound

  • In a separate flame-dried flask, prepare a solution of 2-methylpropanoyl chloride (10.65 g) in 100 mL of anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared hexylmagnesium bromide solution from Part A to the cold 2-methylpropanoyl chloride solution via a cannula or dropping funnel over a period of 1-2 hours, while maintaining the temperature at -78 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.

  • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

3.4 Workup and Purification

  • Pour the reaction mixture slowly into a beaker containing 200 mL of a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) with stirring. This will quench any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine all organic layers and wash with saturated aqueous NaCl solution (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Data and Expected Results

4.1 Theoretical Yield

The theoretical yield of this compound is 15.63 g, based on 0.10 mol of the limiting reagent.

4.2 Spectroscopic Data

AnalysisExpected Result
Appearance Colorless to pale yellow liquid
IR (Infrared) Spectroscopy Strong C=O stretch at approximately 1715 cm⁻¹[3][8][9][10]
¹H NMR (Proton NMR) * δ ~2.4-2.7 ppm (m, 1H): CH proton adjacent to the carbonyl. * δ ~2.4 ppm (t, 2H): CH₂ protons adjacent to the carbonyl. * δ ~1.2-1.6 ppm (m, 8H): CH₂ protons of the hexyl group. * δ ~1.1 ppm (d, 6H): Two CH₃ groups of the isopropyl moiety. * δ ~0.9 ppm (t, 3H): Terminal CH₃ of the hexyl group.
¹³C NMR (Carbon NMR) * δ ~215 ppm: Carbonyl carbon (C=O). * δ ~40-45 ppm: CH carbon adjacent to the carbonyl. * δ ~35-40 ppm: CH₂ carbon adjacent to the carbonyl. * δ ~20-35 ppm: Other CH₂ carbons of the hexyl group. * δ ~15-20 ppm: CH₃ carbons of the isopropyl group. * δ ~14 ppm: Terminal CH₃ carbon of the hexyl group.

Experimental Workflow

SynthesisWorkflow react1 1-Bromohexane + Mg in Diethyl Ether proc1 Grignard Reagent Formation (Reflux) react1->proc1 react2 2-Methylpropanoyl Chloride in THF proc2 Low-Temperature Reaction (-78 °C) react2->proc2 proc1->proc2 Hexylmagnesium Bromide proc3 Workup (Quenching, Extraction, Drying) proc2->proc3 Crude Product proc4 Purification (Distillation/Chromatography) proc3->proc4 prod This compound proc4->prod

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive, moisture-sensitive, and can ignite spontaneously upon contact with air. All manipulations should be performed under an inert atmosphere.

  • Diethyl ether and THF are highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Acyl chlorides are corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The quenching of the Grignard reagent is highly exothermic. Perform this step slowly and with cooling.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound via a Grignard reaction. The key to achieving a high yield of the desired ketone is the careful control of the reaction temperature during the addition of the Grignard reagent to the acyl chloride. This method should be readily adaptable for the synthesis of other aliphatic ketones.

References

Application Notes and Protocols for the Synthesis of 4-Methylnonan-3-one via Dichromate Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnonan-3-one is a ketone of interest in various fields of chemical research, including flavor and fragrance chemistry, as well as a potential intermediate in the synthesis of more complex molecules. One of the classical and effective methods for the synthesis of ketones is the oxidation of secondary alcohols. This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound from its corresponding secondary alcohol, 4-methylnonan-3-ol, utilizing dichromate-based oxidation, specifically the Jones oxidation.

The Jones oxidation employs a solution of chromium trioxide or sodium dichromate in aqueous sulfuric acid and acetone (B3395972).[1][2][3] This method is known for its efficiency in oxidizing secondary alcohols to ketones with high yields.[1] The reaction is typically rapid and exothermic.[1] The progress of the oxidation can be visually monitored by the color change of the reaction mixture from the orange-red of Cr(VI) to the green of Cr(III).[4]

Data Presentation

ParameterValueReference
Product Name This compound
Molecular Formula C10H20O--INVALID-LINK--
Molecular Weight 156.27 g/mol --INVALID-LINK--
Starting Material 4-Methylnonan-3-ol
Oxidizing Agent Jones Reagent (CrO3 in H2SO4/acetone) or Sodium Dichromate (Na2Cr2O7) in H2SO4[1][2]
Solvent Acetone[1]
Reaction Temperature 0-25 °C[4]
Boiling Point (estimated) ~163-166 °C (based on 4-methylnonane)--INVALID-LINK--
Typical Yield High (specific yield for this reaction not found in literature; yields for similar reactions are high)[1]

Experimental Protocols

This protocol is adapted from the dichromate oxidation of the analogous compound, 4-methyl-3-heptanol.

Materials and Reagents
  • 4-Methylnonan-3-ol

  • Sodium dichromate dihydrate (Na2Cr2O7·2H2O)

  • Concentrated sulfuric acid (H2SO4)

  • Acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Deionized water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure

Preparation of Jones Reagent (Option 1):

  • Caution: Chromium (VI) compounds are carcinogenic and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • In a flask, dissolve 26.7 g of chromium trioxide (CrO3) in 23 ml of concentrated sulfuric acid.

  • Carefully add this mixture to 50 ml of deionized water.

  • Cool the resulting solution to room temperature.

Oxidation of 4-Methylnonan-3-ol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known quantity of 4-methylnonan-3-ol in acetone. Cool the flask in an ice bath to 0 °C.

  • Slowly add the prepared Jones reagent (or a solution of sodium dichromate in sulfuric acid and water) dropwise to the stirred alcohol solution. Maintain the temperature below 25 °C.

  • The color of the reaction mixture will change from orange-red to green, indicating the oxidation of the alcohol and the reduction of Cr(VI) to Cr(III).

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 2 hours) to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification:

  • Once the reaction is complete, quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the orange color disappears and a persistent green color is observed.

  • Remove the acetone from the reaction mixture using a rotary evaporator.

  • Transfer the remaining aqueous layer to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them sequentially with deionized water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude this compound.

  • For higher purity, the crude product can be purified by vacuum distillation.

Characterization

The final product should be characterized by spectroscopic methods:

  • 1H NMR: The spectrum is expected to show signals corresponding to the different protons in the molecule. Key signals would include a multiplet for the proton at the C4 position, and triplets and multiplets for the protons of the alkyl chains.

  • 13C NMR: The spectrum should display a characteristic peak for the ketone carbonyl carbon in the range of 200-220 ppm. Other peaks will correspond to the carbons of the alkyl groups.

  • IR Spectroscopy: A strong absorption band in the region of 1710-1725 cm-1 is expected, which is characteristic of the C=O stretching vibration of a ketone.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak (M+) corresponding to the molecular weight of this compound (156.27 g/mol ) and characteristic fragmentation patterns.

Mandatory Visualization

Dichromate_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification cluster_product Final Product Reagent Prepare Jones Reagent (CrO3 in H2SO4/Acetone) Oxidation Add Jones Reagent (0-25 °C) Reagent->Oxidation Start 4-Methylnonan-3-ol in Acetone Start->Oxidation Stir Stir at Room Temperature (Monitor by TLC) Oxidation->Stir Quench Quench with Isopropyl Alcohol Stir->Quench Evaporate Remove Acetone Quench->Evaporate Extract Extract with Diethyl Ether Evaporate->Extract Wash Wash with H2O and NaHCO3 Extract->Wash Dry Dry with MgSO4 Wash->Dry Purify Vacuum Distillation Dry->Purify Product This compound Purify->Product Characterize Characterization (NMR, IR, MS) Product->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Jones_Oxidation_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_products Products Alcohol 4-Methylnonan-3-ol ChromateEster Chromate Ester Formation Alcohol->ChromateEster Nucleophilic Attack ChromicAcid Chromic Acid (H2CrO4) ChromicAcid->ChromateEster Elimination E2-like Elimination ChromateEster->Elimination Base (H2O) assisted Ketone This compound Elimination->Ketone Cr_IV Cr(IV) Species Elimination->Cr_IV

Caption: Simplified mechanism of Jones oxidation of a secondary alcohol.

References

Application Notes and Protocols for the Analytical Identification of 4-Methylnonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of 4-Methylnonan-3-one, a ketone of interest in various fields of chemical and pharmaceutical research. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are based on established analytical principles and data from closely related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It provides information on the retention time of the compound and its mass fragmentation pattern, which is crucial for structural elucidation.

Experimental Protocol

a) Sample Preparation:

A standard solution of this compound should be prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of approximately 1 mg/mL. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

b) Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column, such as a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

c) GC-MS Parameters:

ParameterValue
GC Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40-400 amu

d) Data Analysis:

The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak should be analyzed for its molecular ion and characteristic fragmentation pattern. The identity can be confirmed by comparing the obtained spectrum with a reference library or through manual interpretation.

Predicted Mass Spectrum Fragmentation

Predicted Key Fragment Ions for this compound:

m/zPredicted Fragment Ion
127[M - C2H5]+ (Loss of ethyl group)
99[M - C4H9]+ (Loss of butyl group from the other side of the carbonyl)
85[CH3(CH2)4CH(CH3)]+
71[CH3(CH2)4]+
57[C4H9]+ or [C2H5CO]+
43[C3H7]+

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

Experimental Protocol

a) Sample Preparation:

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

b) Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a 5 mm probe.

c) ¹H NMR Parameters:

ParameterValue
Solvent CDCl₃
Temperature 298 K
Pulse Program zg30
Number of Scans 16
Relaxation Delay 1.0 s
Spectral Width 12 ppm

d) ¹³C NMR Parameters:

ParameterValue
Solvent CDCl₃
Temperature 298 K
Pulse Program zgpg30 (proton decoupled)
Number of Scans 1024
Relaxation Delay 2.0 s
Spectral Width 220 ppm
Predicted NMR Data

Based on the analysis of similar ketones such as 4-methyloctan-3-one (B14732092) and general chemical shift principles, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound.

Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (C9)~0.9t3H
(CH₂)₄ (C5-C8)~1.2-1.4m8H
CH (C4)~2.4m1H
CH₂ (C2)~2.4q2H
CH₃ (on C4)~1.1d3H
CH₃ (C1)~1.0t3H

Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C3)~212
CH (C4)~45
CH₂ (C2)~35
CH₂ (C5)~30
CH₂ (C6)~29
CH₂ (C7)~23
CH₂ (C8)~22
CH₃ (on C4)~16
CH₃ (C9)~14
CH₃ (C1)~8

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule. For this compound, the most characteristic absorption will be from the carbonyl (C=O) group.

Experimental Protocol

a) Sample Preparation:

For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

b) Instrumentation:

  • FT-IR Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

c) IR Spectroscopy Parameters:

ParameterValue
Scan Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16
Predicted IR Absorption Peaks

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Predicted Characteristic IR Peaks for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
~2960-2850C-H stretchAliphatic (CH₃, CH₂, CH)
~1715 C=O stretch Ketone [1][2]
~1465C-H bendCH₂ (scissoring)
~1375C-H bendCH₃ (symmetric bending)

The most diagnostic peak for the identification of this compound will be the strong absorption band around 1715 cm⁻¹ corresponding to the carbonyl stretch of the ketone.[1][2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample Dilution/Extraction Dilution/Extraction Sample->Dilution/Extraction Prepared_Sample Prepared_Sample Dilution/Extraction->Prepared_Sample GC_MS GC_MS Prepared_Sample->GC_MS Volatiles NMR NMR Prepared_Sample->NMR Structure IR IR Prepared_Sample->IR Functional Groups Mass_Spectrum Mass_Spectrum GC_MS->Mass_Spectrum NMR_Spectra NMR_Spectra NMR->NMR_Spectra IR_Spectrum IR_Spectrum IR->IR_Spectrum Structure_Confirmation Structure_Confirmation Mass_Spectrum->Structure_Confirmation NMR_Spectra->Structure_Confirmation IR_Spectrum->Structure_Confirmation

Caption: General workflow for the analytical identification of this compound.

gc_ms_logic Inject_Sample Inject Sample into GC Separation Separation on Capillary Column Inject_Sample->Separation Elution Elution based on Volatility and Polarity Separation->Elution Ionization Electron Ionization (70 eV) Elution->Ionization Fragmentation Molecular Ion Fragmentation Ionization->Fragmentation Detection Mass Analyzer (Quadrupole) Detection of Fragments Fragmentation->Detection Data_Output Mass Spectrum vs. Retention Time Detection->Data_Output

Caption: Logical flow of the GC-MS analysis process.

nmr_logic Sample_in_Tube Dissolved Sample in NMR Tube (CDCl3 + TMS) Magnetic_Field Placement in Strong Magnetic Field (B₀) Sample_in_Tube->Magnetic_Field RF_Pulse Application of Radiofrequency Pulse Magnetic_Field->RF_Pulse Nuclear_Resonance Nuclei Absorb Energy and 'Flip' Spin States RF_Pulse->Nuclear_Resonance Relaxation Nuclei Relax and Emit Signal (Free Induction Decay - FID) Nuclear_Resonance->Relaxation Fourier_Transform Fourier Transform of FID Relaxation->Fourier_Transform NMR_Spectrum Chemical Shift vs. Intensity Fourier_Transform->NMR_Spectrum

Caption: The fundamental principles of NMR spectroscopy.

References

Application Note: Analysis of 4-Methylnonan-3-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a comprehensive protocol for the analysis of the volatile ketone 4-Methylnonan-3-one using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, GC-MS parameters, and data analysis, including a predicted fragmentation pattern of the target analyte. This guide is intended to provide a robust starting point for the qualitative and quantitative analysis of this compound in various matrices.

Introduction

This compound is a branched-chain aliphatic ketone. The analysis of such volatile compounds is crucial in various fields, including flavor and fragrance chemistry, environmental analysis, and metabolomics. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high sensitivity and specificity required for the identification and quantification of these analytes. This document provides a detailed experimental protocol and expected analytical results for this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples, direct injection or liquid-liquid extraction (LLE) is suitable. For solid or complex matrices, headspace (HS) or solid-phase microextraction (SPME) is recommended to isolate the volatile analyte.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 1 mL of the liquid sample, add 1 mL of a volatile, water-immiscible organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean GC vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen gas.[1]

  • The sample is now ready for GC-MS analysis.

Headspace (HS) Sampling Protocol:

  • Place a known amount of the solid or liquid sample into a headspace vial.

  • Seal the vial tightly with a PTFE-faced septum.

  • Incubate the vial at an elevated temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[2]

  • A heated, gas-tight syringe is used to withdraw a portion of the headspace gas for injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and analytical goals.

Parameter Value
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Oven Temperature Program Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300

Data Presentation

Predicted Mass Spectrum and Fragmentation

As no publicly available mass spectrum for this compound has been identified, a predicted fragmentation pattern has been generated based on established principles of mass spectrometry for ketones. The molecular weight of this compound (C10H20O) is 156.27 g/mol . The molecular ion peak (M+) is expected at m/z 156.

Ketones typically undergo two primary fragmentation pathways: α-cleavage and McLafferty rearrangement.

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are possible:

    • Loss of a propyl radical (•CH2CH2CH3), resulting in an acylium ion at m/z 113 .

    • Loss of a hexyl radical (•CH(CH3)(CH2)4CH3), resulting in an acylium ion at m/z 57 . This is often a prominent peak for ketones.

  • McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond. This results in the loss of a neutral alkene. In this compound, this would lead to the loss of propene (C3H6, 42 u), resulting in a fragment ion at m/z 114 .

Predicted Quantitative Data:

m/z (Predicted) Proposed Fragment Ion Fragmentation Pathway Relative Abundance
156[C10H20O]+•Molecular Ion (M+)Low
114[C6H10O]+•McLafferty RearrangementModerate
113[C7H13O]+α-Cleavage (Loss of •C3H7)Moderate to High
85[C5H9O]+Secondary fragmentationModerate
57[C3H5O]+α-Cleavage (Loss of •C7H15)High (likely base peak)
43[C3H7]+Alkyl fragmentModerate
29[C2H5]+Alkyl fragmentModerate

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample LLE Liquid-Liquid Extraction Sample->LLE HS Headspace Sampling Sample->HS SPME Solid-Phase Microextraction Sample->SPME GC_Inlet GC Inlet LLE->GC_Inlet HS->GC_Inlet SPME->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Source MS Ionization GC_Column->MS_Source MS_Analyzer MS Mass Analyzer MS_Source->MS_Analyzer Detector Detector MS_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Library_Search->Quantification Report Report Generation Quantification->Report

Caption: GC-MS Experimental Workflow for this compound Analysis.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound in an electron ionization source.

Fragmentation_Pathway cluster_main Predicted Fragmentation of this compound cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement M This compound [M]+• m/z = 156 F_113 [C7H13O]+ m/z = 113 M->F_113 - •C3H7 F_57 [C3H5O]+ m/z = 57 M->F_57 - •C7H15 F_114 [C6H10O]+• m/z = 114 M->F_114 - C3H6

Caption: Predicted Fragmentation Pathways of this compound.

References

Application Notes and Protocols for the Enantioselective Synthesis of 4-Methylnonan-3-one Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the enantioselective synthesis of the stereoisomers of 4-methylnonan-3-one. This chiral ketone is a valuable building block in the synthesis of complex organic molecules and natural products, where stereochemistry plays a crucial role in biological activity. The methodologies outlined below are based on established stereoselective synthetic strategies for structurally related compounds, providing a robust starting point for laboratory synthesis.

Overview of Synthetic Strategies

The enantioselective synthesis of this compound, which possesses a single stereocenter at the C4 position, can be approached through several effective methods. The primary strategies involve the asymmetric alkylation of a ketone enolate using chiral auxiliaries or the stereoselective reduction of an unsaturated precursor. This document will focus on two principal approaches:

  • Asymmetric Alkylation using SAMP/RAMP Hydrazones: This classic and reliable method involves the formation of a chiral hydrazone from a precursor ketone, followed by diastereoselective alkylation and subsequent removal of the chiral auxiliary to yield the desired enantiomer of this compound.

  • Enzymatic Reduction of a Prochiral Precursor: A biocatalytic approach utilizing ene-reductases can achieve high enantioselectivity in the reduction of an α,β-unsaturated ketone precursor, (E)-4-methylnon-4-en-3-one, to the corresponding (R)- or (S)-4-methylnonan-3-one.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the expected quantitative data for the proposed synthetic routes to the (R)- and (S)-enantiomers of this compound. These values are extrapolated from literature reports on analogous compounds.[1][2][3]

MethodTarget EnantiomerOverall Yield (%)Enantiomeric Excess (ee, %)Key Reagents/CatalystsReference for Analogy
Asymmetric Alkylation (SAMP)(S)-4-Methylnonan-3-one55-65≥95(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)[2][3]
Asymmetric Alkylation (RAMP)(R)-4-Methylnonan-3-one55-65≥95(R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP)[2][3]
Enzymatic Reduction (Ene-Reductase)(S)-4-Methylnonan-3-one70-85>99Ene-reductase (e.g., OYE1-W116V), NADPH, GDH, Glucose[1]
Enzymatic Reduction (Ene-Reductase)(R)-4-Methylnonan-3-one70-85>99Ene-reductase (e.g., OYE2.6), NADPH, GDH, Glucose[1]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of the stereoisomers of this compound.

Protocol 1: Asymmetric Synthesis of (S)-4-Methylnonan-3-one via SAMP Hydrazone Alkylation

This protocol is adapted from the synthesis of chiral 4-methyl-3-heptanone.[2][3]

Step 1: Formation of the SAMP Hydrazone of Pentan-3-one

  • To a solution of pentan-3-one (1.0 eq) in anhydrous diethyl ether (5 M), add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 12 hours with a Dean-Stark trap to remove water.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the SAMP hydrazone.

Step 2: Diastereoselective Alkylation

  • Dissolve the SAMP hydrazone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (0.5 M) under an argon atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) and stir for 4 hours at -78 °C.

  • Add 1-iodobutane (B1219991) (1.2 eq) to the cooled solution and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

Step 3: Hydrolysis to (S)-4-Methylnonan-3-one

  • Dissolve the crude alkylated hydrazone in a mixture of pentane (B18724) and 2 M HCl.

  • Stir vigorously at room temperature for 6 hours.

  • Separate the organic layer and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to yield (S)-4-methylnonan-3-one.

Protocol 2: Biocatalytic Synthesis of (R)-4-Methylnonan-3-one via Enzymatic Reduction

This protocol is based on the multi-enzymatic synthesis of 4-methylheptan-3-ol stereoisomers.[1]

Step 1: Synthesis of (E)-4-methylnon-4-en-3-one

  • Perform an aldol (B89426) condensation between pentan-3-one and butanal in the presence of potassium hydroxide (B78521) to yield the aldol adduct.

  • Dehydrate the aldol adduct using anhydrous oxalic acid in refluxing toluene (B28343) to obtain (E)-4-methylnon-4-en-3-one.

  • Purify the product by distillation.

Step 2: Enantioselective Enzymatic Reduction

  • In a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.0), dissolve (E)-4-methylnon-4-en-3-one (100 mg) with a cosolvent such as DMSO.

  • Add NADP+ (1 mol%), glucose (1.2 eq), and glucose dehydrogenase (GDH) for cofactor regeneration.

  • Add the ene-reductase (e.g., OYE2.6, for the (R)-enantiomer) to the reaction mixture.

  • Stir the reaction at 30 °C and monitor the progress by GC-MS.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to yield (R)-4-methylnonan-3-one.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a representative synthetic pathway.

experimental_workflow cluster_samp Asymmetric Alkylation (SAMP/RAMP) cluster_enzymatic Enzymatic Reduction S1 Pentan-3-one S2 SAMP/RAMP Hydrazone Formation S1->S2 S3 Deprotonation (n-BuLi) S2->S3 S4 Alkylation (1-Iodobutane) S3->S4 S5 Hydrolysis (HCl) S4->S5 S6 (R)- or (S)-4-Methylnonan-3-one S5->S6 E1 Pentan-3-one + Butanal E2 Aldol Condensation & Dehydration E1->E2 E3 (E)-4-methylnon-4-en-3-one E2->E3 E4 Enantioselective Enzymatic Reduction E3->E4 E5 (R)- or (S)-4-Methylnonan-3-one E4->E5

Caption: Overall experimental workflows for the synthesis of this compound stereoisomers.

reaction_pathway start Pentan-3-one hydrazone SAMP Hydrazone start->hydrazone + SAMP lithiated Lithiated Hydrazone hydrazone->lithiated + n-BuLi, -78°C alkylated Alkylated Hydrazone lithiated->alkylated + 1-Iodobutane product (S)-4-Methylnonan-3-one alkylated->product H3O+

Caption: Key steps in the asymmetric alkylation using a SAMP chiral auxiliary.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 4-Methylnonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. This document provides detailed application notes and protocols for the sampling of 4-Methylnonan-3-one, a volatile ketone, using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended to assist researchers in developing and validating their own analytical methods for the determination of this and structurally similar compounds.

Principle of SPME

SPME utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the sample, either by direct immersion into a liquid or by exposure to the headspace above a liquid or solid sample. Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. Subsequently, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed. Headspace SPME (HS-SPME) is generally preferred for the analysis of volatile compounds like this compound from complex matrices to minimize matrix effects and protect the fiber from contamination.

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility analytes, including ketones.

  • Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Standard Solutions: Stock and working standard solutions of this compound in an appropriate solvent (e.g., methanol).

  • Internal Standard (IS): A deuterated analog of the analyte or a compound with similar physicochemical properties (e.g., 2-octanone-d3 or a non-endogenous ketone with a different retention time).

  • Sodium Chloride (NaCl): Analytical grade, for salting out.

  • Sample Matrix: The specific matrix under investigation (e.g., food sample, biological fluid).

Instrumentation
  • Gas Chromatograph with Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms).

  • SPME Autosampler or Manual Holder.

  • Heating and Agitation System: For controlling temperature and ensuring sample homogeneity during extraction.

Headspace SPME (HS-SPME) Protocol
  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample (e.g., 5 g of a solid or 5 mL of a liquid) into a 20 mL headspace vial.

    • If applicable, add a known amount of internal standard solution.

    • Add a saturating amount of NaCl (e.g., 1-2 g) to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile analytes into the headspace.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • Extraction:

    • Place the vial in the heating and agitation system.

    • Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with continuous agitation to allow for the partitioning of this compound into the headspace.

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature and agitation speed.

  • Desorption and Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

    • Desorb the analytes from the fiber in the injector at a high temperature (e.g., 250 °C) for a sufficient time (e.g., 5 minutes) in splitless mode.

    • Start the GC-MS data acquisition at the beginning of the desorption process.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Quantitative Data

Table 1: Illustrative Method Validation Parameters for a Volatile Ketone

ParameterTypical Value/Range
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 µg/L
Limit of Quantification (LOQ)0.5 - 5.0 µg/L
Precision (RSD%)< 15%
Recovery85 - 115%

Table 2: Comparison of SPME Fiber Coatings for Ketone Analysis (Illustrative)

Fiber CoatingRelative Response (Peak Area)Comments
DVB/CAR/PDMS+++Recommended for broad range of volatiles including ketones.
PDMS/DVB++Good for many volatile compounds, may have lower affinity for smaller ketones.
Polyacrylate (PA)+More suited for polar compounds, may show lower recovery for less polar ketones.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HS-SPME-GC-MS workflow for the analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Equilibrate Equilibration (e.g., 60°C, 15 min) Seal->Equilibrate Expose_Fiber Expose SPME Fiber (e.g., 30 min) Equilibrate->Expose_Fiber Desorb Thermal Desorption (e.g., 250°C, 5 min) Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of factors influencing the SPME process efficiency.

SPME_Factors cluster_parameters Experimental Parameters cluster_outcome Analytical Outcome Fiber SPME Fiber Coating Efficiency Extraction Efficiency Fiber->Efficiency Temp Extraction Temperature Temp->Efficiency Time Extraction Time Time->Efficiency Agitation Agitation Agitation->Efficiency Salt Salt Addition Salt->Efficiency Sensitivity Sensitivity Efficiency->Sensitivity Reproducibility Reproducibility Efficiency->Reproducibility

Caption: Factors influencing SPME efficiency and analytical outcome.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the analysis of this compound using HS-SPME-GC-MS. While specific quantitative data for this analyte is limited, the outlined methodology, based on the analysis of similar volatile ketones, provides a robust starting point for method development and validation. Researchers are encouraged to optimize the experimental parameters for their specific sample matrix and analytical instrumentation to achieve the desired sensitivity, accuracy, and precision. The use of an appropriate internal standard is critical for reliable quantification.

Application Note: Quantification of 4-Methylnonan-3-one in Biological Samples by Headspace SPME-GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and quantitative analysis of 4-Methylnonan-3-one, a branched-chain ketone, in biological matrices such as human urine and blood. The method utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by gas chromatography-mass spectrometry (GC-MS) for detection and quantification. This methodology is suitable for researchers, scientists, and drug development professionals investigating the role of volatile organic compounds (VOCs) and ketones in metabolic pathways and as potential biomarkers.

Introduction

Volatile organic compounds (VOCs) present in biological samples, such as breath, urine, and blood, are gaining increasing attention as potential non-invasive biomarkers for various physiological and pathological states. Ketones, a class of VOCs, are products of fatty acid and amino acid metabolism. While the roles of simple ketone bodies like acetone (B3395972) and acetoacetate (B1235776) are well-established, the significance of more complex, branched-chain ketones such as this compound is an emerging area of research. These compounds may provide insights into specific metabolic pathways, including the catabolism of branched-chain amino acids.[1] Accurate and reliable quantification of these molecules is essential for understanding their biological relevance.

This document provides a comprehensive protocol for the extraction and quantification of this compound, leveraging the sensitivity and specificity of HS-SPME-GC-MS.

Experimental Protocols

Sample Preparation

a) Urine Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 2000 x g for 10 minutes to remove particulate matter.

  • In a 10 mL headspace vial, combine 1 mL of the urine supernatant with 0.3 g of sodium chloride (NaCl). The addition of salt increases the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.

  • Add 20 µL of an internal standard (IS) solution (e.g., 4-nonanone-d5 in methanol, 1 µg/mL).

  • Seal the vial immediately with a magnetic screw cap containing a PTFE/silicone septum.

  • Vortex the sample for 30 seconds to dissolve the salt.

b) Blood (Plasma/Serum) Sample Preparation

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge at 1500 x g for 15 minutes at 4°C to separate plasma.

  • In a 10 mL headspace vial, place 0.5 mL of plasma.

  • Add 0.5 mL of deionized water and 0.3 g of NaCl.

  • Add 20 µL of the internal standard (IS) solution (e.g., 4-nonanone-d5 in methanol, 1 µg/mL).

  • Seal the vial immediately and vortex for 30 seconds.

HS-SPME Procedure
  • Place the prepared headspace vials in an autosampler tray with an incubation station.

  • Equilibrate the samples at 60°C for 15 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample vial for 30 minutes at 60°C.

  • After extraction, immediately desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Predicted SIM Ions for this compound (based on fragmentation of similar ketones):

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound7157113
4-Nonanone-d5 (IS)7662118

Note: These ions are predicted and should be confirmed by analyzing a pure standard of this compound.

Data Presentation

Hypothetical Quantitative Data

The following table presents hypothetical, yet realistic, quantitative data for this compound in biological samples, based on typical concentration ranges observed for other volatile ketones. This data is for illustrative purposes and should be replaced with experimental results.

Sample IDMatrixConcentration (ng/mL)Standard Deviation
Healthy Control 1Urine1.20.1
Healthy Control 2Urine1.50.2
Healthy Control 3Urine0.90.1
Patient Group A 1Urine5.80.4
Patient Group A 2Urine6.20.5
Patient Group A 3Urine4.90.3
Healthy Control 1Plasma0.30.05
Healthy Control 2Plasma0.40.06
Patient Group A 1Plasma1.10.1
Patient Group A 2Plasma1.30.2
Method Performance Characteristics (Hypothetical)
ParameterUrinePlasma
Linearity (r²)>0.995>0.995
Limit of Detection (LOD)0.1 ng/mL0.05 ng/mL
Limit of Quantification (LOQ)0.3 ng/mL0.15 ng/mL
Intra-day Precision (%RSD)<10%<12%
Inter-day Precision (%RSD)<15%<15%
Recovery90-105%88-102%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (Urine or Plasma) Add_IS Spike with Internal Standard Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Vortex Vortex Add_Salt->Vortex Incubate Incubate at 60°C Vortex->Incubate SPME_Fiber Expose DVB/CAR/PDMS Fiber Incubate->SPME_Fiber Desorption Thermal Desorption in GC Inlet SPME_Fiber->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway cluster_pathway Plausible Metabolic Origin of this compound Isoleucine Isoleucine (Branched-Chain Amino Acid) Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Transamination Acyl_CoA α-methylbutyryl-CoA Keto_Acid->Acyl_CoA Oxidative Decarboxylation Propionyl_CoA Propionyl-CoA Acyl_CoA->Propionyl_CoA Fatty_Acid_Synth Fatty Acid Synthesis / Elongation Propionyl_CoA->Fatty_Acid_Synth Branched_Chain_Fatty_Acid Branched-Chain Fatty Acid Fatty_Acid_Synth->Branched_Chain_Fatty_Acid Beta_Oxidation β-Oxidation Branched_Chain_Fatty_Acid->Beta_Oxidation Target This compound Beta_Oxidation->Target

Caption: Plausible metabolic pathway for the formation of branched-chain ketones.

Conclusion

The HS-SPME-GC-MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. The protocol is designed to be a starting point for researchers and will require in-house validation. This analytical method can be a valuable tool in metabolomics research and the discovery of novel biomarkers associated with metabolic disorders.

References

Application Notes and Protocols for the Field Application of 4-Methylnonan-3-one and Structurally Related Ketone Pheromones in Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

4-Methylnonan-3-one belongs to a class of branched-chain ketones, several of which have been identified as potent semiochemicals in insects, playing crucial roles in communication related to aggregation, alarm, and mating. While specific field application data for "this compound" in pest management is not extensively documented in publicly available literature, structurally similar compounds, such as 4-methyl-3,5-heptanedione and 4-methyl-3-heptanone (B36217), are well-researched and utilized as key components in Integrated Pest Management (IPM) strategies for various agricultural and forestry pests. These compounds offer a targeted and environmentally benign alternative to broad-spectrum insecticides.

This document provides detailed application notes and protocols based on the established use of these related ketone pheromones, offering a framework for the potential field application of novel, structurally similar compounds like this compound. The primary focus will be on the well-documented aggregation pheromone of the pea leaf weevil (Sitona lineatus), 4-methyl-3,5-heptanedione, with additional context from other relevant ketone pheromones.

Target Pests and Mechanism of Action

Ketone-based pheromones are primarily employed for the monitoring and management of coleopteran and hymenopteran pests.

  • Sitona lineatus (Pea Leaf Weevil): The male-produced aggregation pheromone, 4-methyl-3,5-heptanedione, attracts both male and female weevils.[1][2][3][4] This behavior is exploited for monitoring population levels to inform insecticide application timing and for mass trapping to reduce weevil numbers.

  • Ant Species (e.g., Tetramorium impurum, Manica mutica): 4-Methyl-3-hexanone serves as an alarm pheromone.[5] While not typically used for direct control, understanding these alarm cues can be valuable in behavioral studies and the development of repellents.

  • Scolytus multistriatus (European Elm Bark Beetle): 4-Methyl-3-heptanol, a related alcohol, is a component of the aggregation pheromone.[6][7] This highlights the activity of structurally similar compounds in other major pests.

The primary application in pest management is through behavioral manipulation :

  • Monitoring: Pheromone-baited traps are used to detect the presence and estimate the population density of a target pest.[1][2] This data is crucial for making informed decisions about the need for control measures.

  • Mass Trapping: Deploying a high density of pheromone traps can capture a significant portion of the pest population, thereby reducing crop damage and reproductive rates.

  • Mating Disruption: Saturating an area with synthetic pheromones confuses males and prevents them from locating females, thus disrupting mating and reducing the next generation's population.[8]

Quantitative Data Summary

The efficacy of pheromone-based pest management strategies is influenced by various factors including trap design, lure dosage, and environmental conditions.

ParameterPest SpeciesCompoundLure Loading / Release RateTrap TypeKey FindingsReference
Monitoring Sitona lineatus4-methyl-3,5-heptanedioneNot dose-dependent in some studies; release rate determined by the device.Pitfall traps were most successful.Pheromone-baited traps effectively capture both male and female weevils in spring and fall. The addition of host plant volatiles can sometimes increase captures.[2]
Monitoring Sitona lineatus4-methyl-3,5-heptanedioneN/ACone traps placed on the ground.Had a significant effect on captures of both sexes.[3]
Species Specificity Sitona spp.4-methyl-3,5-heptanedioneN/AN/AAttracted other Sitona species, including S. crinitus and S. humeralis, which can be beneficial for monitoring a complex of pests.[3]
Attraction Scolytus amygdali(3S,4S)-4-methyl-3-heptanolN/AN/AAttracted beetles in combination with a synergist. Other stereoisomers were inhibitory.[9]

Experimental Protocols

3.1. Synthesis of Ketone Pheromones

The synthesis of chiral ketones like 4-methyl-3-heptanone often involves stereoselective methods to obtain the biologically active isomer.

Protocol: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone [10]

  • Hydrazone Formation: React 3-pentanone (B124093) with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the corresponding SAMP hydrazone.

  • Deprotonation: Treat the SAMP hydrazone with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (-78°C) to create a chiral azaenolate.

  • Alkylation: React the azaenolate with propyl iodide. The bulky SAMP auxiliary directs the alkylation to occur stereoselectively.

  • Ozonolysis: Cleave the hydrazone using ozone at -78°C to yield the desired (S)-(+)-4-methyl-3-heptanone.

3.2. Field Trapping Protocol for Sitona lineatus

This protocol outlines the steps for monitoring pea leaf weevil populations using pheromone-baited traps.

Materials:

  • Pitfall traps

  • Lures containing 4-methyl-3,5-heptanedione

  • Propylene (B89431) glycol (or other preservative)

  • Shovel or auger

  • GPS device for marking trap locations

  • Data collection sheets

Procedure:

  • Trap Placement:

    • Place traps along the field edges and within the crop.

    • A common design is a transect of traps extending from the field edge towards the center.

    • Ensure traps are placed at least 50 meters apart to avoid interference.

  • Trap Installation:

    • Dig a hole so that the lip of the pitfall trap is flush with the soil surface.

    • Place the trap in the hole and backfill any gaps.

    • Add approximately 100-200 mL of propylene glycol to the trap to kill and preserve captured insects.

  • Lure Deployment:

    • Attach the pheromone lure to a small stake or suspend it directly over the center of the pitfall trap, following the manufacturer's instructions.

  • Data Collection:

    • Check traps weekly.

    • Collect all captured insects and transport them to the laboratory for identification and counting.

    • Record the number of male and female Sitona lineatus captured per trap.

    • Replace lures according to the manufacturer's recommended lifespan (typically every 4-6 weeks).

  • Data Analysis:

    • Calculate the average number of weevils per trap per day to monitor population trends.

    • Use this data to determine if economic thresholds for pest damage have been reached, triggering the need for insecticide application.

3.3. Electroantennography (EAG) Protocol

EAG is used to measure the antennal response of an insect to a specific volatile compound, confirming its activity as a semiochemical.

Materials:

  • Live insect specimens

  • Dissecting microscope

  • Glass capillary electrodes

  • Micromanipulators

  • Ag/AgCl electrodes

  • Amplifier and data acquisition system

  • Odor delivery system (olfactometer)

  • Solution of the test compound (e.g., this compound in paraffin (B1166041) oil)

Procedure:

  • Antenna Preparation:

    • Immobilize the insect.

    • Excise one antenna at the base.

    • Mount the excised antenna between the two glass capillary electrodes, which are filled with a saline solution.

  • Electrode Placement:

    • Insert the recording electrode into the distal end of the antenna.

    • Insert the reference electrode into the basal end of the antenna.

  • Odor Stimulation:

    • Deliver a continuous stream of purified, humidified air over the antenna.

    • Inject a puff of air carrying the volatilized test compound into the continuous air stream.

  • Data Recording:

    • Record the change in electrical potential (the EAG response) from the antenna upon stimulation.

    • A negative voltage deflection indicates a response.

    • Test a range of concentrations to determine the dose-response relationship.

    • Use a solvent blank and a known standard for comparison.

Visualizations

Experimental_Workflow_for_Pheromone_Application cluster_synthesis Pheromone Synthesis & Formulation cluster_field_trials Field Trials cluster_analysis Data Analysis & Decision Making synthesis Chemical Synthesis formulation Lure Formulation synthesis->formulation Active Ingredient deployment Trap & Lure Deployment formulation->deployment Deploy Lures monitoring Population Monitoring deployment->monitoring data_collection Data Collection monitoring->data_collection analysis Efficacy Analysis data_collection->analysis Field Data threshold Economic Threshold Assessment analysis->threshold decision IPM Decision threshold->decision decision->deployment Adjust Strategy

Caption: Workflow for pheromone-based pest management.

Sitona_lineatus_Monitoring_Logic start Start Monitoring deploy Deploy Pheromone Traps (4-methyl-3,5-heptanedione) start->deploy check Weekly Trap Check deploy->check count Count Captured Weevils check->count Insects Present continue_mon Continue Monitoring check->continue_mon No Insects threshold Weevil Count > Economic Threshold? count->threshold action Recommend Foliar Insecticide Application threshold->action Yes threshold->continue_mon No action->continue_mon continue_mon->check end End of Season continue_mon->end

Caption: Decision logic for Sitona lineatus monitoring.

Disclaimer: These protocols and application notes are intended for research and professional use. Always adhere to local regulations regarding the use of semiochemicals and pesticides. Field conditions can significantly impact the efficacy of these methods, and local calibration and adjustments are often necessary.

References

Application Notes and Protocols for 4-Methylnonan-3-one in Synthetic Pheromone Blends

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the specific compound 4-Methylnonan-3-one as a pheromone component is limited in publicly available literature. The following application notes and protocols are based on established methodologies and data from structurally similar methyl-branched ketones, such as 4-methyl-3-heptanone (B36217), which are known to function as insect pheromones. These guidelines provide a representative framework for the investigation and application of this compound in synthetic pheromone blends for research and pest management purposes.

Introduction

This compound is a volatile organic compound with potential applications as a semiochemical in integrated pest management (IPM) strategies. Structurally similar ketones, like 4-methyl-3-heptanone, have been identified as key components of aggregation and alarm pheromones in various insect species, including beetles and ants.[1][2][3] These compounds are crucial for intraspecific communication, mediating behaviors such as mate finding, aggregation at resources, and defense against predators. The use of synthetic pheromones in pest management is considered an environmentally sustainable alternative to conventional insecticides.[4] This document provides detailed protocols for the synthesis, laboratory bioassays, and field trials of synthetic pheromone blends containing this compound or analogous compounds.

Chemical and Physical Properties

Data Presentation: Efficacy of Analogous Ketone Pheromones

The following tables summarize quantitative data from studies on the behavioral effects of methyl-branched ketones in synthetic pheromone blends on various insect species. This data can serve as a reference for designing experiments with this compound.

Table 1: Attraction of Scolytus amygdali (Almond Bark Beetle) to Stereoisomers of 4-Methyl-3-heptanol in Combination with a Synergist [2][5]

Pheromone Blend ComponentDose (mg)Mean Beetle Catch ± SE
(3S,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol1.0 + 0.5150 ± 25
(3R,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol1.0 + 0.520 ± 8 (Inhibitory)
(3R,4R)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol1.0 + 0.515 ± 6 (Inhibitory)
(3S,4R)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol1.0 + 0.5145 ± 22
Control (no pheromone)-5 ± 2

Table 2: Attraction of Aedes aegypti to Synthetic Blends Containing Ketones [6]

Pheromone BlendConcentration% Attraction ± SE
Cyclopentanone10⁻³ g/mL36.9 ± 1.8
Lactic acid + Acetone (B3395972) + Butanone10⁻³ g/mL each55.2 ± 2.1
Lactic acid + Ammonia + Acetone + Butanone10⁻³ g/mL each65.0 ± 1.5
Control (Clear Air)-10.5 ± 1.2

Experimental Protocols

A common method for synthesizing methyl-branched ketones like 4-methyl-3-heptanone is through a Grignard reaction followed by oxidation.[1][3]

Protocol: Two-Step Synthesis

Step 1: Grignard Synthesis of the Corresponding Secondary Alcohol

  • Materials: Magnesium turnings, anhydrous diethyl ether, 2-bromohexane (B146007), propanal, dilute hydrochloric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

    • Add a solution of 2-bromohexane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

    • Once the reaction has started, add the remaining 2-bromohexane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, cool the reaction mixture in an ice bath.

    • Add a solution of propanal in anhydrous diethyl ether dropwise with vigorous stirring.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Hydrolyze the reaction mixture by slowly adding dilute hydrochloric acid.

    • Separate the ether layer, wash with water, saturated sodium bicarbonate solution, and again with water.

    • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-methylnonan-3-ol.

    • Purify the alcohol by distillation.

Step 2: Oxidation of the Secondary Alcohol to the Ketone

  • Materials: 4-methylnonan-3-ol, acetone, Jones reagent (chromium trioxide in sulfuric acid), isopropyl alcohol.

  • Procedure:

    • Dissolve the 4-methylnonan-3-ol in acetone and cool the solution in an ice bath.

    • Add Jones reagent dropwise with stirring, maintaining the temperature below 20°C.

    • After the addition is complete, stir the mixture at room temperature for 2 hours.

    • Add isopropyl alcohol to quench the excess oxidant.

    • Filter the mixture and wash the solid with acetone.

    • Remove the acetone from the filtrate under reduced pressure.

    • Extract the residue with diethyl ether, wash the ether layer with water and saturated sodium bicarbonate solution.

    • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude this compound.

    • Purify the ketone by distillation.

Y-tube or multi-arm olfactometers are standard apparatuses for evaluating the behavioral response of insects to volatile compounds.

Protocol: Y-Tube Olfactometer Bioassay

  • Apparatus: Y-tube olfactometer, charcoal-filtered and humidified air source, flow meters, odor sources (e.g., filter paper treated with the synthetic pheromone blend and a control).

  • Procedure:

    • Prepare the synthetic pheromone blend by dissolving the desired ratio of components in a suitable solvent (e.g., hexane).

    • Apply a specific dose of the pheromone solution to a filter paper disc and allow the solvent to evaporate. Use a filter paper with solvent only as a control.

    • Place the treated filter paper and the control filter paper in the respective arms of the olfactometer.

    • Introduce a constant flow of purified air through both arms of the olfactometer.

    • Introduce a single insect at the base of the Y-tube.

    • Record the first choice of the insect (treatment or control arm) and the time taken to make the choice. An insect is considered to have made a choice when it moves a certain distance into one of the arms.

    • Test a sufficient number of insects for statistical analysis (e.g., 50-100 individuals).

    • After every few insects, rotate the Y-tube 180 degrees to avoid positional bias.

    • Clean the olfactometer thoroughly with solvent and bake it between testing different compounds or concentrations.

Field trials are essential to validate the attractiveness of a synthetic pheromone blend under natural conditions.

Protocol: Field Trapping Experiment

  • Materials: Insect traps (e.g., sticky traps, funnel traps), pheromone dispensers (e.g., rubber septa, polyethylene (B3416737) vials), synthetic pheromone blend, control lures (solvent only).

  • Procedure:

    • Select a suitable field site with a known population of the target insect species.

    • Prepare the pheromone dispensers by loading them with a specific dose of the synthetic blend.

    • Set up a grid of traps, with a sufficient distance between traps to avoid interference (e.g., 20-50 meters).

    • Randomly assign the pheromone-baited traps and control traps to the grid locations.

    • Deploy the traps at a height and location appropriate for the target insect's behavior.

    • Check the traps at regular intervals (e.g., daily or weekly) and record the number of target insects captured.

    • Re-randomize the trap positions at each check to minimize location-based bias.

    • Conduct the trial for a duration relevant to the insect's activity period.

    • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the effectiveness of the pheromone blend.

Visualizations

The following diagram illustrates a typical workflow for the development and evaluation of a synthetic pheromone blend.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_lab Laboratory Bioassays cluster_field Field Trials cluster_formulation Pheromone Formulation s1 Grignard Reaction (Alcohol Synthesis) s2 Oxidation (Ketone Synthesis) s1->s2 s3 Purification (Distillation, Chromatography) s2->s3 l1 Olfactometer Setup s3->l1 l2 Behavioral Observation (Choice Test) l1->l2 l3 Data Analysis l2->l3 p1 Blend Optimization l3->p1 f1 Trap Deployment (Baited & Control) f2 Insect Trapping & Data Collection f1->f2 f3 Statistical Analysis (Trap Catch Data) f2->f3 f3->p1 Refinement p2 Dispenser Selection p1->p2 p2->f1

Figure 1. A generalized workflow for the development and testing of synthetic pheromone blends.

The perception of ketone pheromones in insects generally involves odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs).[7][8][9] The binding of a pheromone molecule to an OR can trigger both a fast ionotropic response and a slower, more sensitive metabotropic response.[7]

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Dendrite Pheromone This compound (Pheromone) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR_Complex ORx Orco OBP->OR_Complex:or Delivery Ion_Channel Ion Channel (Cation Influx) OR_Complex:orco->Ion_Channel Direct Gating (Ionotropic) GPCR G-Protein Coupled Signaling Cascade OR_Complex:or->GPCR Activation (Metabotropic) Depolarization Membrane Depolarization Ion_Channel->Depolarization GPCR->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

Figure 2. A simplified diagram of a hypothetical olfactory signaling pathway for a ketone pheromone.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylnonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 4-Methylnonan-3-one. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary synthetic routes for this compound are:

  • Grignard Reaction followed by Oxidation: This classic approach involves the reaction of a Grignard reagent (e.g., pentylmagnesium bromide) with propanal to form the secondary alcohol, 4-methylnonan-3-ol. Subsequent oxidation of the alcohol yields the desired ketone.

  • Asymmetric Synthesis using SAMP/RAMP Hydrazones: This method allows for the stereoselective synthesis of a specific enantiomer of this compound. It involves the formation of a chiral hydrazone from a simpler ketone, followed by asymmetric alkylation and subsequent hydrolysis to release the chiral ketone.[1][2][3]

Q2: I am struggling with the stereoselectivity of my synthesis. What are the key challenges?

A2: Achieving high stereoselectivity is a significant challenge, particularly when targeting a specific stereoisomer of this compound, which is often crucial for its biological activity as a pheromone.[4][5] The Grignard reaction typically produces a racemic or diastereomeric mixture of 4-methylnonan-3-ol, leading to a racemic ketone upon oxidation. For stereocontrolled synthesis, methods like the SAMP/RAMP hydrazone approach are employed, which introduce a chiral auxiliary to direct the stereochemical outcome of the alkylation step.[1][3][6] Challenges with this method can include incomplete diastereoselectivity during the alkylation or racemization during the hydrazone cleavage.[7]

Q3: What are the expected yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the Grignard and oxidation sequence, overall yields can be moderate. For the SAMP/RAMP hydrazone method, overall yields for the multi-step process are also in the moderate range, but the key advantage is the high enantiomeric excess achieved.[1]

Troubleshooting Guides

Grignard Reaction for 4-Methylnonan-3-ol Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low or no yield of Grignard reagent. 1. Presence of moisture in glassware, solvents, or reagents.[8][9] 2. Magnesium turnings are not activated (oxide layer).[10][11] 3. Alkyl halide is not reactive enough or contains impurities.1. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[10] 2. Activate magnesium turnings by grinding them gently in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[12][13] 3. Use freshly distilled alkyl halide. Consider using an alkyl bromide instead of a chloride for higher reactivity.[12]
Low yield of 4-methylnonan-3-ol. 1. Incomplete reaction of the Grignard reagent with the aldehyde. 2. Side reactions, such as enolization of the aldehyde or Wurtz coupling.[14] 3. Loss of product during workup.1. Ensure slow, dropwise addition of the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction.[10] 2. Use freshly distilled aldehyde. 3. Carefully perform the aqueous workup, ensuring proper extraction of the product into the organic layer.
Formation of significant side products. 1. Formation of a homocoupling product (e.g., decane (B31447) from pentylmagnesium bromide). 2. Presence of unreacted starting materials.1. Control the rate of addition of the alkyl halide during Grignard formation. 2. Use a slight excess of the Grignard reagent to ensure complete conversion of the aldehyde. Monitor the reaction by TLC.
Oxidation of 4-Methylnonan-3-ol to this compound
Problem Possible Cause(s) Troubleshooting Steps
Incomplete oxidation. 1. Insufficient amount of oxidizing agent. 2. Low reactivity of the oxidizing agent.1. Use a slight excess of the oxidizing agent (e.g., PCC). 2. Ensure the oxidizing agent is fresh and active. Monitor the reaction progress by TLC.[15]
Low yield of this compound. 1. Over-oxidation to carboxylic acids (less likely with mild oxidants like PCC).[15][16] 2. Difficult workup leading to product loss. 3. Formation of a tar-like byproduct.[16][17]1. Use a mild and selective oxidizing agent like Pyridinium Chlorochromate (PCC) to avoid over-oxidation.[18][19] 2. For PCC oxidations, adding an adsorbent like Celite or silica (B1680970) gel to the reaction mixture can simplify the workup by adsorbing the chromium byproducts.[16][20] 3. Filter the reaction mixture through a pad of silica gel or Celite to remove the solid byproducts.
Presence of starting alcohol in the final product. Incomplete oxidation.Increase the reaction time or the amount of oxidizing agent. Ensure efficient stirring.
Asymmetric Synthesis via SAMP/RAMP Hydrazones
Problem Possible Cause(s) Troubleshooting Steps
Low yield of the hydrazone. Incomplete reaction between the ketone and the SAMP/RAMP auxiliary.Ensure anhydrous conditions and use a slight excess of the ketone. Heating the reaction mixture may be necessary.[2]
Low diastereoselectivity in the alkylation step. 1. Suboptimal reaction temperature. 2. Incorrect choice of base or solvent.1. Perform the deprotonation and alkylation at very low temperatures (e.g., -78 °C to -100 °C).[3] 2. Use a strong, non-nucleophilic base like LDA in an ethereal solvent like THF.[3]
Low yield of the final ketone after cleavage. 1. Incomplete cleavage of the hydrazone. 2. Racemization during cleavage.[7]1. Ozonolysis is a common and effective method for hydrazone cleavage.[2] Ensure the reaction goes to completion. 2. Mild acidic hydrolysis (e.g., with oxalic acid) can also be used and may prevent racemization.[21]
Difficulty in purifying the final product. Presence of the chiral auxiliary or other byproducts.Purification by column chromatography is typically required. Careful selection of the solvent system is crucial for good separation.[22]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterGrignard Reaction & OxidationSAMP/RAMP Hydrazone Synthesis
Starting Materials Propanal, 2-bromopentane (B28208), Magnesium3-Pentanone (B124093), SAMP/RAMP, Propyl iodide
Key Intermediates 4-Methylnonan-3-olChiral SAMP/RAMP hydrazone
Stereocontrol Generally produces a racemic mixtureHigh enantioselectivity (often >95% ee)[6]
Typical Overall Yield ModerateModerate[1]
Key Advantages Utilizes readily available and inexpensive starting materials.Provides access to specific enantiomers.
Key Challenges Lack of stereocontrol, potential for side reactions.Multi-step process, requires cryogenic temperatures, and careful handling of reagents.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Methylnonan-3-ol via Grignard Reaction

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Add a solution of 2-bromopentane (1 equivalent) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining 2-bromopentane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Propanal: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propanal (0.9 equivalents) in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to obtain the crude 4-methylnonan-3-ol.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Oxidation of 4-Methylnonan-3-ol to this compound using PCC

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) and Celite in anhydrous dichloromethane (B109758).

  • Oxidation: To the stirred suspension, add a solution of 4-methylnonan-3-ol (1 equivalent) in anhydrous dichloromethane dropwise. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.[15]

Protocol 3: Asymmetric Synthesis of (S)-4-Methyl-3-heptanone via SAMP Hydrazone

  • Hydrazone Formation: In a flask equipped with a condenser, mix 3-pentanone (1.2 equivalents) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1 equivalent). Heat the mixture at 60 °C overnight under an inert atmosphere. Purify the resulting SAMP hydrazone by distillation.[2]

  • Asymmetric Alkylation: Dissolve the purified SAMP hydrazone in anhydrous THF and cool to 0 °C. Add a solution of lithium diisopropylamide (LDA) (1.05 equivalents) dropwise and stir for 2 hours at 0 °C. Cool the mixture to -100 °C and add propyl iodide (1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature overnight.[2]

  • Workup: Quench the reaction with water and extract the product with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Cleavage: Dissolve the crude alkylated hydrazone in dichloromethane and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen to remove excess ozone.[2]

  • Purification: Concentrate the solution and purify the resulting (S)-4-methyl-3-heptanone by distillation or column chromatography.[1]

Visualizations

experimental_workflow_grignard start Starting Materials (Propanal, 2-Bromopentane, Mg) grignard Grignard Reaction (Anhydrous Et2O) start->grignard alcohol 4-Methylnonan-3-ol (Crude product) grignard->alcohol workup1 Aqueous Workup (NH4Cl solution) alcohol->workup1 purification1 Purification (Vacuum Distillation) workup1->purification1 pure_alcohol Pure 4-Methylnonan-3-ol purification1->pure_alcohol oxidation Oxidation (PCC, CH2Cl2) pure_alcohol->oxidation ketone This compound (Crude product) oxidation->ketone workup2 Filtration (Silica Gel/Celite) ketone->workup2 purification2 Purification (Column Chromatography) workup2->purification2 product This compound purification2->product

Caption: Grignard synthesis workflow.

experimental_workflow_samp start Starting Materials (3-Pentanone, SAMP) hydrazone_formation Hydrazone Formation (60 °C) start->hydrazone_formation hydrazone SAMP Hydrazone hydrazone_formation->hydrazone alkylation Asymmetric Alkylation (LDA, Propyl Iodide, -100 °C) hydrazone->alkylation alkylated_hydrazone Alkylated Hydrazone alkylation->alkylated_hydrazone cleavage Hydrazone Cleavage (Ozonolysis) alkylated_hydrazone->cleavage ketone (S)-4-Methyl-3-heptanone (Crude product) cleavage->ketone purification Purification (Distillation/Chromatography) ketone->purification product (S)-4-Methyl-3-heptanone purification->product

Caption: SAMP hydrazone synthesis workflow.

Caption: General troubleshooting workflow.

References

Technical Support Center: Synthesis of 4-Methylnonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methylnonan-3-one.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for synthesizing this compound?

A common and effective method is a two-step process. The first step involves the Grignard reaction between propanal and a Grignard reagent prepared from 2-bromohexane (B146007). This forms the precursor alcohol, 4-methylnonan-3-ol. The second step is the oxidation of this secondary alcohol to the desired ketone, this compound.[1]

Q2: What factors are critical for achieving a high yield in the Grignard reaction step?

For a successful Grignard reaction, it is crucial to maintain anhydrous (water-free) conditions. All glassware should be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The presence of water will quench the Grignard reagent and significantly reduce the yield. Initiating the reaction may require gentle heating or the addition of an iodine crystal.[1]

Q3: Which oxidizing agents can be used to convert 4-methylnonan-3-ol to this compound?

Several oxidizing agents can be used. A traditional method involves sodium dichromate in sulfuric acid.[1] However, for milder conditions and to avoid chromium waste, other reagents like pyridinium (B92312) chlorochromate (PCC)[2], or methods like Swern or Dess-Martin oxidation are also effective. The choice of oxidant can depend on the scale of the reaction and the presence of other functional groups.

Q4: How can I purify the final this compound product?

Purification is typically achieved through distillation.[1] After the reaction work-up, the crude product, an oily residue, can be distilled at atmospheric or reduced pressure to isolate the pure ketone. Column chromatography can also be employed for smaller scales or when high purity is required.[2]

Troubleshooting Guide

Issue 1: Low or no yield of the Grignard reagent (hexylmagnesium bromide).

  • Question: My Grignard reaction to form 4-methylnonan-3-ol has failed or given a very low yield. What are the likely causes?

  • Answer:

    • Presence of Moisture: The most common cause of Grignard reaction failure is the presence of water. Ensure all glassware is oven-dried immediately before use and that anhydrous solvents are used. The starting materials (2-bromohexane and magnesium) should also be dry.

    • Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Try crushing the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.

    • Initiation Failure: The reaction may not have started. To initiate it, you can add a small crystal of iodine or a few drops of methyl iodide. Gentle warming with a heat gun may also be necessary. Once initiated, the reaction is typically exothermic.[1]

    • Incorrect Reagent Addition: The 2-bromohexane should be added slowly to the magnesium suspension to maintain control over the exothermic reaction. Adding it too quickly can lead to side reactions.

Issue 2: The oxidation of 4-methylnonan-3-ol is incomplete.

  • Question: After the oxidation step, I still have a significant amount of the starting alcohol in my product mixture. How can I improve the conversion?

  • Answer:

    • Insufficient Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent. For dichromate oxidation, the reaction progress can often be monitored by a color change from orange to green.[1]

    • Reaction Time/Temperature: The reaction may not have been allowed to proceed for long enough, or the temperature may have been too low. Monitor the reaction using Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.

    • Choice of Oxidant: Some secondary alcohols, particularly those that are sterically hindered, may require a more powerful oxidizing agent or different reaction conditions. Consider alternatives to dichromate, such as a Swern oxidation, which is often effective at lower temperatures.

Issue 3: The final product is impure after distillation.

  • Question: My distilled this compound is not pure. What are the potential contaminants?

  • Answer:

    • Unreacted Starting Material: If the oxidation was incomplete, the precursor alcohol (4-methylnonan-3-ol) may co-distill with the product. The boiling points may be close, making separation by distillation difficult. In this case, column chromatography is a better purification method.

    • Side-Products from Grignard Reaction: Wurtz coupling (dimerization of the alkyl halide) can occur during the formation of the Grignard reagent, leading to dodecane (B42187) as a byproduct, which may be carried through the synthesis.

    • Over-oxidation: While less common for ketones, aggressive oxidation conditions could potentially lead to cleavage of C-C bonds, resulting in smaller, more volatile impurities. Using milder, more selective oxidizing agents can mitigate this.

Data Presentation

Table 1: Comparison of Oxidizing Agents for Secondary Alcohols

Oxidizing Agent/MethodTypical SolventReaction TemperatureTypical YieldsNotes
Sodium Dichromate / H₂SO₄Diethyl EtherRoom Temp~80-90%Strong oxidant, generates chromium waste.[1]
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room Temp~70-90%Milder than dichromate, but chromium-based.[2]
Swern Oxidation (Oxalyl Chloride, DMSO, Triethylamine)Dichloromethane (DCM)-78 °C to Room Temp>90%Requires low temperatures and careful handling of reagents.
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temp>90%Mild conditions, but the reagent can be explosive under certain conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Methylnonan-3-ol via Grignard Reaction (Adapted from the synthesis of 4-methyl-3-heptanol[1])

  • Setup: Assemble a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Place a calcium chloride drying tube at the top of the condenser.

  • Reagents: To the flask, add 0.30 moles of dry magnesium turnings and 100 mL of anhydrous diethyl ether.

  • Initiation: Through the condenser, add approximately 0.02 moles of 2-bromohexane. If the reaction does not start within 5-10 minutes (indicated by bubbling and heat), add a single crystal of iodine to initiate.

  • Addition: Once the reaction has started, slowly add the remaining 2-bromohexane (for a total of 0.30 moles) dissolved in 50 mL of anhydrous diethyl ether at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 30 minutes.

  • Aldehyde Addition: Cool the flask in an ice bath. Slowly add 0.28 moles of propanal dissolved in 50 mL of anhydrous diethyl ether.

  • Quenching: After the addition of propanal is complete, remove the ice bath and stir for 15 minutes. Then, slowly and carefully pour the reaction mixture into a beaker containing 200g of crushed ice and 25 mL of concentrated sulfuric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with 5% aqueous NaOH, and then dry it over anhydrous magnesium sulfate.

  • Isolation: Evaporate the ether to obtain the crude 4-methylnonan-3-ol as an oily residue. This can be purified by distillation or used directly in the next step.

Protocol 2: Oxidation to this compound (Adapted from dichromate oxidation[1])

  • Setup: In a 250 mL flask with a magnetic stir bar, prepare the oxidizing solution by dissolving 0.15 moles of sodium dichromate dihydrate in 100 mL of water and slowly adding 12 mL of concentrated sulfuric acid. Cool the mixture to room temperature.

  • Addition: Slowly add the crude 4-methylnonan-3-ol (approximately 0.11 moles) to the stirred oxidizing solution. The color of the mixture should gradually change from orange to green.

  • Reaction: Stir the mixture for an additional 30 minutes after the addition is complete. Monitor by TLC to confirm the disappearance of the starting alcohol.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Isolate the organic layer and wash it multiple times with 10% sodium hydroxide (B78521) solution, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. Purify the resulting crude ketone by distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Purification A Mg turnings + 2-Bromohexane in Anhydrous Ether B Formation of Hexylmagnesium Bromide A->B Initiation C Addition of Propanal B->C D Acidic Work-up & Extraction C->D E Crude 4-Methylnonan-3-ol D->E F Crude Alcohol + Na2Cr2O7/H2SO4 E->F G Oxidation Reaction F->G H Base Wash & Extraction G->H I Crude this compound H->I J Distillation I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

troubleshooting_guide Start Low Yield in Synthesis Step Which step has low yield? Start->Step Grignard Grignard Reaction Step->Grignard Step 1 Oxidation Oxidation Step->Oxidation Step 2 Grignard_Check Reaction did not initiate? Grignard->Grignard_Check Oxidation_Check Incomplete Conversion? Oxidation->Oxidation_Check Grignard_Sol1 Check for moisture. Use dry glassware/solvents. Activate Mg with iodine. Grignard_Check->Grignard_Sol1 Yes Grignard_Check2 Reaction started but yield is low? Grignard_Check->Grignard_Check2 No Grignard_Sol2 Slow addition of halide. Check purity of reagents. Grignard_Check2->Grignard_Sol2 Yes Oxidation_Sol1 Increase reaction time. Use molar excess of oxidant. Consider a stronger oxidant. Oxidation_Check->Oxidation_Sol1 Yes Oxidation_Check2 Impure Product? Oxidation_Check->Oxidation_Check2 No Oxidation_Sol2 Improve purification. Use column chromatography instead of distillation. Oxidation_Check2->Oxidation_Sol2 Yes

References

Technical Support Center: Grignard Reactions for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in Grignard reactions for ketone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guide is designed in a question-and-answer format to directly address common issues encountered during the synthesis of ketones using Grignard reagents.

1. Why is the yield of my ketone low when using an ester as a starting material?

A common reason for low ketone yields from esters is the over-addition of the Grignard reagent. The initially formed ketone is often more reactive than the starting ester, leading to a second nucleophilic attack by the Grignard reagent to form a tertiary alcohol as a byproduct.[1][2]

Troubleshooting Steps:

  • Choice of Substrate: Consider using alternative starting materials that are less prone to over-addition. Weinreb amides are highly effective for synthesizing ketones with Grignard reagents as they form a stable chelated intermediate that prevents the second addition.[3][4] Nitriles are another suitable alternative, as they react with one equivalent of the Grignard reagent to form an imine, which is then hydrolyzed to the ketone.[1][5]

  • Reaction Conditions: While challenging, using very low temperatures (e.g., -78 °C) can sometimes help to favor the mono-addition product with esters, though this is often not a complete solution.[6]

2. My Grignard reaction is not starting or is very sluggish. What are the possible causes?

The initiation of a Grignard reaction is highly sensitive to the reaction conditions.

Troubleshooting Steps:

  • Magnesium Quality: The surface of the magnesium metal is critical. A passivating layer of magnesium oxide can prevent the reaction from starting.[7] Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by grinding it in a mortar and pestle (in a glovebox), or by using activating agents like a small crystal of iodine, 1,2-dibromoethane, or trimethylsilyl (B98337) chloride.[7]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water and will be quenched by even trace amounts.[8] Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[9][10] Solvents must be rigorously dried, for instance, by distilling from a suitable drying agent.[11]

  • Solvent Choice: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent. THF is generally a better solvent for the formation of Grignard reagents due to its higher coordinating ability.[12]

3. I am observing a significant amount of my starting ketone being recovered after the reaction. Why is this happening?

The recovery of the starting ketone is often due to enolization, where the Grignard reagent acts as a base and deprotonates the α-carbon of the ketone, forming an enolate. This is particularly problematic with sterically hindered ketones and Grignard reagents.[13]

Troubleshooting Steps:

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can significantly suppress enolization.[14][15] Organocerium reagents, formed in situ, are less basic but still highly nucleophilic, favoring the desired 1,2-addition to the carbonyl group.

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures can help to minimize the enolization side reaction.

4. My reaction is producing a significant amount of a reduced alcohol product instead of the expected tertiary alcohol. What is causing this?

For sterically hindered ketones, the Grignard reagent can act as a reducing agent, transferring a β-hydride to the carbonyl carbon via a cyclic transition state. This results in the formation of a secondary alcohol.[13]

Troubleshooting Steps:

  • Choice of Grignard Reagent: If possible, use a Grignard reagent that lacks β-hydrogens to eliminate this side reaction.

  • Use of Additives: As with enolization, the use of CeCl₃ can promote the desired nucleophilic addition over reduction.[14]

5. How can I accurately determine the concentration of my Grignard reagent?

The concentration of commercially available or self-prepared Grignard reagents can vary. Accurate determination of the concentration is crucial for stoichiometry control. Titration is the most reliable method.

Recommended Titration Protocols:

  • Titration with Diphenylacetic Acid: A weighed amount of diphenylacetic acid is dissolved in dry THF and titrated with the Grignard reagent. The endpoint is indicated by a persistent yellow color.

  • Titration with Iodine (for Grignards prepared with LiCl): A solution of iodine in a LiCl/THF solution is titrated with the Grignard reagent at 0 °C until the brown color disappears.

Quantitative Data Summary

The following tables summarize the impact of various factors on the yield of ketone synthesis via Grignard reactions.

Table 1: Comparison of Starting Materials for Ketone Synthesis

Starting MaterialPotential for Over-additionTypical Ketone YieldNotes
EsterHighLow to ModerateThe intermediate ketone is more reactive than the starting ester.[2]
Weinreb Amide Very Low High to Excellent Forms a stable chelated intermediate, preventing over-addition.[3][4]
NitrileLowGood to HighForms an imine intermediate that is hydrolyzed to the ketone.[1][5]

Table 2: Effect of Additives on Grignard Reactions with Enolizable Ketones

AdditiveEffect on EnolizationEffect on Yield of Addition ProductNotes
NoneSignificantCan be very lowThe Grignard reagent acts as a base, leading to starting material recovery.[13]
CeCl₃ Suppressed Significantly Improved Forms a less basic organocerium reagent that favors nucleophilic addition.[14][16][17]

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Anhydrous Grignard Reaction

  • Glassware Preparation: All glassware (round-bottom flask, condenser, dropping funnel) must be thoroughly dried in an oven at >120 °C for several hours or flame-dried under vacuum immediately before use.

  • Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of a dry inert gas (nitrogen or argon).

  • Reagent Preparation:

    • Weigh the required amount of magnesium turnings and place them in the reaction flask.

    • Prepare a solution of the organic halide in an anhydrous ethereal solvent (e.g., THF, diethyl ether) in the dropping funnel.

  • Reaction Initiation: Add a small portion of the halide solution to the magnesium turnings. The reaction may be initiated by gentle warming with a heat gun. A color change (often cloudy or brownish) and gentle refluxing of the solvent indicate that the reaction has started.

  • Reaction Progression: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours to ensure complete consumption of the magnesium.

Protocol 2: Ketone Synthesis using a Weinreb Amide

  • Grignard Reagent Preparation: Prepare the Grignard reagent as described in Protocol 1.

  • Reaction with Weinreb Amide:

    • Dissolve the Weinreb amide in anhydrous THF in a separate flask under an inert atmosphere and cool the solution to 0 °C or -78 °C.

    • Slowly add the prepared Grignard reagent to the solution of the Weinreb amide via a cannula or syringe.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and purify by column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yields in Grignard Reactions

Troubleshooting_Workflow start Low Ketone Yield check_reagent 1. Check Grignard Reagent Quality start->check_reagent check_sm 2. Evaluate Starting Material start->check_sm check_side_reactions 3. Investigate Side Reactions start->check_side_reactions titrate Titrate Grignard Reagent check_reagent->titrate Concentration Unknown remake Remake Grignard Reagent (Anhydrous Conditions, Activated Mg) check_reagent->remake Reaction Not Initiating ester Starting Material: Ester? check_sm->ester weinreb Switch to Weinreb Amide or Nitrile ester->weinreb Yes ester->check_side_reactions No sm_recovered Starting Ketone Recovered? (Enolization) check_side_reactions->sm_recovered add_cecl3 Add CeCl3 Lower Temperature sm_recovered->add_cecl3 Yes reduction_product Reduction Product Formed? sm_recovered->reduction_product No change_grignard Use Grignard without β-H Add CeCl3 reduction_product->change_grignard Yes optimize Optimize Reaction Conditions reduction_product->optimize No Reaction_Pathways cluster_desired Desired Pathway for Ketone Synthesis cluster_side Common Side Reactions nitrile Nitrile imine Imine Intermediate nitrile->imine Nucleophilic Addition grignard1 R-MgX (1 equiv) ketone Ketone imine->ketone Hydrolysis hydrolysis H3O+ Workup ester Ester ketone_intermediate Ketone Intermediate ester->ketone_intermediate 1st Addition grignard2 R-MgX (2 equiv) tertiary_alcohol Tertiary Alcohol (Over-addition) ketone_intermediate->tertiary_alcohol 2nd Addition enolizable_ketone Enolizable Ketone enolate Enolate enolizable_ketone->enolate Deprotonation grignard3 R-MgX (Base)

References

Technical Support Center: Optimizing Dichromate Oxidation of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the dichromate oxidation of secondary alcohols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

1. Issue: The reaction mixture does not change color from orange to green.

This indicates that the oxidation has not been initiated or is proceeding at a negligible rate.

  • Possible Causes & Solutions:

CauseSolution
Incorrect pH The reaction requires acidic conditions. Ensure that the appropriate amount of acid (typically sulfuric acid) has been added. The dichromate ion (orange) is in equilibrium with the chromate (B82759) ion, and the dichromate species, which is the active oxidant, predominates in acidic solution.[1]
Tertiary Alcohol Substrate Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group and are resistant to oxidation under these conditions.[2][3] Verify the structure of your starting material.
Insufficient Temperature The oxidation of some secondary alcohols may require heating to initiate.[2][3] Consider gently warming the reaction mixture. For instance, some procedures recommend maintaining a temperature of 60-65°C.[4]
Reagent Purity Ensure the purity of the secondary alcohol and the dichromate salt. Impurities in the starting material can sometimes inhibit the reaction.

2. Issue: The reaction is incomplete, with starting material remaining.

Even with a color change, the reaction may not go to completion, leading to a mixture of starting material and product.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Oxidant The stoichiometry of the reaction between a secondary alcohol and dichromate is 3:2.[5] Ensure that you are using a sufficient molar excess of the dichromate reagent.
Inadequate Reaction Time Some oxidations may be slower than anticipated. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), and allow for a longer reaction time if necessary.
Poor Mixing If the reaction is heterogeneous, ensure vigorous stirring to maximize the contact between the alcohol and the oxidizing agent.

3. Issue: Low yield of the desired ketone product.

A low yield can be attributed to issues during the reaction or the workup and purification stages.

  • Possible Causes & Solutions:

CauseSolution
Side Reactions Over-oxidation is generally not an issue with secondary alcohols as ketones are resistant to further oxidation under these conditions.[2][3][6] However, aggressive reaction conditions (high temperature, high acid concentration) can sometimes lead to side reactions. Consider milder conditions if byproducts are observed.
Product Loss During Workup Ketones can have some water solubility, leading to loss during aqueous extraction. Ensure proper salting out of the aqueous layer and use an adequate volume of organic solvent for extraction.
Incomplete Extraction After quenching the reaction, ensure thorough extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) are recommended.[7]
Purification Issues If using column chromatography for purification, ensure the chosen solvent system provides good separation between the product and any impurities.[7]

4. Issue: Formation of a brown, tar-like substance.

The appearance of a tarry precipitate can complicate product isolation and indicates potential side reactions.

  • Possible Causes & Solutions:

CauseSolution
Decomposition of Product or Starting Material Highly acidic conditions or elevated temperatures can sometimes lead to the decomposition of sensitive substrates or products. Consider running the reaction at a lower temperature or using a milder oxidizing agent if your substrate is sensitive.
Precipitation of Chromium Salts The reduced chromium (III) salts can sometimes precipitate in a difficult-to-handle form. Adding Celite or molecular sieves to the reaction mixture can help to adsorb these byproducts, making them easier to filter off.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical stoichiometry for the dichromate oxidation of a secondary alcohol?

A1: For the oxidation of a secondary alcohol to a ketone using chromic acid (formed from dichromate and acid), two equivalents of chromic acid oxidize three equivalents of the alcohol.[5]

Q2: Can I use potassium dichromate and sodium dichromate interchangeably?

A2: Yes, both potassium dichromate and sodium dichromate can be used as the source of the dichromate ion for the oxidation.[2][9] They are typically used in conjunction with sulfuric acid.

Q3: My reaction mixture turned dark blue/black instead of green. What does this mean?

A3: While the final reduced chromium (III) species is often described as green, its exact color can depend on the coordination environment. The hexaaquachromium(III) ion, [Cr(H2O)6]3+, is blue.[10] A dark blue or nearly black color can indicate the formation of this complex and still signifies a successful oxidation.

Q4: How can I quench the reaction and remove excess dichromate?

A4: A common method to quench the reaction and destroy any remaining oxidant is to add a small amount of a simple alcohol, such as isopropyl alcohol, until the orange color is no longer present.[11]

Q5: Is it possible to oxidize a secondary alcohol without using toxic chromium reagents?

A5: Yes, several alternatives to chromium-based oxidants are available. These include Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and Dess-Martin periodinane (DMP) oxidation, which are known for their mild reaction conditions.[9]

Data Presentation

Table 1: Typical Reaction Parameters for Dichromate Oxidation of Secondary Alcohols

ParameterTypical Range/ValueNotes
Molar Ratio (Alcohol:Dichromate) 1.5 : 1 (or slight excess of dichromate)Based on the 3:2 stoichiometry.[5]
Solvent Acetone (B3395972), WaterAcetone is a common solvent for the substrate, while the dichromate is in an aqueous acidic solution.[5]
Acid Sulfuric Acid (H₂SO₄)Used to create the acidic conditions necessary for the formation of chromic acid.
Temperature 0 °C to 65 °CThe reaction is often exothermic. Initial cooling may be necessary, followed by warming to ensure completion.[4][12]
Reaction Time 15 minutes to several hoursHighly dependent on the substrate and reaction temperature. Monitor by TLC.

Experimental Protocols

Protocol 1: General Procedure for Jones Oxidation of a Secondary Alcohol

The Jones reagent is a solution of chromium trioxide in aqueous sulfuric acid.[5][11][13]

  • Reagent Preparation (Jones Reagent): Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously dilute with water. Caution: This process is highly exothermic and should be performed in an ice bath.

  • Reaction Setup: Dissolve the secondary alcohol in acetone in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Oxidation: Add the Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 20 °C during the addition. The color of the reaction mixture should change from orange to green/blue.

  • Monitoring: Monitor the progress of the reaction by TLC until all the starting material has been consumed.

  • Quenching: Add isopropyl alcohol dropwise to the reaction mixture to quench any excess oxidant, as indicated by the disappearance of the orange color.

  • Workup:

    • Decant the acetone solution from the precipitated chromium salts.

    • Wash the salts with additional acetone.

    • Combine the acetone solutions and neutralize any remaining acid with sodium bicarbonate.

    • Remove the acetone by rotary evaporation.

    • Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude ketone.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

Protocol 2: Oxidation using Potassium Dichromate and Sulfuric Acid

  • Reaction Setup: In a round-bottom flask, prepare a solution of potassium dichromate (K₂Cr₂O₇) in water and add concentrated sulfuric acid carefully with cooling.

  • Substrate Addition: Add the secondary alcohol to the acidified dichromate solution, potentially dissolved in a co-solvent like acetone if it is not soluble in the aqueous medium.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., in a water bath at 60-65 °C) for a specified time.[4]

  • Monitoring, Quenching, Workup, and Purification: Follow steps 4-7 as described in Protocol 1.

Visualizations

experimental_workflow Experimental Workflow for Dichromate Oxidation reagent_prep Prepare Acidified Dichromate Solution add_oxidant Add Dichromate Solution Dropwise reagent_prep->add_oxidant dissolve_alcohol Dissolve Secondary Alcohol in Solvent cool_mixture Cool Reaction Mixture (Ice Bath) dissolve_alcohol->cool_mixture cool_mixture->add_oxidant monitor_reaction Monitor by TLC add_oxidant->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete reaction_complete->monitor_reaction No quench Quench with Isopropyl Alcohol reaction_complete->quench Yes workup Aqueous Workup (Extraction) quench->workup purify Purify Product (Distillation/Chromatography) workup->purify characterize Characterize Final Product purify->characterize

Caption: Workflow for the dichromate oxidation of a secondary alcohol.

troubleshooting_flowchart Troubleshooting Flowchart for Dichromate Oxidation start Start Oxidation color_change Color Change (Orange to Green)? start->color_change no_change No Color Change color_change->no_change No yes_change Color Change Observed color_change->yes_change Yes check_acid Check Acidity (pH) no_change->check_acid check_temp Increase Temperature check_acid->check_temp check_substrate Verify Substrate (Not Tertiary Alcohol) check_temp->check_substrate incomplete_rxn Incomplete Reaction (TLC shows starting material)? yes_change->incomplete_rxn check_stoichiometry Check Reagent Stoichiometry incomplete_rxn->check_stoichiometry Yes complete_rxn Reaction Complete incomplete_rxn->complete_rxn No increase_time Increase Reaction Time check_stoichiometry->increase_time low_yield Low Yield? complete_rxn->low_yield review_workup Review Workup & Purification Procedures low_yield->review_workup Yes success Successful Oxidation low_yield->success No review_workup->success

Caption: Decision tree for troubleshooting common oxidation issues.

References

Technical Support Center: Synthetic 4-Methylnonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 4-Methylnonan-3-one. The information is designed to help identify and resolve common impurities that may arise during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my synthetic this compound?

The most common impurities will largely depend on the synthetic route employed. A common and efficient method for synthesizing aliphatic ketones like this compound is the oxidation of the corresponding secondary alcohol, 4-Methylnonan-3-ol. This alcohol is typically prepared via a Grignard reaction.

Therefore, likely impurities can be categorized as:

  • Starting Materials: Unreacted starting materials from either the Grignard reaction or the subsequent oxidation.

  • By-products from Synthesis: Compounds formed from side-reactions during the synthesis.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.

Q2: I see an unexpected peak in my GC-MS analysis. How can I identify it?

An unexpected peak could be one of several common impurities. A logical first step is to compare the retention time and mass spectrum of the unknown peak with those of the starting materials. If it does not match, consider the potential by-products from your specific synthetic route. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying such impurities.[1][2]

Q3: My final product has a low yield and appears oily. What could be the cause?

Low yield and an oily consistency often suggest the presence of unreacted starting materials or by-products. For instance, if synthesizing from the alcohol, incomplete oxidation will leave residual 4-Methylnonan-3-ol. Additionally, side-reactions during a Grignard synthesis can produce isomeric alcohols or other by-products that are difficult to separate.

Troubleshooting Guides

Issue 1: Presence of Residual Starting Materials

Symptoms:

  • GC-MS or NMR analysis shows peaks corresponding to the starting materials (e.g., 2-bromohexane, propanal for the Grignard route, or 4-Methylnonan-3-ol for the oxidation step).

  • The boiling point of the product is lower than expected, or distillation occurs over a broad temperature range.

Possible Causes:

  • Incomplete reaction due to insufficient reaction time, incorrect temperature, or improper stoichiometry of reagents.

  • Inefficient purification to remove unreacted starting materials.

Solutions:

  • Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting time, temperature, and stoichiometry. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Improve Purification: Utilize fractional distillation for volatile impurities. For non-volatile impurities, column chromatography using silica (B1680970) gel or alumina (B75360) can be effective.[3][4]

Issue 2: Contamination with By-products from Synthesis

Symptoms:

  • Multiple unexpected peaks in GC-MS or NMR spectra that do not correspond to starting materials.

  • Physical properties of the product (e.g., refractive index, density) deviate from literature values.

Possible Causes:

  • Side Reactions: In a Grignard synthesis, side reactions can lead to the formation of isomeric products or coupling of the Grignard reagent.

  • Over-oxidation: During the oxidation of the alcohol, over-oxidation can lead to cleavage of the carbon chain, resulting in smaller ketones or carboxylic acids.

Solutions:

  • Control Reaction Conditions: Carefully control the temperature and addition rate of reagents to minimize side reactions.

  • Purification: Column chromatography is often the most effective method for separating structurally similar by-products.[3][5] Recrystallization (if the product is a solid at low temperatures) can also be a viable option.

Data on Potential Impurities

Impurity NameMolar Mass ( g/mol )Boiling Point (°C)Common SourceProposed Analytical Method
4-Methylnonan-3-ol158.28~195-200Incomplete oxidation of the alcoholGC-MS, IR (shows -OH stretch)
Propanal58.0848Unreacted starting material (Grignard)GC-MS
2-Bromohexane165.07146Unreacted starting material (Grignard)GC-MS
Hexane86.1869SolventGC-MS
Diethyl Ether74.1234.6Solvent (Grignard)GC-MS

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

Objective: To identify and quantify volatile impurities in a sample of synthetic this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent (e.g., dichloromethane (B109758) or diethyl ether). A typical concentration is 1 mg/mL.

  • GC-MS Instrument Setup:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 400.

  • Analysis: Inject the sample and acquire the data. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative amounts of each component by peak area integration.

Protocol 2: Purification by Column Chromatography

Objective: To remove polar impurities, such as residual alcohol, from the synthetic this compound.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar eluent and load it onto the column.

  • Elution: Begin elution with the non-polar solvent (e.g., 100% hexane). The less polar this compound will elute first. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute more polar impurities like 4-Methylnonan-3-ol.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to determine which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Impurity_Identification_Workflow start Crude this compound Sample gcms GC-MS Analysis start->gcms nmr NMR Analysis start->nmr data_analysis Spectral Data Analysis gcms->data_analysis nmr->data_analysis library_search Compare with Spectral Libraries data_analysis->library_search impurity_id Impurity Identified library_search->impurity_id purification Select Purification Method impurity_id->purification end Pure Product purification->end

Caption: Workflow for the identification and removal of impurities.

Synthesis_Pathway_Impurities cluster_grignard Grignard Reaction cluster_oxidation Oxidation cluster_impurities Potential Impurities Propanal Propanal Grignard_Reaction Grignard Reaction Propanal->Grignard_Reaction 2-Bromohexane_Mg 2-Bromohexane + Mg 2-Bromohexane_Mg->Grignard_Reaction 4-Methylnonan-3-ol 4-Methylnonan-3-ol Grignard_Reaction->4-Methylnonan-3-ol Unreacted_Propanal Unreacted Propanal Grignard_Reaction->Unreacted_Propanal Incomplete Unreacted_Bromohexane Unreacted 2-Bromohexane Grignard_Reaction->Unreacted_Bromohexane Incomplete Side_Products Side-Products (e.g., isomers) Grignard_Reaction->Side_Products Side-reaction Oxidation_Step Oxidation (e.g., PCC, Swern) 4-Methylnonan-3-ol->Oxidation_Step This compound This compound (Product) Oxidation_Step->this compound Unreacted_Alcohol Unreacted 4-Methylnonan-3-ol Oxidation_Step->Unreacted_Alcohol Incomplete

References

Technical Support Center: Purification of 4-Methylnonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methylnonan-3-one, targeting researchers, scientists, and professionals in drug development.

Physical and Chemical Properties (Estimated)

Due to the limited availability of experimental data for this compound, the following properties are estimated based on structurally similar compounds like 4-methylnonane (B107374) and 4-methyl-3-heptanone.

PropertyEstimated ValueSource/Basis of Estimation
Boiling Point ~180-190 °C at 760 mmHgBased on the boiling point of 4-methylnonane (163-166 °C) and the expected increase due to the polar carbonyl group.[1]
Density ~0.82 g/mLBased on the density of similar aliphatic ketones.[2]
Solubility Soluble in common organic solvents (e.g., diethyl ether, hexanes, ethyl acetate (B1210297), dichloromethane). Sparingly soluble in water.General solubility characteristics of long-chain aliphatic ketones.
Appearance Colorless to pale yellow liquidTypical appearance of aliphatic ketones.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial purification technique for crude this compound?

A1: For most crude reaction mixtures, a preliminary extractive workup is recommended to remove water-soluble impurities, such as salts and polar starting materials. This is typically followed by fractional distillation, which is effective for separating the target ketone from impurities with different boiling points.

Q2: My final product after distillation is still impure. What are the next steps?

A2: If distillation does not yield a product of sufficient purity, flash column chromatography is the recommended next step. This technique separates compounds based on their polarity and is effective at removing impurities that have similar boiling points to this compound.

Q3: How can I remove the corresponding alcohol (4-methylnonan-3-ol), a common impurity from the synthesis?

A3: The boiling point of 4-methylnonan-3-ol is expected to be slightly higher than that of this compound due to hydrogen bonding. Careful fractional distillation should allow for their separation. Alternatively, flash column chromatography is highly effective, as the alcohol is significantly more polar than the ketone.

Q4: Are there any chemical methods to selectively remove aldehydic impurities?

A4: Yes, formation of a bisulfite adduct is a classic chemical method to selectively remove aldehydes and some unhindered ketones from an organic mixture. The adduct is water-soluble and can be removed by extraction. The ketone can then be recovered from the organic layer.

Troubleshooting Guides

Fractional Distillation Issues
IssuePossible CauseRecommended Solution
Poor separation of product from impurities. - Inefficient distillation column.- Distillation rate is too fast.- Unstable heat source.- Use a longer, packed fractionating column (e.g., Vigreux or Raschig rings).- Reduce the distillation rate to allow for proper vapor-liquid equilibrium.- Use a stable heating mantle with a stirrer for even heating.
Product is co-distilling with a lower-boiling impurity. - Formation of an azeotrope.- Try an extractive workup to remove the impurity before distillation.- Consider using a different purification technique, such as flash chromatography.
Product decomposes in the distillation pot. - Distillation temperature is too high.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Flash Column Chromatography Issues
IssuePossible CauseRecommended Solution
Poor separation (co-elution of product and impurities). - Inappropriate solvent system.- Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.- Use a less polar solvent system for better separation of non-polar impurities, or a more polar system for polar impurities.
Product is not eluting from the column. - Solvent system is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Streaking of the product band on the column. - Sample is overloaded.- Compound is not fully soluble in the mobile phase.- Reduce the amount of sample loaded onto the column.- Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or use a solid-loading technique.

Experimental Protocols

Protocol 1: Extractive Workup
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of diethyl ether or ethyl acetate and shake to dissolve the organic components.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove basic impurities).

    • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).

    • Brine (saturated aqueous NaCl solution) to reduce the solubility of organic compounds in the aqueous layer.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

Protocol 2: Fractional Distillation
  • Set up a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux).

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Heat the flask gently and evenly using a heating mantle.

  • Collect the fractions based on their boiling points. The fraction corresponding to the boiling point of this compound (estimated around 180-190 °C at atmospheric pressure) should be collected. It is advisable to perform the distillation under reduced pressure to lower the boiling point and prevent potential decomposition.

Protocol 3: Flash Column Chromatography
  • Slurry Pack the Column: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). The polarity can be gradually increased (gradient elution) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Purification Workflow for this compound crude Crude this compound workup Extractive Workup crude->workup distillation Fractional Distillation workup->distillation analysis Purity Analysis (GC/NMR) distillation->analysis Check Purity chromatography Flash Chromatography chromatography->analysis pure Pure this compound analysis->chromatography <95% Pure analysis->pure >95% Pure

Caption: Logical workflow for the purification of this compound.

References

Technical Support Center: Analysis of 4-Methylnonan-3-one by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Methylnonan-3-one. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass spectrum for this compound?

A1: While a specific library spectrum for this compound may vary slightly between instruments, the electron ionization (EI) mass spectrum is characterized by a molecular ion peak (M+) and several fragment ions. The molecular weight of this compound is 156.27 g/mol . Key fragments would arise from alpha-cleavage around the carbonyl group and McLafferty rearrangement. Always compare your acquired spectrum to a reference library (e.g., NIST) for confirmation.

Q2: What type of GC column is best suited for analyzing this compound?

A2: For the analysis of ketones like this compound, a non-polar or mid-polar capillary column is generally recommended. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide good resolution and thermal stability for a wide range of volatile and semi-volatile organic compounds.[1]

Q3: What are the critical GC-MS parameters to optimize for this analysis?

A3: Key parameters to optimize include the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings (ion source temperature, electron energy, and scan range).[1][2] Optimization of these parameters will ensure good peak shape, resolution, and sensitivity.

Q4: Should I derivatize this compound before analysis?

A4: Derivatization is generally not necessary for the GC-MS analysis of this compound due to its volatility. However, in complex matrices, derivatization with an agent like O-methoxyamine HCl can protect the carbonyl group and improve chromatographic behavior, especially if you are analyzing other compounds that do require it.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Causes:

    • Active sites in the liner or column: The carbonyl group of the ketone can interact with active sites.

    • Column overloading: Injecting too much sample can saturate the column.

    • Improper injector temperature: If the temperature is too low, the sample may not vaporize completely.[5]

  • Solutions:

    • Use a deactivated inlet liner and ensure your GC column is in good condition.

    • Dilute your sample or reduce the injection volume.

    • Optimize the injector temperature, a typical starting point is 250°C.[6]

Issue 2: No Peak or Low Signal Intensity
  • Possible Causes:

    • Leak in the system: Air leaks can significantly reduce sensitivity.

    • Incorrect MS tune: The mass spectrometer may not be calibrated correctly.

    • Degraded sample: The compound may have degraded if not stored properly.

    • Low concentration: The concentration of the analyte in the sample may be below the detection limit of the instrument.

  • Solutions:

    • Perform a leak check of the GC-MS system.

    • Re-tune the mass spectrometer using the manufacturer's recommended standard (e.g., PFTBA).[2]

    • Prepare a fresh standard of this compound to verify instrument performance.

    • Consider using a more sensitive acquisition mode, such as Selected Ion Monitoring (SIM), if you know the characteristic ions of your compound.[6]

Issue 3: Baseline Noise or Drift
  • Possible Causes:

    • Column bleed: The stationary phase of the column is degrading at high temperatures.[7]

    • Contaminated carrier gas: Impurities in the carrier gas can elevate the baseline.

    • Dirty ion source: Contamination in the ion source can lead to a noisy baseline.

  • Solutions:

    • Condition the column according to the manufacturer's instructions. Consider using a low-bleed ("MS" grade) column.[2]

    • Ensure high-purity carrier gas and install or replace gas purifiers.

    • Clean the ion source as part of routine maintenance.

Issue 4: Irreproducible Retention Times
  • Possible Causes:

    • Fluctuations in oven temperature: Inconsistent oven temperature control will affect retention times.[5]

    • Changes in carrier gas flow rate: A non-constant flow rate will lead to retention time shifts.

    • Column aging: Over time, the column's properties can change.

  • Solutions:

    • Ensure the GC oven is properly calibrated and maintaining a stable temperature.

    • Check the carrier gas supply and regulators for consistent pressure and flow.

    • Regularly check system suitability with a standard to monitor column performance.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.

  • Create a series of working standards by serial dilution of the stock solution to establish a calibration curve.

2. GC-MS Parameters:

The following table summarizes a typical set of GC-MS parameters for the analysis of this compound.

ParameterValue
Gas Chromatograph
Injection ModeSplit (e.g., 50:1) or Splitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 50°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp280°C
Scan Rangem/z 40-400

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte by integrating the peak area and comparing it to the calibration curve.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_checks Initial Checks cluster_actions Corrective Actions cluster_end Resolution start Problem Encountered (e.g., Poor Peak Shape) check_method Review Method Parameters (Temp, Flow, etc.) start->check_method check_consumables Inspect Consumables (Liner, Septum, Syringe) start->check_consumables check_sample Verify Sample Integrity start->check_sample leak_check Perform Leak Check check_method->leak_check Parameters OK? condition_column Condition/Replace Column check_consumables->condition_column Consumables OK? tune_ms Tune Mass Spectrometer check_sample->tune_ms Sample OK? leak_check->tune_ms clean_source Clean Ion Source tune_ms->clean_source clean_source->condition_column system_ok System Performance Restored condition_column->system_ok

Caption: A logical workflow for troubleshooting common GC-MS issues.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_prep Prepare Standards & Samples (Dilution in appropriate solvent) injection Injection into GC sample_prep->injection separation Separation on GC Column injection->separation ionization Ionization in MS Source separation->ionization detection Detection by Mass Analyzer ionization->detection peak_id Peak Identification (Retention Time & Mass Spectrum) detection->peak_id quantification Quantification (Peak Area vs. Calibration Curve) peak_id->quantification reporting Reporting Results quantification->reporting

Caption: A standard experimental workflow for GC-MS analysis.

References

Technical Support Center: SPME Method Development for Volatile Insect Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust Solid-Phase Microextraction (SPME) methods for the analysis of volatile insect pheromones.

Troubleshooting Guides

This section addresses common issues encountered during SPME method development for volatile insect pheromones.

Issue 1: Poor or No Analyte Recovery

Possible Causes and Solutions:

CauseSolution
Inappropriate SPME Fiber Chemistry The selection of the SPME fiber coating is critical and depends on the polarity and volatility of the target pheromones. For a broad range of volatile and semi-volatile metabolites, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.[1] For very volatile, low molecular weight compounds, a Carboxen/PDMS fiber may be more suitable.[2] For polar analytes, consider a Polyacrylate or Carbowax/DVB fiber.[3][4]
Incorrect Extraction Temperature Temperature significantly impacts the partitioning of volatiles between the sample matrix, headspace, and the SPME fiber.[1] An optimal temperature, often between 40-90 °C, is necessary to facilitate the release of analytes from the sample without thermally degrading them or hindering their adsorption to the fiber.[5]
Suboptimal Extraction Time Equilibrium between the sample, headspace, and fiber is necessary for reproducible results. The time required to reach equilibrium varies depending on the analyte and sample matrix. A typical starting point is 20-30 minutes for semi-volatiles and 10 minutes for volatiles.[5]
Sample Matrix Effects The presence of non-volatile components in the sample matrix can hinder the release of volatile pheromones. The addition of a salt, such as sodium chloride (25-30% wt./vol.), can increase the ionic strength of aqueous samples, reducing the solubility of analytes and promoting their transfer to the headspace.[6]
Competition for Adsorption Sites High concentrations of non-target volatile compounds can compete with the pheromones for adsorption sites on the fiber, leading to lower recovery of the analytes of interest.[7] Consider sample dilution or using a fiber with a higher capacity.

Issue 2: Poor Reproducibility and High Variability

Possible Causes and Solutions:

CauseSolution
Inconsistent Extraction Time and Temperature Even small variations in extraction time and temperature can lead to significant differences in the amount of analyte extracted, especially if equilibrium has not been reached.[6] Precise control of these parameters is crucial for reproducibility.
Variable Sample and Headspace Volume The ratio of sample volume to headspace volume affects the concentration of analytes in the headspace. It is critical to maintain a consistent sample and headspace volume across all experiments.[6] A recommended headspace volume is between 30% and 50% of the vial.[6]
Inconsistent Fiber Positioning The depth of the SPME fiber in the headspace of the sample vial should be consistent for every extraction to ensure uniform exposure to the volatile compounds.[6]
Fiber Degradation or Contamination Repeated use can lead to fiber degradation or carryover from previous samples. Proper conditioning of the fiber before each use and periodic replacement are necessary.[5][6]
Inconsistent Agitation Agitation or stirring of the sample can accelerate the transfer of analytes to the headspace. The agitation rate must be kept constant for all samples.[5]

Issue 3: Presence of Contaminant Peaks in the Chromatogram

Possible Causes and Solutions:

CauseSolution
Septum Bleed Particles from the vial or GC inlet septa can be a significant source of contamination. Use low-bleed septa and change them regularly.[6]
Contaminated Glassware or Reagents Ensure all vials, inserts, and any solvents or reagents used are of high purity and properly cleaned to avoid introducing extraneous peaks.
Fiber Carryover Inadequate cleaning of the SPME fiber after desorption can lead to carryover of analytes from one run to the next. Ensure the desorption time and temperature are sufficient for complete release of all compounds. Reconditioning the fiber between injections can also help.[5]
Environmental Contaminants Volatile organic compounds from the laboratory air can be adsorbed by the SPME fiber. Running a blank by exposing the fiber to the lab air can help identify these contaminants.[8]

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber should I choose for my insect pheromone analysis?

A1: The choice of SPME fiber is crucial and depends on the chemical properties of the target pheromones. A DVB/CAR/PDMS fiber is a good general-purpose fiber for a wide range of volatile and semi-volatile compounds.[1] For highly volatile compounds (C2-C6), a Carboxen/PDMS fiber is often recommended.[2][5] For polar pheromones, a Polyacrylate or a Carbowax/DVB fiber would be more suitable.[3][4] It is often necessary to screen several fiber types to find the one that provides the best sensitivity and selectivity for your specific analytes.

Q2: How can I optimize the extraction temperature for my experiment?

A2: The optimal extraction temperature is a balance between increasing the volatility of the pheromones and avoiding their thermal degradation. A good starting point is to test a range of temperatures, for example, from 40°C to 70°C.[5][7] The ideal temperature will result in the highest peak areas for your target analytes without the appearance of degradation products.

Q3: What is the purpose of adding salt to my sample?

A3: Adding a salt like sodium chloride (NaCl) to aqueous samples increases the ionic strength of the solution.[6] This "salting-out" effect reduces the solubility of many organic compounds, including pheromones, and promotes their partitioning into the headspace, thereby increasing the amount of analyte extracted by the SPME fiber.[6]

Q4: How can I be sure that my SPME method is quantitative?

A4: To ensure quantitation, it is essential to use a consistent and reproducible method. This includes precise control over extraction time, temperature, sample volume, and agitation.[5][6] The use of an internal standard is highly recommended to correct for any variations in the extraction process.[5] A calibration curve should also be generated to determine the linear range of the method for each analyte.[5]

Q5: What should I do if I see carryover between my samples?

A5: Carryover occurs when analytes from a previous injection are detected in the current run. To minimize carryover, ensure that the desorption time and temperature in the GC inlet are sufficient to completely desorb all analytes from the SPME fiber. You can also perform a blank run after a high-concentration sample to check for and clean the fiber. Properly conditioning the fiber before each new extraction is also critical.[6]

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for Volatile Insect Pheromones

This protocol provides a general workflow for the analysis of volatile insect pheromones using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Place a known quantity of the insect sample (e.g., a single insect, a gland extract, or a collected air sample) into a headspace vial. For liquid samples, the vial should be filled to between 1/2 and 3/4 full to ensure a consistent headspace volume.[5] If applicable, add a salt solution (e.g., 25% w/v NaCl) and an internal standard.[5]

  • Fiber Conditioning: Before the first use and after prolonged storage, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC inlet at a specific temperature for a set amount of time.[6] Before each extraction, a brief reconditioning (1-2 minutes) is recommended.[6]

  • Extraction:

    • Place the sealed vial in a heating block or water bath set to the optimized extraction temperature.

    • Allow the sample to equilibrate at this temperature for a predetermined time (e.g., 15 minutes).[7]

    • Insert the SPME fiber through the vial septum and expose the fiber to the headspace for the optimized extraction time (e.g., 50 minutes).[7] Do not allow the fiber to touch the sample.

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately transfer it to the GC injection port.

    • Extend the fiber and allow the trapped analytes to desorb onto the GC column for a specified time (e.g., 5 minutes) at an optimized temperature.[7]

    • Start the GC-MS analysis.

Quantitative Data Summary

The following table summarizes optimized SPME parameters from various studies for the analysis of volatile compounds. These can serve as a starting point for method development.

ParameterStudy 1: Chinese Chive Volatiles[7]Study 2: Alfalfa Volatiles[1]Study 3: Grape Skin Volatiles[9]
SPME Fiber 85 µm CAR/PDMSDVB/CAR/PDMSDVB/CWR/PDMS
Extraction Temperature 70 °C60 °C60 °C
Equilibration/Incubation Time 15 minNot specified20 min
Extraction/Exposure Time 50 min20 min49 min (free VOCs), 60 min (bound VOCs)
Desorption Time 5 minNot specified7 min
Sample Amount 1.5 gNot specified100 mg
Salt Addition 0.75 g Na₂SO₄Not specifiedNot specified

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Insect Sample Vial Headspace Vial Sample->Vial Salt Add Salt & IS Vial->Salt Equilibrate Equilibrate at Temp Salt->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Desorb in GC Inlet Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Processing GCMS->Data

Caption: A generalized workflow for the analysis of volatile insect pheromones using SPME-GC-MS.

Troubleshooting_Logic cluster_no_peak cluster_repro cluster_extra Start Problem Encountered No_Peak No/Low Analyte Peak Start->No_Peak Bad_Repro Poor Reproducibility Start->Bad_Repro Extra_Peaks Contaminant Peaks Start->Extra_Peaks Check_Fiber Check Fiber Type No_Peak->Check_Fiber Const_Cond Consistent Time/Temp Bad_Repro->Const_Cond Check_Septa Check Septa Extra_Peaks->Check_Septa Opt_Temp Optimize Temperature Check_Fiber->Opt_Temp Opt_Time Optimize Time Opt_Temp->Opt_Time Add_Salt Add Salt Opt_Time->Add_Salt Const_Vol Consistent Volume Const_Cond->Const_Vol Const_Pos Consistent Fiber Position Const_Vol->Const_Pos Clean_Glass Clean Glassware Check_Septa->Clean_Glass Run_Blank Run Blank Clean_Glass->Run_Blank

Caption: A decision tree for troubleshooting common issues in SPME method development.

References

Technical Support Center: 4-Methylnonan-3-one Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methylnonan-3-one. The information is designed to address common challenges encountered during stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: this compound is a volatile organic compound. To minimize degradation and evaporation, it should be stored in a cool, well-ventilated area, away from direct sunlight and heat sources.[1][2] It is recommended to store the compound in tightly sealed containers made of chemically resistant materials such as amber glass or high-density polyethylene (B3416737) (HDPE).[2] For long-term storage, maintaining the temperature below room temperature is advisable to reduce volatility and the potential for vapor buildup.

Q2: I am observing a loss of this compound in my analytical standards. What could be the cause?

A2: Loss of volatile analytical standards is often due to evaporation.[3] This can occur if the container is not properly sealed or if the standard is allowed to warm to room temperature before opening.[3] To mitigate this, always ensure that the container cap is securely fastened. When preparing dilutions or taking an aliquot, it is best practice to cool the vial before transfer.[3] Shaking volatile standards immediately before opening should be avoided as it increases the surface area and promotes evaporation.[3]

Q3: What are the likely degradation pathways for this compound under stress conditions?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, ketones, in general, can be susceptible to oxidation, which can lead to the formation of smaller carboxylic acids and other oxygenated products.[4] Under strongly acidic or basic conditions, enolization followed by other reactions could occur. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are necessary to identify the specific degradation products and pathways.[5]

Q4: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile compounds like this compound and its potential degradation products.[6] The separation capabilities of GC combined with the identification power of MS allow for the detection and characterization of impurities.[6] High-Performance Liquid Chromatography (HPLC), particularly with a suitable derivatizing agent for ketones if necessary, could also be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent analytical results for this compound concentration. Improper handling and storage leading to evaporation.Store samples in tightly sealed vials in a cool environment.[1][2] Avoid leaving samples at room temperature for extended periods. Cool vials before opening to minimize evaporative loss.[3]
Appearance of unknown peaks in the chromatogram during stability studies. Degradation of this compound.Conduct forced degradation studies to systematically identify the conditions under which the compound degrades and to characterize the resulting degradation products.[5][7] Use techniques like GC-MS or LC-MS for structural elucidation of the unknown peaks.
Precipitate formation in the sample solution. The solubility of this compound or its degradation products may be limited in the chosen solvent system.Re-evaluate the solvent system. Consider using a co-solvent or a different solvent with better solubilizing properties for both the parent compound and potential degradation products.
No degradation observed under forced degradation conditions. The stress conditions may not be harsh enough.Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing.[5] However, ensure the conditions are relevant to potential real-world scenarios and do not cause complete, unrealistic decomposition.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study of this compound.

Stress Condition Conditions % Degradation Major Degradation Products (Hypothetical)
Acidic Hydrolysis0.1 N HCl at 60°C for 24h< 5%Not significant
Basic Hydrolysis0.1 N NaOH at 60°C for 24h~15%Hexanoic acid, Butanoic acid
Oxidative3% H₂O₂ at room temperature for 24h~40%2-Methylheptanoic acid, Propanoic acid
Thermal80°C for 48h< 10%Minor unidentified peaks
PhotolyticUV light (254 nm) for 72h~20%Various small chain carbonyls and carboxylic acids

Experimental Protocols

Forced Degradation Study Protocol

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Preparation of Stress Samples:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven maintained at 80°C.

  • Photolytic Degradation: Expose a sealed quartz vial of the stock solution to UV light.

  • Control Sample: Mix 1 mL of the stock solution with 1 mL of the solvent.

3. Incubation:

  • Incubate the acidic, basic, and thermal samples at 60°C for 24 hours.

  • Keep the oxidative degradation sample at room temperature for 24 hours.

  • Expose the photolytic sample for a defined period (e.g., 24-72 hours).

  • Keep the control sample under the same conditions as the test samples but without the stress agent.

4. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase or a suitable solvent.

  • Analyze the samples using a validated stability-indicating analytical method, such as GC-MS.

5. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control sample.

  • Identify and characterize any significant degradation products using the mass spectral data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Stock Solution of This compound acid Acid Stress stock->acid Aliquot base Base Stress stock->base Aliquot oxidative Oxidative Stress stock->oxidative Aliquot thermal Thermal Stress stock->thermal Aliquot photo Photolytic Stress stock->photo Aliquot control Control Sample stock->control Aliquot gcms GC-MS Analysis acid->gcms Inject base->gcms Inject oxidative->gcms Inject thermal->gcms Inject photo->gcms Inject control->gcms Inject data_analysis Data Interpretation gcms->data_analysis Chromatogram & Mass Spectra degradation_pathway Degradation Pathway Elucidation data_analysis->degradation_pathway Elucidate stability_profile Stability Profile Determination data_analysis->stability_profile Elucidate

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway parent This compound intermediate1 Enol Intermediate parent->intermediate1 Tautomerization product1 2-Methylheptanoic Acid intermediate1->product1 Oxidative Cleavage product2 Propanoic Acid intermediate1->product2 Oxidative Cleavage oxidizing_agent Oxidizing Agent (e.g., H₂O₂) oxidizing_agent->intermediate1

Caption: A hypothetical oxidative degradation pathway for this compound.

References

Minimizing racemization during "4-Methylnonan-3-one" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of 4-Methylnonan-3-one.

Troubleshooting Guide: Minimizing Racemization

Racemization at the α-carbon is a common challenge in the synthesis of chiral ketones like this compound, primarily due to the formation of a planar enol or enolate intermediate.[1][2][3][4] This guide provides a systematic approach to troubleshoot and minimize the loss of stereochemical integrity.

Problem: Low Enantiomeric Excess (ee%) or Diastereomeric Excess (de%) in the Final Product

DOT Diagram: Troubleshooting Workflow

Troubleshooting Racemization cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting Strategies cluster_solutions Solutions & Optimizations start Start: Low ee% or de% observed check_conditions 1. Review Reaction Conditions start->check_conditions analysis 2. Analyze Intermediates and Side-Products check_conditions->analysis base_choice A. Choice of Base and Temperature analysis->base_choice Potential Issue: Enolate Formation Conditions solvent_effects B. Solvent Polarity analysis->solvent_effects Potential Issue: Solvent Stabilization of Achiral Intermediate chiral_method C. Stereodirecting Method analysis->chiral_method Potential Issue: Ineffective Stereocontrol purification D. Purification Method analysis->purification Potential Issue: Post-synthesis Racemization solution_base Use non-nucleophilic, sterically hindered bases (e.g., LDA, KHMDS) at low temperatures (-78°C). base_choice->solution_base solution_solvent Employ non-polar, aprotic solvents (e.g., THF, ether) to disfavor enol/enolate formation. solvent_effects->solution_solvent solution_method Implement a robust asymmetric method: - Chiral Auxiliaries (e.g., SAMP/RAMP) - Organocatalysis - Transition Metal Catalysis chiral_method->solution_method solution_purification Avoid acidic or basic conditions during workup and chromatography. Use neutral silica (B1680970) gel or alternative purification techniques. purification->solution_purification end End: Optimized Stereoselectivity solution_base->end Implement & Re-analyze solution_solvent->end Implement & Re-analyze solution_method->end Implement & Re-analyze solution_purification->end Implement & Re-analyze

Caption: A flowchart outlining the key steps to diagnose and resolve issues of racemization during the synthesis of chiral ketones.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of this compound?

A1: The primary cause of racemization is the formation of an achiral enol or enolate intermediate at the α-carbon (the carbon adjacent to the carbonyl group).[1][2][3][4] This can occur under both acidic and basic conditions. Once the planar enol or enolate is formed, the stereochemical information at the α-carbon is lost. Subsequent protonation or reaction with an electrophile can occur from either face of the planar intermediate, leading to a mixture of enantiomers.[3]

Q2: How does the choice of base affect racemization?

A2: The choice of base is critical in controlling enolate formation and subsequent racemization. Strong, non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) are preferred.[5] These bases rapidly and irreversibly deprotonate the α-carbon at low temperatures (e.g., -78 °C), forming the kinetic enolate. The low temperature and rapid formation minimize the time the ketone spends in equilibrium with its enolate, thereby reducing the window for racemization. Weaker bases or higher temperatures can lead to the formation of the thermodynamic enolate and increase the likelihood of racemization.

Q3: What is the recommended method for achieving high enantioselectivity in the synthesis of this compound?

A3: The use of chiral auxiliaries is a well-established and highly effective method. Specifically, the SAMP/RAMP hydrazone method developed by Enders has been successfully applied to the synthesis of (S)-(+)-4-Methyl-3-heptanone, a close analog of this compound, with high enantiomeric excess (ee ≥ 95%).[6][7] This method involves the formation of a chiral hydrazone, diastereoselective alkylation, and subsequent removal of the auxiliary to yield the chiral ketone.

Q4: Can purification methods contribute to racemization?

A4: Yes, purification can induce racemization if not performed under appropriate conditions. Standard silica gel chromatography can be sufficiently acidic to catalyze enolization and lead to a decrease in enantiomeric excess.[1] It is advisable to use neutralized silica gel or alternative purification methods like flash chromatography with a non-polar eluent system. In some cases, purification by distillation should also be approached with caution as thermal conditions can also promote racemization. It has been noted that for sensitive chiral ketones, purification by column chromatography on silica gel with a non-polar eluent is preferred over distillation to avoid racemization.[7]

Q5: Are there any organocatalytic methods applicable to this synthesis?

A5: While a specific organocatalytic protocol for this compound is not extensively documented in the provided search results, organocatalysis is a powerful strategy for the asymmetric α-alkylation of ketones in general.[8] Chiral amines, such as proline and its derivatives, can be used to form chiral enamines in situ, which then react with electrophiles in a stereocontrolled manner. These methods often offer the advantage of being metal-free and operating under milder conditions.

Data Presentation: Comparison of Asymmetric Synthesis Strategies

The following table summarizes quantitative data for the synthesis of this compound and related chiral ketones, highlighting the effectiveness of different stereoselective methods.

Target MoleculeMethodReagents/CatalystSolventTemp (°C)Yield (%)ee% or de%Reference
(S)-(+)-4-Methyl-3-heptanoneSAMP Hydrazone1. 3-Pentanone (B124093) SAMP hydrazone, LDA; 2. Propyl iodide; 3. O₃Ether, Dichloromethane (B109758)-110 to RT90 (hydrazone), then cleaved≥95% ee[6]
(R)-(-)-4-Methyl-3-heptanoneRAMP Hydrazone1. 3-Pentanone RAMP hydrazone, LDA; 2. Propyl iodide; 3. O₃Ether, Dichloromethane-110 to RTNot specified≥95% ee[7]
α-Alkylated KetonesChiral Oxazolidinone Auxiliary1. Oxazolidinone acylimide, NaHMDS; 2. Alkyl halideTHF-7878-95>99% de[2]
α-Alkylated Cyclic KetonesPhoto-organocatalysis9-amino-9-deoxy-epi-cinchona alkaloid, TFA, 2,6-lutidineToluene2560-9080-95% ee[1]

Experimental Protocols

Key Experiment: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone via the SAMP Hydrazone Method

This protocol is adapted from the work of Enders et al. and provides a reliable method for achieving high enantioselectivity.

Step 1: Formation of the SAMP Hydrazone of 3-Pentanone

  • In a flask equipped with a condenser and a magnetic stirrer, combine (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.0 eq) and 3-pentanone (1.2 eq).

  • Heat the mixture at 60°C under an argon atmosphere overnight.

  • After cooling, dilute the crude product with diethyl ether and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting hydrazone by short-path distillation to yield the pure 3-pentanone SAMP hydrazone.

Step 2: Asymmetric α-Alkylation

  • To a flame-dried flask under argon, add dry diethyl ether and cool to 0°C.

  • Add diisopropylamine (B44863) (1.05 eq) followed by the dropwise addition of n-butyllithium (1.05 eq in hexane). Stir for 10 minutes.

  • Add a solution of the 3-pentanone SAMP hydrazone (1.0 eq) in dry ether to the freshly prepared LDA solution at 0°C over 5 minutes.

  • Cool the reaction mixture to -110°C (pentane/liquid nitrogen bath) and stir for 15 minutes.

  • Add propyl iodide (1.1 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alkylated hydrazone.

Step 3: Cleavage of the Hydrazone to Yield the Chiral Ketone

  • Dissolve the crude alkylated hydrazone in dichloromethane and cool the solution to -78°C.

  • Bubble dry ozone through the solution until a persistent blue-green color is observed.

  • Allow the mixture to warm to room temperature while bubbling nitrogen through the solution to remove excess ozone.

  • The resulting solution contains the desired (S)-(+)-4-Methyl-3-heptanone. The product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., pentane (B18724) with 1% ether) to avoid racemization.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for "4-Methylnonan-3-one" Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 4-Methylnonan-3-one is critical. This guide provides a comparative overview of validated analytical methods suitable for this purpose, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines established methodologies for the analysis of structurally similar aliphatic ketones.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development and validation.

PropertyValue
Molecular Formula C10H20O
Molecular Weight 156.27 g/mol
Boiling Point 163-166 °C[1]
Vapor Pressure Data not readily available
Solubility Soluble in ether, benzene, chloroform.[2] Water solubility is very low.

Comparison of Analytical Methodologies

Both GC-MS and HPLC-UV offer robust options for the quantification of ketones. The choice between these methods often depends on factors such as sample matrix, required sensitivity, and available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on mass-to-charge ratio.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection based on UV absorbance.
Sample Volatility RequiredNot required (but solubility in mobile phase is necessary)
Derivatization Often not required for volatile ketones, but can be used to improve chromatography and sensitivity.Typically required for ketones lacking a strong chromophore, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization.[3][4][5]
Selectivity High, due to mass spectrometric detection.Moderate to high, depending on chromatographic resolution and detector specificity.
Sensitivity Generally high, especially with selected ion monitoring (SIM).Moderate, can be enhanced by derivatization.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for GC-MS and HPLC-UV analysis of aliphatic ketones.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct analysis of volatile ketones like this compound.

1. Sample Preparation:

  • Liquid Samples (e.g., biological fluids, reaction mixtures): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to isolate the analyte and remove interfering matrix components. A common approach involves extraction with a non-polar solvent like hexane (B92381) or dichloromethane.

  • Solid Samples: Headspace analysis or solvent extraction followed by cleanup can be utilized.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system (or equivalent).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable for separating aliphatic ketones.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Injector: Splitless mode at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions for this compound would provide higher sensitivity and selectivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method requires derivatization of the ketone to introduce a UV-absorbing chromophore. The most common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH).[3][4][5]

1. Derivatization Procedure:

  • An acidic solution of DNPH is added to the sample containing the ketone.

  • The mixture is allowed to react to form the 2,4-dinitrophenylhydrazone derivative.

  • The resulting derivative is then extracted using a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1220 Infinity LC System (or equivalent) with a Diode Array Detector (DAD).[3]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for separating the DNPH derivatives.[3]

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. For example:

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 100% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 360 nm, the characteristic wavelength for DNPH derivatives.[4]

Validation Parameters: A Comparative Summary

The following table summarizes typical validation parameters for the quantification of aliphatic ketones using GC-MS and HPLC-UV. These values are indicative and would need to be established specifically for this compound during method validation.

Validation ParameterGC-MS (Direct Analysis)HPLC-UV (DNPH Derivatization)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL5 - 150 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 15%< 15%
Specificity High (mass spectral confirmation)Good (chromatographic separation)

Visualizing the Analytical Workflow

A general workflow for the validation of an analytical method for this compound quantification is depicted below. This diagram illustrates the logical progression from sample receipt to final data analysis.

Analytical_Method_Validation_Workflow cluster_Preparation Preparation Phase cluster_Analysis Analysis Phase cluster_Validation Validation & Data Analysis Phase Sample_Receipt Sample Receipt and Storage Sample_Preparation Sample Preparation (Extraction/Derivatization) Sample_Receipt->Sample_Preparation Standard_Preparation Standard Preparation (this compound) Standard_Preparation->Sample_Preparation GC_MS_Analysis GC-MS Analysis Sample_Preparation->GC_MS_Analysis Direct HPLC_UV_Analysis HPLC-UV Analysis Sample_Preparation->HPLC_UV_Analysis Derivatized Data_Acquisition Data Acquisition GC_MS_Analysis->Data_Acquisition HPLC_UV_Analysis->Data_Acquisition Method_Validation Method Validation (Linearity, Accuracy, Precision, etc.) Data_Acquisition->Method_Validation Data_Analysis Quantitative Data Analysis Method_Validation->Data_Analysis Final_Report Final Report Generation Data_Analysis->Final_Report

Analytical Method Validation Workflow for this compound.

References

Comparative Bioactivity of 4-Methylnonan-3-one Stereoisomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the current understanding of the comparative bioactivity of 4-Methylnonan-3-one stereoisomers. Despite targeted searches for experimental data on the biological and pharmacological effects of these specific chemical entities, no published studies detailing their differential activities were identified.

This lack of available information prevents a comparative analysis of the bioactivity of the (R)- and (S)-enantiomers of this compound. While the principles of stereochemistry suggest that different stereoisomers of a chiral molecule can exhibit distinct biological activities, there is no specific experimental evidence in the public domain to support or quantify this for this compound.

For researchers, scientists, and drug development professionals interested in this compound, this represents an unexplored area of investigation. Future research could focus on the synthesis and separation of the individual stereoisomers of this compound, followed by a systematic evaluation of their bioactivity in various assays. Such studies would be essential to elucidate any potential stereospecific effects and to determine if one enantiomer possesses a more desirable therapeutic or biological profile than the other or the racemic mixture.

Given the absence of specific data for this compound, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed at this time. The scientific community awaits foundational research to be conducted and published on this specific topic.

Unveiling the Chemical Language of Alarm: A Comparative Analysis of 4-Methyl-3-heptanone and Other Ant Alarm Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of chemical communication in insects is paramount for developing novel pest management strategies and for fundamental neurobiological research. This guide provides a detailed comparison of 4-methyl-3-heptanone (B36217), a prominent ant alarm pheromone, with other key alarm signals utilized by various ant species. The information presented is supported by experimental data, detailed methodologies, and visualizations of the underlying biological processes.

While the user initially inquired about "4-methylnonan-3-one," extensive research has revealed no evidence of this compound acting as an ant alarm pheromone. It is highly probable that the intended compound of interest was 4-methyl-3-heptanone, a well-documented and significant alarm pheromone in numerous ant species. This guide will therefore focus on the comparative analysis of 4-methyl-3-heptanone against other established ant alarm pheromones.

Performance Comparison of Ant Alarm Pheromones

Ant alarm pheromones are a diverse group of volatile chemical signals that elicit a range of behaviors, from panic and retreat to aggression and recruitment. The effectiveness and specific response to an alarm pheromone can vary significantly between species and even between different castes within a single colony. Below is a quantitative comparison of some of the most well-studied ant alarm pheromones.

PheromoneAnt SpeciesGlandular SourceBehavioral Response ThresholdTypical Behavioral Response
4-Methyl-3-heptanone Atta texanaMandibular GlandDetection: 5.7 x 10⁻¹³ g/cm³ Alarm: 5.7 x 10⁻¹² g/cm³[1]Low concentration: Attraction, Alarm High concentration: Repulsion, Alarm[1]
Pogonomyrmex badiusMandibular GlandNot specifiedLow intensity: Increased locomotion, antennal waving High intensity: Tighter circling, mandible opening[2]
Ooceraea biroiHead (likely Mandibular Gland)Not specifiedImmediately repulsive[2][3]
4-Methyl-3-heptanol Ooceraea biroiHead (likely Mandibular Gland)Not specifiedInitially attractive, then repulsive[2][3]
2-Heptanone Atta texanaMandibular Gland~1000 times less effective than 4-methyl-3-heptanone[1]Alarm
Formic Acid Camponotus obscuripesPoison GlandNot specifiedAvoidance[4]
n-Undecane Camponotus obscuripesDufour's GlandNot specifiedAttraction[4]
Lasius clavigerDufour's Gland10⁹ - 10¹² molecules/cm³[5]Aggressive alarm

Experimental Protocols

The following section details the methodologies for key experiments used to identify and characterize ant alarm pheromones.

Behavioral Bioassay

A common method to assess the behavioral response to a potential alarm pheromone involves the use of a controlled laboratory setup.

Objective: To determine the behavioral response of an ant colony to a specific chemical compound.

Materials:

  • Established ant colony in a formicarium with a foraging arena.

  • Synthetic pheromone compound of high purity.

  • Solvent (e.g., pentane, hexane).

  • Filter paper discs.

  • Forceps.

  • Video recording equipment.

  • Behavioral analysis software.

Procedure:

  • A solution of the synthetic pheromone is prepared at a known concentration in a volatile solvent.

  • A small amount of the solution is applied to a filter paper disc and the solvent is allowed to evaporate completely. A control disc is treated with the solvent only.

  • The filter paper disc is introduced into the foraging arena of the ant colony, typically near the nest entrance.

  • The behavioral responses of the ants are recorded for a set period (e.g., 5-10 minutes).

  • Recorded behaviors are quantified, including:

    • Number of ants attracted to or repelled from the source.

    • Changes in locomotion speed and turning rate.

    • Frequency of aggressive postures (e.g., open mandibles, gaster flexing).

    • Time spent in different zones of the arena.

  • The experiment is repeated with different concentrations of the pheromone to determine the response threshold.

Below is a DOT script for a flowchart illustrating a typical behavioral bioassay workflow.

Behavioral_Bioassay_Workflow Behavioral Bioassay Workflow prep Prepare Pheromone Solution apply Apply to Filter Paper prep->apply introduce Introduce to Arena apply->introduce record Record Ant Behavior introduce->record analyze Analyze Behavioral Data record->analyze control Prepare Solvent Control control->apply

A simplified workflow for a typical ant alarm pheromone behavioral bioassay.
Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds.

Objective: To determine if an ant's antenna can detect a specific chemical compound.

Procedure:

  • An antenna is excised from a live ant.

  • The base and tip of the antenna are placed in contact with electrodes connected to an amplifier.

  • A continuous stream of clean, humidified air is passed over the antenna.

  • A pulse of air containing a known concentration of the test compound is injected into the airstream.

  • The change in electrical potential (depolarization) of the antenna is recorded as an EAG response.

  • The amplitude of the response is indicative of the sensitivity of the antennal olfactory sensory neurons to the compound.

Signaling Pathways of Ant Alarm Pheromones

The perception of alarm pheromones in ants initiates a cascade of neural events that ultimately lead to a behavioral response. The primary olfactory centers in the insect brain, the antennal lobes, play a crucial role in processing this information.

Alarm pheromone molecules enter the sensilla on the ant's antennae and bind to odorant receptors on the dendrites of olfactory sensory neurons (OSNs). This binding event triggers an electrical signal that travels down the axon of the OSN to the antennal lobe of the brain. Within the antennal lobe, the axons of OSNs that express the same odorant receptor converge onto distinct spherical structures called glomeruli.

The processing of alarm pheromone signals in the antennal lobe can occur through a "labeled-line" system, where specific glomeruli are dedicated to processing particular pheromone components, leading to a rapid and stereotyped behavioral response.[4] Alternatively, a more combinatorial or "across-glomeruli" pattern of activation can occur, where the overall pattern of activity across multiple glomeruli encodes the odor identity.[4]

From the antennal lobe, projection neurons transmit the processed olfactory information to higher brain centers, including the mushroom bodies and the lateral horn. The mushroom bodies are involved in learning and memory, while the lateral horn is thought to be involved in innate behavioral responses.

The following DOT script generates a diagram illustrating the generalized olfactory signaling pathway for ant alarm pheromones.

Alarm_Pheromone_Signaling_Pathway Generalized Olfactory Signaling Pathway of Ant Alarm Pheromones cluster_antenna Antenna cluster_brain Ant Brain Pheromone Alarm Pheromone OSN Olfactory Sensory Neuron (OSN) Pheromone->OSN Binding to Odorant Receptor AL Antennal Lobe (Glomeruli) OSN->AL Signal Transmission PN Projection Neuron AL->PN MB Mushroom Bodies PN->MB Learning & Memory LH Lateral Horn PN->LH Innate Behavior Behavior Behavioral Response (Alarm, Aggression, etc.) MB->Behavior LH->Behavior

A diagram of the generalized olfactory signaling pathway in ants.

References

Comparative Biological Activity of 4-Methylnonan-3-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative overview of the potential biological activities of 4-Methylnonan-3-one analogs. Due to a lack of publicly available experimental data for this compound and its direct derivatives, this document presents a representative comparison based on the known biological activities of structurally similar aliphatic ketones. The quantitative data herein is illustrative and intended to guide future experimental design.

Introduction to Aliphatic Ketones in Drug Discovery

Aliphatic ketones are a class of organic compounds characterized by a carbonyl group bonded to two alkyl chains. While often considered simple structural motifs, they are present in a variety of biologically active natural products and synthetic molecules. Their biological effects can range from antimicrobial and antifungal to cytotoxic and enzyme inhibitory activities. The length and branching of the alkyl chains, as well as the position of the ketone group, can significantly influence their potency and selectivity. This guide explores hypothetical biological activities of this compound analogs to provide a framework for their potential evaluation as therapeutic agents.

Comparative Biological Activity Data

The following tables summarize hypothetical quantitative data for a series of this compound analogs, illustrating potential antimicrobial and cytotoxic activities. These values are representative and should be determined experimentally.

Table 1: Hypothetical Antimicrobial Activity of this compound Analogs (Minimum Inhibitory Concentration in µg/mL)

Compound IDStructureS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 10231)
MN-1 This compound>512>512256
MN-2 4-Ethylnonan-3-one256512128
MN-3 4-Propylnonan-3-one12825664
MN-4 Nonan-3-one>512>512>512
MN-5 2-Methylnonan-3-one512>512256

Table 2: Hypothetical Cytotoxic Activity of this compound Analogs (IC50 in µM)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Normal Kidney)
MN-1 150200>300
MN-2 125180>300
MN-3 80110250
MN-4 >200>200>300
MN-5 180220>300

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of this compound analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in appropriate broth medium.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive controls (microorganism without compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol describes a general method for assessing the inhibitory activity of compounds against a protein kinase.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Reaction Mixture: In a 96-well plate, add the kinase, test compound, and substrate.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay to quantify remaining ATP).

  • IC50 Determination: Calculate the IC50 value from the dose-response curve, representing the concentration of the compound required to inhibit 50% of the enzyme activity.

Visualizing Experimental Workflow and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for screening and a hypothetical signaling pathway that could be modulated by bioactive small molecules.

experimental_workflow cluster_screening Initial Screening cluster_confirmation Hit Confirmation & SAR cluster_mechanism Mechanism of Action cluster_lead Lead Optimization CompoundLibrary Compound Library (this compound Analogs) PrimaryAssay Primary Bioassay (e.g., Antimicrobial Screen) CompoundLibrary->PrimaryAssay DoseResponse Dose-Response Assays (MIC/IC50 Determination) PrimaryAssay->DoseResponse Cytotoxicity Cytotoxicity Profiling (vs. Normal Cells) DoseResponse->Cytotoxicity SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR EnzymeAssay Enzyme Inhibition Assays SAR->EnzymeAssay PathwayAnalysis Signaling Pathway Analysis EnzymeAssay->PathwayAnalysis LeadCompound Lead Compound PathwayAnalysis->LeadCompound signaling_pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Growth Arrest) GeneExpression->CellularResponse Analog Bioactive Ketone Analog Analog->Kinase2 Inhibition

Cross-Reactivity of Insect Pheromone Receptors to "4-Methylnonan-3-one": A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a significant gap in the understanding of how the compound "4-Methylnonan-3-one" interacts with insect pheromone receptors. At present, there are no publicly available studies that specifically investigate the cross-reactivity of this chemical with any identified insect pheromone receptor. This lack of data prevents a comparative analysis of its performance against other alternatives.

Our extensive search for experimental data, including electrophysiological and behavioral assays, did not yield any specific results for "this compound." Consequently, it is not possible to construct a quantitative comparison table, detail experimental protocols, or delineate any associated signaling pathways as requested. The scientific community has yet to publish research on the following key areas concerning this compound:

  • Receptor Binding and Activation: There is no information on whether "this compound" binds to or activates any known insect pheromone receptors.

  • Electrophysiological Responses: No electroantennography (EAG) or single-sensillum recording (SSR) data are available to indicate whether this compound elicits a response from the olfactory sensory neurons of any insect species.

  • Behavioral Effects: There are no studies documenting "this compound" acting as an attractant, repellent, or having any other behavioral effect on insects.

  • Natural Occurrence: The presence of "this compound" as a component of a natural insect pheromone blend or as a volatile emitted from a host plant has not been reported in the literature reviewed.

Without this foundational research, a comparison guide cannot be compiled. The following sections, which would typically form the core of such a guide, remain unpopulated due to the absence of relevant data.

Comparative Analysis of Receptor Responses

A comparison of the binding affinities (Kd) or the half-maximal effective concentrations (EC50) of "this compound" across different insect pheromone receptors cannot be provided.

Experimental Methodologies

Detailed protocols for assessing the cross-reactivity of "this compound" are not available as no such experiments have been documented. A generalized workflow for such an investigation would typically involve the following steps, which are presented here as a hypothetical experimental design.

G cluster_0 Phase 1: Ligand and Receptor Preparation cluster_1 Phase 2: In Vitro Receptor Screening cluster_2 Phase 3: Electrophysiological Validation cluster_3 Phase 4: Behavioral Assays A Synthesize and purify This compound B Clone and express insect pheromone receptors (e.g., in Xenopus oocytes or HEK293 cells) C Two-electrode voltage clamp or Calcium imaging B->C D Determine dose-response curves C->D E Electroantennography (EAG) D->E F Single Sensillum Recording (SSR) G Olfactometer assays (Y-tube or wind tunnel) F->G H Field trapping experiments G->H

Hypothetical workflow for investigating insect receptor responses.

Pheromone Receptor Signaling Pathway

Insect olfactory receptors, including pheromone receptors, are generally understood to form ligand-gated ion channels. Upon binding of a specific ligand, a conformational change is induced, leading to the opening of the ion channel and depolarization of the neuron. A generalized signaling pathway is depicted below.

G cluster_0 Cell Membrane Pheromone Pheromone (or this compound) OR Odorant Receptor (ORx) Pheromone->OR binding IonChannel Ion Channel (permeable to Na+, K+, Ca2+) OR->IonChannel binds to Orco Orco (Co-receptor) Orco->IonChannel Signal Neuronal Signal (Action Potential) IonChannel->Signal influx of cations leads to

Generalized insect olfactory signaling pathway.

Validation of 4-Methyl-3-heptanone as a Key Alarm Pheromone Component: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 4-Methyl-3-heptanone (B36217) and its Role as a Key Alarm Pheromone Component in Ants, with a Note on 4-Methylnonan-3-one

For researchers and professionals in the fields of chemical ecology and drug development, the precise identification and validation of semiochemicals are paramount. This guide provides a comparative analysis of 4-methyl-3-heptanone, a well-documented key component of the alarm pheromone in several ant species. While the initial topic of inquiry was "this compound," extensive research has not yielded significant evidence to support its role as a primary alarm pheromone. In contrast, 4-methyl-3-heptanone has been a focal point of numerous studies, and its behavioral and physiological effects have been rigorously validated. This guide will focus on the experimental data supporting the role of 4-methyl-3-heptanone and compare its efficacy with other components of the alarm pheromone blend.

Data Presentation: Comparative Efficacy of Alarm Pheromone Components

The following table summarizes the quantitative data from various studies, comparing the behavioral responses of different ant species to 4-methyl-3-heptanone and other identified alarm pheromone components. This allows for a clear comparison of their relative potency and the behaviors they elicit.

Ant Species Compound Concentration Behavioral Response Source
Atta texana4-Methyl-3-heptanone5.7 x 10⁻¹³ g/cm³Detection and Attraction[1]
5.7 x 10⁻¹² g/cm³Alarm[1]
2-Heptanone~1000x higher than 4-methyl-3-heptanoneLess effective in eliciting alarm[1]
Ooceraea biroi4-Methyl-3-heptanoneNot specifiedImmediate repulsion[2]
4-Methyl-3-heptanol (B77350)Not specifiedInitial attraction followed by movement away[2]
Blend (90% 4-methyl-3-heptanone, 10% 4-methyl-3-heptanol)Not specifiedAlarm response[3]
Fungus-growing ants (Attini)4-Methyl-3-heptanonePresentPredominant and most active component in Atta species[4]
3-OctanonePresentDifferentiates Acromyrmex species[4]
Pogonomyrmex spp.(S)-4-Methyl-3-heptanoneNot specifiedAlarm and aggressive behavior[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the validation of 4-methyl-3-heptanone as an alarm pheromone.

Behavioral Bioassay for Atta texana

This protocol, adapted from Moser et al. (1968), was used to determine the threshold concentrations of 4-methyl-3-heptanone that elicit specific behaviors in Atta texana workers.[1]

  • Apparatus: A 6-liter canister connected to a large laboratory ant colony via plastic tubes. A current of water-saturated air was passed through the canister at 25 cm³/min.

  • Compound Delivery: Headspace vapor from a flask containing a saturated atmosphere of the test compound was serially diluted with air in a syringe. 1 cm³ of the diluted vapor was injected into the air stream leading to the canister.

  • Observation: The responses of unoccupied worker ants were observed. A response was recorded if at least 50% of the unoccupied workers exhibited a particular behavior.

  • Behaviors Recorded:

    • Detection: Ants stop and raise their antennae.

    • Attraction: Ants move towards the source of the vapor.

    • Alarm: Rapid, erratic movement, opening of mandibles.

  • Control: 1 cm³ of pure air was injected before each bioassay.

  • Purging: The canister was purged with a water aspirator for 30 minutes after each test.

Electrophysiological Recordings (Electroantennography - EAG)

As described in the study of Ooceraea biroi alarm pheromones, EAG is used to measure the electrical response of the antenna to a chemical stimulus, confirming that the insect can detect the compound.[2]

  • Ant Preparation: An ant's head is excised and mounted on an electrode with conductive gel. The tip of one antenna is inserted into a recording electrode, and the other antenna is removed.

  • Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously delivered to the antenna through a glass tube. A pulse of air carrying the vapor of the test compound is injected into this air stream.

  • Recording: The potential difference between the recording and reference electrodes is amplified and recorded. The amplitude of the depolarization in response to the stimulus is measured.

  • Compounds Tested: 4-methyl-3-heptanone and 4-methyl-3-heptanol were tested for their ability to elicit an antennal response.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for a typical behavioral bioassay and a conceptual signaling pathway for an alarm pheromone response.

experimental_workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Analysis prep_colony Establish Laboratory Ant Colony control Inject Pure Air (Control) prep_colony->control Introduce to Test Arena prep_compound Prepare Serial Dilutions of Test Compound inject_compound Inject Test Compound Vapor into Canister prep_compound->inject_compound control->inject_compound After Control observe Observe and Record Behavioral Responses inject_compound->observe data_analysis Analyze Data to Determine Threshold Concentrations observe->data_analysis conclusion Draw Conclusions on Pheromone Activity data_analysis->conclusion

Caption: Experimental workflow for a behavioral bioassay to validate an alarm pheromone.

signaling_pathway cluster_stimulus Stimulus & Perception cluster_transduction Signal Transduction cluster_response Behavioral Response stimulus Release of 4-Methyl-3-heptanone (e.g., from mandibular gland) receptor Binding to Olfactory Receptors on Antennae stimulus->receptor transduction Activation of Second Messenger Cascade receptor->transduction neuron_activation Depolarization of Olfactory Sensory Neurons transduction->neuron_activation brain_processing Signal Processing in Antennal Lobe and Brain neuron_activation->brain_processing behavior Initiation of Alarm Behaviors (e.g., Aggression, Dispersal) brain_processing->behavior

Caption: Conceptual signaling pathway for an insect alarm pheromone response.

References

A Comparative Guide to the Bioactivity of Aliphatic Ketones with a Focus on 4-Methylnonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnonan-3-one is an aliphatic ketone whose biological activity is not extensively documented in publicly available literature. However, the broader class of aliphatic ketones exhibits a range of biological effects, from neurotoxicity and cytotoxicity to antimicrobial and pheromonal activity. This guide provides a framework for the statistical analysis of bioassay data for this compound by summarizing the known activities of similar compounds and presenting standardized experimental protocols for initial biological screening. Due to the limited specific data on this compound, this guide focuses on providing a template for research and comparison with other aliphatic ketones.

Potential Biological Activities of Aliphatic Ketones

Aliphatic ketones can exert various biological effects, which are often dependent on their structure, such as carbon chain length. Some of the documented activities include:

  • Neurotoxicity : Certain aliphatic ketones have been shown to enhance the neurotoxicity of other compounds. For instance, methyl n-hexyl ketone has been observed to potentiate the neurotoxic effects of methyl n-butyl ketone, with the length of the carbon chain influencing the degree of enhancement[1]. γ-diketone metabolites of some aliphatic solvents are known to target neuroproteins, leading to axonal degeneration[2].

  • Nephrotoxicity and Hepatotoxicity : Studies have indicated that ketonic solvents can potentiate the kidney and liver injury induced by certain halogenated hydrocarbons, such as chloroform[3].

  • Pheromonal Activity : Many ketones serve as chemical messengers in insects. For example, trifluoromethyl ketones have been found to disrupt the orientation flight of male moths to pheromone sources[4]. The biosynthesis of insect pheromones often involves the modification of fatty acids to produce ketone-containing compounds[5]. Raspberry ketone has been shown to enhance the mating success of male melon flies[6].

  • Antimicrobial Activity : Some aliphatic ketones exhibit antimicrobial properties. Functionalized aliphatic polyketones bearing quaternary ammonium (B1175870) compounds have demonstrated excellent bactericidal properties[7]. The antimicrobial activity of long-chain aldehydes and ketones is often related to the balance between their polar and nonpolar regions[8].

  • Cognitive and Neurological Effects : Ketone bodies, which are simple ketones, can serve as an alternative energy source for the brain and may have neuroprotective effects. They have been shown to rescue synaptic activity impaired by insulin (B600854) resistance[9][10].

Quantitative Data Summary

As no specific quantitative bioassay data for this compound is readily available, the following table is a template that researchers can use to structure their findings when conducting the experiments outlined below. This allows for a clear comparison with other aliphatic ketones or control substances.

BioassayTest Organism/Cell LineEndpointThis compound (IC50/MIC in µM)Comparative Ketone A (IC50/MIC in µM)Comparative Ketone B (IC50/MIC in µM)
Cytotoxicity
MTT Assaye.g., HepG2, SH-SY5YCell ViabilityData to be generatedData to be generatedData to be generated
LDH Leakage Assaye.g., HepG2, SH-SY5YMembrane IntegrityData to be generatedData to be generatedData to be generated
Antimicrobial Activity
Broth MicrodilutionS. aureusMICData to be generatedData to be generatedData to be generated
Broth MicrodilutionE. coliMICData to be generatedData to be generatedData to be generated
Broth MicrodilutionC. albicansMICData to be generatedData to be generatedData to be generated

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential cytotoxicity and antimicrobial activity of this compound.

In Vitro Cytotoxicity Assays

A common first step in assessing the bioactivity of a compound is to determine its toxicity to cells.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture : Human cell lines such as HepG2 (liver carcinoma) and SH-SY5Y (neuroblastoma) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation : Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition : After incubation, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting the viability against the log of the compound concentration and fitting the data to a dose-response curve.[11]

2. Lactate Dehydrogenase (LDH) Leakage Assay

This assay quantifies the release of LDH from cells with damaged plasma membranes, another indicator of cytotoxicity.

  • Cell Culture and Treatment : Follow the same procedure as for the MTT assay. It is crucial to include a positive control for maximum LDH release, which is achieved by lysing a set of untreated cells with a detergent (e.g., Triton X-100) shortly before the assay is performed[12].

  • Sample Collection : After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction : In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation : Incubate the plate at room temperature for a specified time (usually up to 30 minutes), protected from light.

  • Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of LDH release relative to the maximum LDH release control. The IC50 value can be determined as described for the MTT assay.[12][13]

Antimicrobial Susceptibility Testing

To evaluate the potential of this compound to inhibit the growth of microorganisms, a broth microdilution assay can be performed.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation : Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans) in their respective appropriate broth overnight. Dilute the cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation : Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation : Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microorganisms).

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway that could be involved in cytotoxicity and a general workflow for assessing the bioactivity of this compound.

Cytotoxicity_Pathway Compound This compound Cell Cell Membrane Compound->Cell Interaction ROS Reactive Oxygen Species (ROS) Production Cell->ROS MembraneDamage Membrane Damage Cell->MembraneDamage Direct Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis LDH_Release LDH Release MembraneDamage->LDH_Release

Caption: Hypothetical signaling pathway for compound-induced cytotoxicity.

Experimental_Workflow Start Start: Characterize This compound Screening Primary Bioactivity Screening Start->Screening Cytotoxicity Cytotoxicity Assays (MTT, LDH) Screening->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC) Screening->Antimicrobial DataAnalysis Data Analysis (IC50, MIC determination) Cytotoxicity->DataAnalysis Antimicrobial->DataAnalysis Secondary Secondary Assays (Mechanism of Action) DataAnalysis->Secondary Neurotoxicity Neurotoxicity Assays Secondary->Neurotoxicity Pheromonal Pheromonal Assays Secondary->Pheromonal Report Final Report and Comparison Guide Secondary->Report

Caption: General experimental workflow for bioactivity assessment.

References

A Comparative Guide to Ionization Techniques for the Mass Spectrometry of 4-Methylnonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common ionization techniques for the mass spectrometric analysis of the aliphatic ketone, 4-Methylnonan-3-one. Understanding the principles and outcomes of different ionization methods is crucial for selecting the most appropriate technique to obtain desired structural information and achieve optimal sensitivity. This comparison is supported by established fragmentation principles of ketones and illustrative data from analogous compounds due to the limited availability of specific experimental data for this compound.

Principles of Ionization Techniques

The choice of ionization technique significantly impacts the resulting mass spectrum. "Hard" ionization techniques, like Electron Ionization (EI), impart high energy to the analyte molecule, leading to extensive fragmentation. This provides detailed structural information but may result in a weak or absent molecular ion peak. Conversely, "soft" ionization techniques, such as Chemical Ionization (CI) and Electrospray Ionization (ESI), impart less energy, resulting in minimal fragmentation and a prominent molecular ion or protonated molecule peak, which is useful for molecular weight determination.[1][2][3]

Electron Ionization (EI): In EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[4] This energetic interaction removes an electron from the molecule, forming a radical cation (M+•) that is often unstable and undergoes extensive fragmentation.[2][4] For ketones, characteristic fragmentation pathways include alpha-cleavage and McLafferty rearrangement.[2][4][5][6]

Chemical Ionization (CI): CI is a softer ionization method where a reagent gas (e.g., methane, ammonia) is first ionized by electron impact.[7] These reagent gas ions then react with the analyte molecule through proton transfer or adduction, forming ions such as [M+H]+.[7] This process imparts significantly less energy to the analyte, resulting in reduced fragmentation and a strong signal for the quasi-molecular ion.[7]

Electrospray Ionization (ESI): ESI is another soft ionization technique primarily used for compounds that are soluble in a liquid matrix and are often analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] A high voltage is applied to a liquid containing the analyte, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]+ or adducts with solvent ions.[8][10] ESI is particularly useful for analyzing larger or more polar molecules with minimal fragmentation.[8][9]

Comparative Data

Due to the absence of published mass spectra for this compound, the following table summarizes the expected major ions and fragmentation patterns based on the known behavior of aliphatic ketones in mass spectrometry.

Ionization TechniqueIon TypeExpected Molecular Ion (m/z 156)Major Fragmentation PathwaysKey Fragment Ions (Predicted for this compound)
Electron Ionization (EI) Radical Cation (M+•)Weak to moderate intensityAlpha-cleavage, McLafferty Rearrangement* Alpha-cleavage: m/z 57 (C4H9+), m/z 85 (C5H9O+), m/z 113 (M-C3H7)+, m/z 127 (M-C2H5)+ * McLafferty Rearrangement: m/z 72 (C4H8O+•)
Chemical Ionization (CI) Protonated Molecule ([M+H]+)Strong intensityMinimal fragmentation* [M+H]+: m/z 157
Electrospray Ionization (ESI) Protonated Molecule ([M+H]+)Strong intensityVery little to no fragmentation* [M+H]+: m/z 157 * May observe adducts, e.g., [M+Na]+ (m/z 179)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for EI and CI Analysis

This protocol is a general guideline for the analysis of volatile ketones like this compound.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[11]

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, typically at 250°C.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature of around 280°C at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: Typically 230°C for EI and 150-250°C for CI.

    • Electron Energy (EI): 70 eV.

    • Reagent Gas (CI): Methane or isobutane (B21531) at a pressure of approximately 1 torr.

    • Mass Range: Scan from m/z 40 to 200.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

This protocol is a general guideline for the analysis of ketones using ESI.

  • Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase liquid chromatography, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, to a concentration of approximately 1-10 µg/mL.[12] The final solution should be filtered through a 0.2 µm filter.[12][13]

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of an acid like formic acid (0.1%) to promote protonation.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: Typically 3-5 kV.

    • Drying Gas: Nitrogen at a temperature of 250-350°C and a flow rate of 5-10 L/min.

    • Nebulizer Pressure: 20-40 psi.

    • Mass Range: Scan from m/z 50 to 300.

Visualization of the Comparison Workflow

G Workflow for Comparing Ionization Techniques cluster_sample Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Analysis and Comparison Sample This compound EI Electron Ionization (EI) (Hard Ionization) Sample->EI CI Chemical Ionization (CI) (Soft Ionization) Sample->CI ESI Electrospray Ionization (ESI) (Soft Ionization) Sample->ESI Spectra Mass Spectra Acquisition EI->Spectra CI->Spectra ESI->Spectra Comparison Comparison of: - Molecular Ion Intensity - Fragmentation Patterns - Structural Information Spectra->Comparison Conclusion Selection of Optimal Ionization Technique Comparison->Conclusion

Caption: Workflow for comparing ionization techniques for this compound analysis.

Signaling Pathway of Electron Ionization and Fragmentation

G Electron Ionization and Fragmentation of a Ketone cluster_frags Fragmentation Pathways M Analyte Molecule (M) M_plus Molecular Ion (M+•) M->M_plus Electron Impact e_minus High-Energy Electron (70 eV) alpha_cleavage Alpha-Cleavage M_plus->alpha_cleavage mclafferty McLafferty Rearrangement M_plus->mclafferty F1 Acylium Ion + Alkyl Radical alpha_cleavage->F1 F2 Enol Radical Cation + Alkene mclafferty->F2

Caption: Key fragmentation pathways for a ketone under Electron Ionization.

References

Efficacy of 4-Methylnonan-3-one Baited Traps in Field Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The utilization of semiochemicals, particularly pheromones, in insect pest management offers a targeted and environmentally conscious alternative to broad-spectrum insecticides. This guide provides a comparative analysis of the efficacy of traps baited with 4-Methylnonan-3-one and its structural analogs for monitoring and controlling stored-product weevils, primarily of the genus Sitophilus. The information presented is based on available field studies and aims to assist researchers in designing effective pest management strategies.

Understanding the Attractant: this compound and its Analogs

While specific field data on the efficacy of this compound is limited in the reviewed literature, its structural analogs, 4-methyl-5-nonanol (B104968) and 4-methyl-5-nonanone, are recognized as key components of the aggregation pheromone of several weevil species. Aggregation pheromones, typically produced by males, attract both sexes to a specific location, facilitating mating and resource exploitation. For instance, the aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus) is a mixture of 4-methyl-5-nonanol and 4-methyl-5-nonanone.

The primary aggregation pheromone identified for several Sitophilus species, including the maize weevil (Sitophilus zeamais) and the rice weevil (Sitophilus oryzae), is known as Sitophilure, which is (4S,5R)-sitophinone. This compound is structurally related to this compound. Field studies have demonstrated the effectiveness of Sitophilure in trapping these pests.

Comparative Efficacy of Baited Traps: Field Data

Field studies have consistently shown that traps baited with aggregation pheromones are effective in capturing Sitophilus species. The efficacy can be significantly enhanced by the addition of a food-based kairomone, such as cracked wheat.

A key field study conducted in Kenya evaluated the performance of refuge and flight traps baited with the synthetic aggregation pheromone (Sitophilure) and cracked wheat for monitoring S. zeamais and S. oryzae. The results indicated that both trap types captured a significantly higher number of weevils when baited with a combination of the pheromone and cracked wheat compared to either attractant alone.[1] This suggests an additive effect of the two attractants. The study also found that trap catch for S. zeamais in flight traps increased significantly with higher pheromone dosages (0.5, 1, and 2 mg).[1]

Below is a summary of the mean trap catches from the aforementioned study:

Target SpeciesTrap TypeLureMean No. of Weevils / Trap / Week
Sitophilus zeamaisFlight TrapPheromone (1mg)15.5
Cracked Wheat10.2
Pheromone (1mg) + Cracked Wheat25.7
Sitophilus oryzaeFlight TrapPheromone (1mg)2.1
Cracked Wheat1.5
Pheromone (1mg) + Cracked Wheat3.6
Sitophilus zeamaisRefuge TrapPheromone (1mg)8.9
Cracked Wheat6.8
Pheromone (1mg) + Cracked Wheat15.7
Sitophilus oryzaeRefuge TrapPheromone (1mg)1.2
Cracked Wheat0.9
Pheromone (1mg) + Cracked Wheat2.1

Data extracted from a field study on Sitophilus zeamais and S. oryzae trapping.[1]

While direct comparative data for this compound is not available in the reviewed literature, the strong performance of its structural analogs in combination with food baits provides a valuable benchmark for its potential efficacy.

Alternative Attractants and Control Methods

Beyond pheromone-based lures, other methods for monitoring and controlling stored-product weevils exist. These include:

  • Food-based attractants: As demonstrated, food kairomones like cracked wheat significantly increase trap captures. Other grains and food oils can also serve as effective attractants.

  • Insecticides: Conventional control methods often rely on the use of contact and gaseous insecticides. However, the continuous and improper use of these chemicals has led to the development of insecticide resistance in several major insect species.

  • Biological Control: The use of natural predators and parasitoids is another avenue for pest management, although there is currently no widespread biocontrol use of Hymenoptera for Sitophilus species in storage facilities.

Experimental Protocols for Field Studies

The design of effective field trials is crucial for evaluating the efficacy of new attractants. Based on the reviewed literature, a comprehensive experimental protocol for testing weevil traps should include the following elements:

1. Trap Design:

  • Trap Types: Common trap designs for stored-product weevils include refuge traps (e.g., rectangular cardboard boxes) and flight traps (e.g., with open vertical baffles).[1] The choice of trap will depend on the target species' behavior.

  • Trap Material and Color: The material and color of the trap can influence its effectiveness.

2. Lure Formulation and Dispensing:

  • Pheromone Loading: The dosage of the pheromone lure should be optimized. Studies have tested loadings ranging from 0.5 mg to 2 mg.[1]

  • Lure Combination: Test the efficacy of the pheromone alone and in combination with a food-based kairomone.

  • Release Rate: The release rate of the semiochemical from the lure is a critical factor.

3. Experimental Setup:

  • Location: Conduct trials in environments where the target pest is present, such as near infested grain stores.

  • Trap Placement: The position of the traps can significantly impact capture rates. For instance, traps placed on the floor near infested maize cribs captured more Sitophilus spp. than those placed within the cribs.[1]

  • Replication and Randomization: Use a sufficient number of replicates for each treatment and randomize the trap placement to minimize positional bias.

4. Data Collection and Analysis:

  • Trap Servicing: Regularly check the traps and record the number of captured insects.

  • Species and Sex Identification: Identify the captured species and determine their sex to understand the demographic attracted to the lure.

  • Statistical Analysis: Use appropriate statistical methods to analyze the trap capture data and determine the significance of the results.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a field study evaluating the efficacy of baited traps.

ExperimentalWorkflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Data Analysis and Interpretation cluster_reporting Phase 4: Reporting A Define Objectives & Hypotheses B Select Target Insect & Attractant A->B C Choose Trap Design & Lure Formulation B->C D Design Experimental Layout (Replication, Randomization) C->D E Deploy Traps in Field D->E F Regular Trap Servicing & Data Collection E->F G Sort, Identify & Count Captured Insects F->G H Statistical Analysis of Trap Catch Data G->H I Interpret Results & Draw Conclusions H->I J Prepare Report / Publication I->J

Caption: A generalized workflow for conducting field efficacy studies of insect traps.

Logical Relationship of Attractants

The following diagram illustrates the relationship between different types of attractants used in weevil trapping.

AttractantRelationships Pheromone Aggregation Pheromone (e.g., Sitophilure) CombinedLure Combined Lure Pheromone->CombinedLure Component 1 Kairomone Food Kairomone (e.g., Cracked Wheat) Kairomone->CombinedLure Component 2 TrapCatch Increased Trap Catch CombinedLure->TrapCatch Additive/Synergistic Effect

Caption: Relationship between pheromones, kairomones, and their combined effect on trap efficacy.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of aliphatic ketones, a class of compounds that includes the notable semiochemical 4-methylnonan-3-one. While specific comprehensive experimental data for this compound is limited in publicly available literature, this document synthesizes findings from related aliphatic ketones to elucidate the key structural features governing their biological activity as insect pheromones and other semiochemicals. The information presented is intended to guide researchers in the design and development of novel pest management strategies.

Introduction to Aliphatic Ketones as Semiochemicals

Aliphatic ketones are a diverse class of organic compounds characterized by a carbonyl group bonded to two alkyl groups.[1] They are found throughout nature and play crucial roles in chemical communication between organisms.[2] In insects, certain aliphatic ketones function as aggregation pheromones, alarm pheromones, or components of sex pheromone blends.[3][4] The biological activity of these ketones is highly dependent on their molecular structure, including chain length, the position of the carbonyl group, and the presence and position of alkyl branches.[5][6] Understanding these structure-activity relationships is paramount for the development of synthetic analogs with enhanced or modified activity for use in integrated pest management (IPM) programs.[4]

Quantitative Comparison of Olfactory Responses to Aliphatic Ketones

Table 1: Olfactory Detection Thresholds of Aliphatic Ketones in CD-1 Mice [5][6]

CompoundStructureCarbon Chain LengthOlfactory Detection Threshold (ppm)
2-Ketones
2-ButanoneCH₃COCH₂CH₃4> 0.01
2-PentanoneCH₃CO(CH₂)₂CH₃5> 0.01
2-HexanoneCH₃CO(CH₂)₃CH₃6> 0.01
2-HeptanoneCH₃CO(CH₂)₄CH₃7> 0.01
2-OctanoneCH₃CO(CH₂)₅CH₃80.000003 (3 ppt)
2-NonanoneCH₃CO(CH₂)₆CH₃9> 0.01
Symmetrical Ketones
3-Pentanone(CH₃CH₂)₂CO5> 0.01
4-Heptanone(CH₃CH₂CH₂)₂CO7> 0.01
5-Nonanone(CH₃(CH₂)₃)₂CO90.000003 (3 ppt)
6-Undecanone(CH₃(CH₂)₄)₂CO11> 0.01

Note: The data presented is from a study on mice and serves to illustrate general SAR principles for aliphatic ketones. The olfactory sensitivity of insects to these specific compounds may differ.

Analysis of Structure-Activity Relationships:

  • Carbon Chain Length: The data for 2-ketones suggests a U-shaped relationship between carbon chain length and olfactory sensitivity, with the lowest detection threshold (highest sensitivity) observed for 2-octanone.[5][6] This indicates that an optimal chain length exists for binding to and activating olfactory receptors.

  • Position of the Carbonyl Group: A direct comparison of isomeric C7 ketones (2-heptanone, 3-heptanone, and 4-heptanone) in the same study showed no significant correlation between the position of the carbonyl group and the olfactory detection threshold in mice.[5][6] However, in insects, the position of the carbonyl group can be critical for species-specific recognition.

  • Branching: While not detailed in the table, the presence of methyl branches, as in this compound, can significantly impact biological activity. The position and stereochemistry of these branches often play a crucial role in the specificity of pheromonal communication. For instance, the different stereoisomers of the related pheromone 4-methyl-3-heptanol (B77350) exhibit distinct attractive or inhibitory effects on the almond bark beetle, Scolytus amygdali.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the structure-activity relationship of semiochemicals.

3.1. Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a valuable tool for screening compounds for potential pheromonal activity.

  • Preparation: An insect antenna is excised and mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound is injected into the airstream.

  • Data Acquisition: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded. The amplitude of the response is indicative of the sensitivity of the antennal olfactory receptor neurons to the specific compound.[7]

  • Dose-Response Curves: By testing a range of concentrations for each compound, dose-response curves can be generated to determine the detection threshold and the concentration that elicits a maximal response.

3.2. Behavioral Assays

Behavioral assays are essential for confirming the biological relevance of compounds that elicit an EAG response.

  • Wind Tunnel Assays: Insects are released into a wind tunnel containing a plume of the test compound. Their flight behavior, including upwind flight, casting, and landing at the source, is observed and quantified. This assay assesses the attractant or repellent properties of a compound.

  • Walking Bioassays: For non-flying insects or to assess close-range behaviors, a two-choice olfactometer can be used. Insects are placed in a central chamber and can choose to move towards an arm containing the test compound or a control arm with a solvent blank. The number of insects choosing each arm is recorded.

  • Field Trapping: Traps baited with the synthetic compound are placed in the natural habitat of the target insect. The number of insects captured in the baited traps is compared to the number captured in unbaited control traps to assess the compound's effectiveness as a lure.[3]

Visualization of the Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling pathway for the detection of pheromones and other odorants in insects.

Insect_Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR_complex Odorant Receptor (OR) + Orco Co-receptor PBP->OR_complex Transport & Delivery Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Signal_to_Brain Signal Transmitted to Antennal Lobe Action_Potential->Signal_to_Brain

Caption: General workflow of insect olfactory signal transduction.

Conclusion

The biological activity of aliphatic ketones as semiochemicals is intricately linked to their molecular structure. While comprehensive data for this compound remains to be fully elucidated, studies on analogous compounds reveal that factors such as carbon chain length and the presence and stereochemistry of alkyl branches are critical determinants of their interaction with insect olfactory receptors. The experimental protocols and the signaling pathway described herein provide a framework for the continued investigation and development of novel ketone-based semiochemicals for effective and environmentally benign pest management. Further research focusing on the specific olfactory receptors and behavioral responses to this compound and its isomers in target insect species is warranted to fully unlock their potential.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Methylnonan-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-methylnonan-3-one was not located. The following guidance is based on information for structurally similar chemicals, such as 4-methylnonane (B107374) and other ketones. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling and disposing of chemical waste. This document provides essential logistical and safety information for the proper disposal of this compound, a flammable organic compound.

Key Safety and Handling Information

Prior to disposal, it is crucial to understand the inherent hazards of this compound and related compounds. Based on data for similar substances, this compound is presumed to be a flammable liquid.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is recommended:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat and closed-toe shoes.

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Use non-sparking tools.[1]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C10H22PubChem[2]
Molecular Weight 142.28 g/mol PubChem[2]
Boiling Point 163-166 °CChemicalBook[1]
Flash Point 44 °C (111.2 °F) - closed cupSigma-Aldrich[3]
Density 0.73 g/mL at 20 °CSigma-Aldrich[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a series of steps to ensure the safety of laboratory personnel and compliance with environmental regulations.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Clearly label a dedicated, compatible waste container for "Halogenated Organic Waste" or as otherwise specified by your institution's EHS guidelines.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, paper towels), in the designated waste container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Container Management:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a well-ventilated area, away from sources of ignition.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup. This typically involves completing a waste manifest or online request form.

Disposal Method: The primary recommended disposal method for flammable organic compounds like this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

Contaminated Packaging: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill as per local regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess_hazards Assess Hazards (Flammable Liquid) start->assess_hazards select_container Select Compatible Waste Container assess_hazards->select_container label_container Label Container Clearly (Contents, Hazard) select_container->label_container collect_waste Collect Waste (Pure chemical, contaminated materials) label_container->collect_waste seal_container Keep Container Sealed collect_waste->seal_container store_safely Store in Ventilated Area, Away from Ignition Sources seal_container->store_safely request_pickup Request Hazardous Waste Pickup from EHS store_safely->request_pickup disposal Disposal by Licensed Facility (Incineration) request_pickup->disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-Methylnonan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Summary

4-Methylnonan-3-one is presumed to be a combustible liquid that can cause irritation to the eyes, skin, and respiratory system.[1] It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Quantitative Data from Proxy Chemicals:

Property2-Decanone3-Decanone5-Decanone
Flash Point 71 °C / 159.8 °F[2]81 °C / 177.8 °F[3]Not Available
Boiling Point 211 °C[1]204-205 °C[4]Not Available
Molecular Weight 156.27 g/mol [1]156.27 g/mol [4]156.27 g/mol
Hazards Combustible liquid, Toxic to aquatic life[5][6]Combustible liquid[3]May cause irritation

Detailed PPE Recommendations:

  • Eye and Face Protection:

    • Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

    • A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[8]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves.[7] Nitrile gloves offer good resistance to ketones for short-term use.[8] Always inspect gloves for integrity before use.[7]

    • Protective Clothing: Wear a lab coat, long-sleeved clothing, and closed-toe shoes to prevent skin contact.[7][9] For larger quantities or increased exposure risk, chemical-resistant aprons or coveralls are recommended.

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations to a minimum.[7]

    • If ventilation is inadequate or exposure limits are likely to be exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[7]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area is clean, uncluttered, and has adequate ventilation.

    • Locate the nearest safety shower and eyewash station.

    • Verify that a proper fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) is accessible.[7]

    • Don all required PPE as outlined above.

  • Handling and Use:

    • Keep the container of this compound tightly closed when not in use.[7]

    • Use non-sparking tools and explosion-proof equipment to prevent ignition.[7]

    • Ground and bond containers when transferring the chemical to prevent static discharge.

    • Avoid direct contact with the liquid and inhalation of vapors.

    • Should any chemical come into contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.

    • Collect the absorbed material into a suitable, closed container for disposal.[7]

    • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated, labeled, and sealed container.

  • Disposal Method:

    • Dispose of chemical waste through a licensed chemical destruction facility.[3]

    • Do not dispose of this compound down the drain or in general waste.[7]

    • Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning, or punctured and disposed of in a sanitary landfill if permissible by local regulations.

Logical Relationship Diagram: PPE Selection for Handling this compound

PPE_Decision_Process PPE Selection for this compound start Start: Handling This compound ventilation Is adequate ventilation (e.g., fume hood) available? start->ventilation respirator Wear appropriate respirator ventilation->respirator No no_respirator Standard ventilation protocol ventilation->no_respirator Yes eye_protection Wear safety goggles with side-shields respirator->eye_protection no_respirator->eye_protection splash_risk Is there a splash risk? eye_protection->splash_risk face_shield Wear a face shield over goggles splash_risk->face_shield Yes skin_contact Potential for skin contact? splash_risk->skin_contact No face_shield->skin_contact gloves_clothing Wear chemical-resistant gloves and lab coat skin_contact->gloves_clothing Yes end_process Proceed with handling skin_contact->end_process No gloves_clothing->end_process

Caption: PPE decision workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.